molecular formula C53H98O6 B10814706 1,3-Dioleoyl-2-myristoyl glycerol

1,3-Dioleoyl-2-myristoyl glycerol

カタログ番号: B10814706
分子量: 831.3 g/mol
InChIキー: DDNSMJIEBXEPOS-DSOYXUETSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TG(18:1(9Z)/14:0/18:1(9Z))[iso3] is a triglyceride.

特性

IUPAC Name

[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-24-26-28-31-33-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-35-30-21-18-15-12-9-6-3)49-58-52(55)46-43-40-37-34-32-29-27-25-23-20-17-14-11-8-5-2/h24-27,50H,4-23,28-49H2,1-3H3/b26-24-,27-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNSMJIEBXEPOS-DSOYXUETSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H98O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:1(9Z)/14:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of TG(18:1/14:0/18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physicochemical properties of the triglyceride TG(18:1/14:0/18:1), also known as 1,3-dioleoyl-2-myristoyl-glycerol. This mixed-acid triglyceride consists of a glycerol (B35011) backbone esterified with two oleic acid (18:1) molecules at the sn-1 and sn-3 positions and one myristic acid (14:0) molecule at the sn-2 position. Understanding the physicochemical characteristics of this molecule is essential for its application in various research and development contexts, including lipidomics, drug formulation, and nutritional science. While specific experimental data for this particular triglyceride is limited, this guide consolidates available information and provides standardized experimental protocols for its characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of TG(18:1/14:0/18:1) are summarized below. Due to the scarcity of direct experimental data, some properties are presented as qualitative descriptions or compared with structurally similar triglycerides.

Table 1: Summary of Physicochemical Properties of TG(18:1/14:0/18:1)

PropertyValue/DescriptionSource/Method
Synonyms 1,3-Dioleoyl-2-myristoyl-glycerol, 1,3-Olein-2-Myristin[1]
Molecular Formula C₅₃H₉₈O₆[1]
Formula Weight 831.3 g/mol [1]
Physical State An oil at room temperature.[1]
Melting Point Data not available. For comparison, TG(18:1/16:0/18:1) has a melting point of 19 °C.[2][3]Inferred
Boiling Point Data not available. Triglycerides generally decompose at high temperatures.Inferred
Density Data not available. For comparison, TG(18:1/16:0/18:1) has a density of 0.9046 g/cm³ at 20 °C.[2]Inferred
Solubility - Methanol: Slightly soluble.[1]- Water: Insoluble (inferred from general triglyceride properties).[4]- Nonpolar Organic Solvents (e.g., chloroform, ether, benzene, acetone): Soluble (inferred from general triglyceride properties).[5][6][1][4][5][6]

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of triglycerides like TG(18:1/14:0/18:1).

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining the melting and crystallization behavior of fats and oils.[7][8][9][10][11]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of TG(18:1/14:0/18:1) into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any volatilization during heating. An empty, sealed pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., -20 °C).

    • Ramp the temperature at a controlled heating rate (e.g., 5-10 °C/min) to a temperature above the complete melting point.

    • Hold at the high temperature for a few minutes to erase the sample's thermal history.

    • Cool the sample at a controlled rate back to the initial temperature to observe crystallization.

    • Perform a second heating scan under the same conditions to obtain a consistent melting profile.

  • Atmosphere: Conduct the experiment under an inert nitrogen atmosphere (purge rate of 20-50 mL/min) to prevent oxidation.

  • Data Analysis: The melting point is determined as the peak temperature of the melting endotherm on the thermogram. The enthalpy of fusion is calculated from the area under the peak.

Determination of Density by Pycnometer

A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows a precise volume of liquid to be obtained. This method is highly accurate for determining the density of liquids.[12][13][14][15][16]

Protocol:

  • Preparation: Thoroughly clean and dry the pycnometer.

  • Tare Weight: Accurately weigh the empty, dry pycnometer (m₀).

  • Sample Filling: Fill the pycnometer with TG(18:1/14:0/18:1) at a constant, recorded temperature (e.g., 20 °C), ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

  • Cleaning: Carefully wipe dry the outside of the filled pycnometer.

  • Gross Weight: Weigh the pycnometer filled with the sample (m₁).

  • Reference Measurement: Repeat steps 3-5 using a reference liquid of known density at the same temperature, typically distilled water (m₂).

  • Calculation:

    • Mass of the sample (m_sample) = m₁ - m₀

    • Mass of water (m_water) = m₂ - m₀

    • Volume of the pycnometer (V) = m_water / density_of_water

    • Density of the sample (ρ_sample) = m_sample / V

Determination of Solubility by Gravimetric Method

The gravimetric method is a straightforward and reliable way to determine the solubility of a compound in a specific solvent at a given temperature.[17][18][19][20][21]

Protocol:

  • Saturated Solution Preparation: Add an excess amount of TG(18:1/14:0/18:1) to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Separation: Allow the undissolved solute to settle. Carefully extract a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution through a syringe filter compatible with the solvent.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the triglyceride. Dry the residue to a constant weight.

  • Weighing: Accurately weigh the evaporating dish containing the dried solute.

  • Calculation:

    • Mass of the dissolved solute = (Weight of dish + solute) - (Weight of empty dish)

    • Solubility = Mass of dissolved solute / Volume of solvent used

Signaling Pathways

TG(18:1/14:0/18:1) is not known to be a direct signaling molecule. However, its metabolic products, particularly diacylglycerol (DAG), are crucial second messengers in various signaling cascades. The primary relevant pathway is the hydrolysis of the triglyceride by lipases, which releases DAG and fatty acids. DAG then activates key enzymes such as Protein Kinase C (PKC).[22][23][24][25][26][27][28][29][30]

Triglyceride Hydrolysis Pathway

The breakdown of triglycerides is a stepwise process catalyzed by different lipases.

Triglyceride_Hydrolysis TG TG(18:1/14:0/18:1) (Triglyceride) DAG Diacylglycerol (DAG) + Fatty Acid (18:1) TG->DAG Hydrolysis MAG Monoacylglycerol (MAG) + Fatty Acid (18:1) DAG->MAG Hydrolysis Glycerol Glycerol + Fatty Acid (14:0) MAG->Glycerol Hydrolysis ATGL Adipose Triglyceride Lipase (ATGL) or Lipoprotein Lipase (LPL) ATGL->TG HSL Hormone-Sensitive Lipase (HSL) HSL->DAG MGL Monoacylglycerol Lipase (MGL) MGL->MAG

Caption: Stepwise hydrolysis of TG(18:1/14:0/18:1) by lipases.

Diacylglycerol (DAG) Signaling Pathway via Protein Kinase C (PKC) Activation

Once produced, diacylglycerol acts as a second messenger to recruit and activate members of the Protein Kinase C family, which in turn phosphorylate a multitude of downstream targets, leading to various cellular responses.[23][24][25][27][31]

DAG_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Phosphorylation of Downstream Targets Cellular Response PKC_active->Cellular_Response phosphorylates Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Ca_release->PKC_inactive Ligand External Signal (e.g., Hormone) Ligand->Receptor

Caption: Activation of Protein Kinase C (PKC) by Diacylglycerol (DAG).

References

The Occurrence and Analysis of 1,3-Dioleoyl-2-myristoyl glycerol in Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioleoyl-2-myristoyl glycerol (B35011) (OOM) is a specific triacylglycerol (TAG) molecule that has been identified in various natural sources. As a constituent of dietary fats and oils, understanding its prevalence, the methods for its precise identification and quantification, and its metabolic fate is of significant interest in the fields of food science, nutrition, and drug development. This technical guide provides a comprehensive overview of the known natural sources of OOM, detailed experimental protocols for its analysis, and a summary of general triacylglycerol metabolism. While specific quantitative data for OOM remains sparse in publicly available literature, this guide consolidates current knowledge to support further research into this and other specific TAG molecules.

Natural Sources of 1,3-Dioleoyl-2-myristoyl glycerol

This compound has been identified as a component of the complex triacylglycerol fraction in several common animal fats and vegetable oils. The primary natural sources identified in the literature are:

  • Palm Oil (Elaeis guineensis) : Palm oil is a rich source of various triacylglycerols, and OOM has been specifically identified within its lipid profile[1][2][3][4]. The overall fatty acid composition of palm oil is dominated by palmitic and oleic acids[5][6].

  • Animal Fats :

    • Lard (Pork Fat) : Lard is known to contain a diverse range of TAGs, and OOM is among the identified regioisomers[1][2][3]. The fatty acid composition of lard is primarily oleic, palmitic, and stearic acids[5].

    • Tallow (B1178427) (Beef Fat) : Similar to lard, tallow contains OOM as part of its complex TAG mixture[1][2][3]. The major fatty acids in tallow are oleic, palmitic, and stearic acids[7][8].

    • Chicken Skin Fat : The lipid fraction of chicken skin has been shown to contain this compound[1][2][3]. Chicken fat is notable for its relatively high content of linoleic acid compared to other animal fats[9].

    • Egg Yolk : Egg yolk lipids are a complex mixture of neutral lipids and phospholipids, with OOM being identified within the triacylglycerol fraction[1][2][3][10].

While OOM is a known constituent of these sources, precise quantitative data on its concentration is not widely available in the literature. The tables below summarize the general triacylglycerol and fatty acid composition of these sources.

Table 1: Predominant Triacylglycerol (TAG) Classes in Selected Natural Sources

Natural SourcePredominant TAG Classes (by carbon number and double bonds)Reference
Palm Oil C50:1, C52:2, C52:3, C48:0, C52:1[11]
Lard C52 (dioleoyl-palmitoyl), C54 (oleoyl-palmitoyl-stearoyl)[2]
Tallow C52, C54[2]
Egg Yolk C52 (with two or three double bonds)[1]
Chicken Skin Not specified in detail in the provided search results.

Table 2: General Fatty Acid Composition of Selected Natural Sources (% of total fatty acids)

Fatty AcidPalm OilLardTallowChicken Skin FatEgg Yolk
Myristic acid (14:0) 0.5 - 2.0< 1.53PresentPresent
Palmitic acid (16:0) 39.9 - 47.520.0 - 30.026HighHigh
Stearic acid (18:0) 3.5 - 6.08.0 - 22.014PresentPresent
Oleic acid (18:1) 36.0 - 44.035.0 - 55.047HighHigh
Linoleic acid (18:2) 9.0 - 12.04.0 - 12.0317.9 - 22.8Present
Reference [5][5][8][9][10]

Experimental Protocols for the Analysis of this compound

The accurate identification and quantification of specific triacylglycerol regioisomers like OOM require sophisticated analytical techniques. The general workflow involves lipid extraction, followed by chromatographic separation and mass spectrometric detection.

Lipid Extraction from Natural Sources

Objective: To efficiently extract total lipids from a given biological matrix while minimizing degradation.

Protocol for Animal Tissues (e.g., Lard, Tallow, Chicken Skin, Egg Yolk):

  • Sample Preparation: Homogenize fresh or rapidly frozen tissue to increase the surface area for solvent extraction. For hard tissues, pulverization in liquid nitrogen is recommended[12].

  • Solvent Extraction (Folch Method):

    • Homogenize the tissue sample in a chloroform (B151607):methanol (2:1, v/v) mixture. The final solvent volume should be approximately 20 times the volume of the tissue sample[13].

    • Agitate the mixture for 15-20 minutes at room temperature.

    • Separate the liquid phase from the solid residue by filtration or centrifugation.

    • Wash the lipid-containing liquid phase by adding 0.2 volumes of a 0.9% NaCl solution to remove non-lipid contaminants.

    • After gentle mixing, centrifuge the mixture to facilitate phase separation.

    • Carefully collect the lower chloroform phase containing the lipids.

    • The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.

  • Storage: Store the lipid extract in a chloroform/methanol solution at -20°C or lower under a nitrogen atmosphere to prevent oxidation[12].

Protocol for Vegetable Oils (e.g., Palm Oil):

For oils, the extraction process is simpler as they are already in a lipid-rich form.

  • Sample Preparation: Ensure the oil sample is homogeneous. If solidified, gently warm to melt and mix thoroughly.

  • Dilution: Dilute a precise amount of the oil in a suitable solvent for chromatographic analysis (e.g., isopropanol, chloroform:methanol, or hexane).

Quantification by Gas Chromatography (GC)

Objective: To separate and quantify the fatty acid methyl esters (FAMEs) derived from the triacylglycerols or to analyze intact triglycerides.

Protocol for FAMEs Analysis (GC-FID):

  • Transesterification: Convert the extracted triacylglycerols to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF3-methanol.

  • GC-FID Analysis:

    • Column: Use a capillary column suitable for FAMEs analysis (e.g., a polar column like a Zebron ZB-WAX or similar).

    • Injector: Split/splitless injector at a temperature of 250-260°C.

    • Oven Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.

    • Detector: Flame Ionization Detector (FID) at a temperature of 260-280°C.

    • Carrier Gas: Helium or hydrogen.

    • Quantification: Identify FAMEs by comparing their retention times with those of known standards. Quantify by measuring the peak areas and applying response factors.

Protocol for Intact Triglyceride Analysis (High-Temperature GC-FID):

  • Sample Preparation: Dilute the lipid extract in a suitable solvent. Derivatization is typically not required for intact TAG analysis by modern GC systems.

  • HT-GC-FID Analysis:

    • Column: A high-temperature, non-polar capillary column (e.g., Agilent CP-SimDist or Restek Rxi-65TG) is required[14][15].

    • Injector: Cool on-column or a programmable temperature vaporizer (PTV) injector is recommended to prevent discrimination of high-boiling TAGs.

    • Oven Program: A high-temperature program is necessary, for example, from 200°C up to 370°C[15][16].

    • Detector: High-temperature FID (e.g., up to 380°C)[16].

    • Quantification: Identify TAGs based on their carbon number by comparing with standard mixtures.

Regioisomeric Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To separate and identify specific triacylglycerol regioisomers, such as OOM.

Protocol for HPLC-MS/MS Analysis:

  • Sample Preparation: Dilute the lipid extract in the initial mobile phase solvent and filter through a 0.2 µm PTFE filter.

  • HPLC Separation:

    • Column: A reversed-phase C18 column is commonly used for separating TAGs based on their partition number (equivalent carbon number).

    • Mobile Phase: A gradient of two or more solvents is typically used, for example, a mixture of acetonitrile, isopropanol, and water.

    • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

    • Column Temperature: The column is often heated (e.g., to 30-40°C) to improve peak shape and resolution.

  • Mass Spectrometry Detection:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used. APCI is often preferred for less polar lipids like TAGs.

    • Mass Analyzer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is necessary for regioisomeric analysis.

    • Analysis Mode:

      • Full Scan MS: To identify the molecular ions of the TAGs.

      • Tandem MS (MS/MS): To fragment the molecular ions. The fragmentation pattern of TAGs can reveal the identity and position of the fatty acids. For example, in positive ion mode, the loss of a fatty acid from the sn-1/3 position is generally more favorable than from the sn-2 position, allowing for the differentiation of regioisomers.

    • Quantification: Quantification of specific regioisomers can be achieved by creating calibration curves with authentic standards or by using the relative abundance of specific fragment ions.

Visualization of Methodologies and Pathways

Experimental Workflow for Triacylglycerol Analysis

experimental_workflow cluster_source Natural Source cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_gc_sub GC Workflow cluster_hplc_sub HPLC-MS Workflow cluster_data Data Interpretation Source Palm Oil / Animal Tissue Homogenization Homogenization Source->Homogenization Solvent_Extraction Solvent Extraction (e.g., Folch Method) Homogenization->Solvent_Extraction Purification Purification (Washing) Solvent_Extraction->Purification Drying Solvent Evaporation Purification->Drying Total_Lipid_Extract Total Lipid Extract Drying->Total_Lipid_Extract GC_Analysis GC Analysis Total_Lipid_Extract->GC_Analysis HPLC_MS_Analysis HPLC-MS/MS Analysis Total_Lipid_Extract->HPLC_MS_Analysis Transesterification Transesterification (for FAMEs) GC_Analysis->Transesterification HT_GC HT-GC (Intact TAGs) GC_Analysis->HT_GC RP_HPLC Reversed-Phase HPLC HPLC_MS_Analysis->RP_HPLC GC_FID GC-FID Transesterification->GC_FID Quantification Quantification GC_FID->Quantification HT_GC->Quantification MS_Detection MS/MS Detection (APCI/ESI) RP_HPLC->MS_Detection Identification Regioisomer Identification MS_Detection->Identification Identification->Quantification

Caption: General workflow for the extraction and analysis of triacylglycerols from natural sources.

General Mammalian Triacylglycerol Metabolism

While no specific signaling pathways for this compound have been elucidated, it is expected to follow the general metabolic pathways for dietary triacylglycerols.

triglyceride_metabolism cluster_ingestion Ingestion & Digestion cluster_absorption Absorption & Resynthesis cluster_transport Transport & Uptake cluster_storage_utilization Storage & Utilization Dietary_TAG Dietary Triacylglycerols (e.g., OOM) Pancreatic_Lipase Pancreatic Lipase Dietary_TAG->Pancreatic_Lipase Hydrolysis MAG_FFA 2-Monoacylglycerol + Free Fatty Acids Pancreatic_Lipase->MAG_FFA Enterocyte Enterocyte (Intestinal Cell) MAG_FFA->Enterocyte Absorption TAG_Resynthesis TAG Resynthesis Enterocyte->TAG_Resynthesis Chylomicron Chylomicron Assembly TAG_Resynthesis->Chylomicron Lymphatics Lymphatic System Chylomicron->Lymphatics Bloodstream Bloodstream Lymphatics->Bloodstream Lipoprotein_Lipase Lipoprotein Lipase (LPL) Bloodstream->Lipoprotein_Lipase Hydrolysis Tissue_Uptake Tissue Uptake (Adipose, Muscle) Lipoprotein_Lipase->Tissue_Uptake Adipose_Tissue Adipose Tissue (Storage as TAG) Tissue_Uptake->Adipose_Tissue Muscle_Tissue Muscle Tissue (Energy Production) Tissue_Uptake->Muscle_Tissue Hormone_Sensitive_Lipase Hormone-Sensitive Lipase (HSL) Adipose_Tissue->Hormone_Sensitive_Lipase Lipolysis (Fasting) FFA_Glycerol Free Fatty Acids + Glycerol Hormone_Sensitive_Lipase->FFA_Glycerol FFA_Glycerol->Bloodstream Release

Caption: Overview of the metabolic pathway of dietary triacylglycerols in mammals.

Conclusion

This compound is a naturally occurring triacylglycerol found in several dietary fats and oils. While its specific biological functions and quantitative distribution are not yet fully elucidated, the analytical frameworks for its identification and quantification are well-established. This guide provides researchers with the foundational knowledge of its sources and the detailed methodologies required to further investigate this and other specific TAG regioisomers. Future research focusing on the quantitative profiling of OOM in a wider range of natural sources and exploring its potential metabolic and signaling roles will be crucial in advancing our understanding of the nutritional and physiological impact of specific triacylglycerol structures.

References

The Biological Role of 1,3-Dioleoyl-2-myristoyl Glycerol in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioleoyl-2-myristoyl glycerol (B35011) (OOM) is a specific triacylglycerol (TAG) molecule characterized by a saturated myristic acid at the sn-2 position and unsaturated oleic acids at the sn-1 and sn-3 positions of the glycerol backbone.[1][2] While found in natural sources such as palm oil, its biological significance and metabolic fate are subjects of growing interest, particularly in contrast to the more extensively studied 1,3-dioleoyl-2-palmitoyl-glycerol (OPO). This technical guide provides a comprehensive overview of the biological role of OOM in lipid metabolism, drawing upon current knowledge of TAG digestion, absorption, cellular processing, and the metabolic effects of its constituent fatty acids. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the nuanced roles of specific TAG structures in health and disease.

Digestion and Absorption of 1,3-Dioleoyl-2-myristoyl Glycerol

The metabolic journey of OOM begins in the gastrointestinal tract, where its unique structure influences its digestion and absorption. Like other TAGs, OOM undergoes enzymatic hydrolysis, primarily by pancreatic lipase (B570770) in the small intestine.[3] The specificity of pancreatic lipase for the sn-1 and sn-3 positions is a critical determinant of the metabolic fate of OOM.

Hydrolysis of OOM by pancreatic lipase is expected to yield two molecules of free oleic acid and one molecule of 2-myristoyl glycerol (2-MAG). This is in contrast to TAGs where a saturated fatty acid is at the sn-1 or sn-3 position, which would result in the release of a free saturated fatty acid. The liberated oleic acid and 2-myristoyl glycerol are then incorporated into mixed micelles, along with bile salts and other lipids, for absorption by enterocytes.

The presence of myristic acid at the sn-2 position is significant. Monoglycerides with a saturated fatty acid at the sn-2 position are more readily absorbed and re-esterified back into TAGs within the enterocyte compared to free saturated fatty acids. This structural configuration may influence the overall efficiency of fat absorption and the composition of chylomicrons, the lipoprotein particles responsible for transporting dietary fats from the intestine into the bloodstream.

Cellular Uptake and Metabolism

Once transported via chylomicrons through the lymphatic system and into the bloodstream, the TAGs within, including the re-esterified OOM, are hydrolyzed by lipoprotein lipase (LPL) located on the surface of capillary endothelial cells. This releases fatty acids and glycerol, which can then be taken up by peripheral tissues, such as adipose tissue for storage or muscle for energy.

The constituent fatty acids of OOM, oleic acid and myristic acid, have distinct metabolic roles:

  • Oleic Acid (C18:1n-9): A monounsaturated fatty acid, oleic acid is readily utilized by most tissues for energy production through beta-oxidation.[4][5] It is also a major component of membrane phospholipids (B1166683) and can be stored in lipid droplets as TAGs. Oleic acid is generally considered to have neutral to beneficial effects on cardiovascular health.

  • Myristic Acid (C14:0): A saturated fatty acid, myristic acid can also be used for energy via beta-oxidation. However, high dietary intake of myristic acid has been associated with increased plasma cholesterol levels.[6] Some studies suggest that myristic acid can regulate triglyceride synthesis in bovine mammary epithelial cells.[7] Its position at the sn-2 location in OOM may alter its metabolic handling and systemic effects compared to when it is consumed as a free fatty acid or at other positions on the glycerol backbone.

Potential Biological and Signaling Roles

While direct signaling pathways for OOM have not been elucidated, its metabolic products, particularly diacylglycerols (DAGs) and fatty acids, are known to be important signaling molecules.

  • Diacylglycerol (DAG) Signaling: During the intracellular breakdown and remodeling of TAGs, DAGs are formed as intermediates. DAGs are potent second messengers that can activate various isoforms of protein kinase C (PKC), which in turn regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[7][8][9][10] The specific fatty acid composition of DAG can influence which PKC isoforms are activated and the downstream cellular response.

  • Fatty Acid-Mediated Gene Expression: Fatty acids and their derivatives can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid and glucose metabolism.[11] Activation of PPARs by fatty acids can lead to changes in the expression of genes involved in fatty acid uptake, oxidation, and storage. The specific effects can vary depending on the type of fatty acid.

Quantitative Data on Structured Triglycerides

Direct quantitative data on the metabolic effects of this compound is scarce in the literature. However, studies on the structurally similar 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), which is used in infant formulas to mimic human milk fat, provide valuable insights. The data from these studies can serve as a proxy to hypothesize the potential effects of OOM.

Table 1: Effects of High sn-2 Palmitate Formula on Infant Stool and Fatty Acid Excretion

ParameterControl FormulaHigh sn-2 Palmitate Formulap-valueReference
Stool Dry Weight ( g/24h )7.284.25< 0.05[12][13]
Total Fecal Fat ( g/24h )1.190.79< 0.05[12][13]
Fecal Saponified Fat ( g/24h )0.70.3< 0.01[12][13]

This table summarizes data from studies on infant formula containing high levels of sn-2 palmitate (OPO), suggesting that the structure of the triglyceride significantly impacts fat and calcium absorption.

Table 2: Effects of Moderate Myristic Acid Intake on Plasma Lipids

ParameterDiet 1 (0.6% Myristic Acid)Diet 2 (1.2% Myristic Acid)p-valueReference
Plasma TriglyceridesHigherLower< 0.05[6][14]
HDL-CholesterolLowerHigher< 0.05[6][14]

This table presents findings from an interventional study on the effects of moderate myristic acid intake, indicating potential beneficial effects on plasma lipid profiles at certain consumption levels.

Experimental Protocols

Protocol 1: In Vitro Digestion of this compound

This protocol simulates the digestion of OOM in the gastrointestinal tract to analyze its hydrolysis products.

Materials:

  • This compound (OOM)

  • Simulated gastric fluid (SGF)

  • Simulated intestinal fluid (SIF)

  • Porcine pancreatic lipase

  • Bile salts

  • pH meter

  • Incubator shaker (37°C)

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) or Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

  • Gastric Phase:

    • Disperse a known amount of OOM in SGF.

    • Adjust the pH to 3.0.

    • Incubate at 37°C with gentle shaking for 1 hour.

  • Intestinal Phase:

    • Add SIF containing bile salts and pancreatic lipase to the gastric chyme.

    • Adjust the pH to 7.0.

    • Incubate at 37°C with continuous shaking for 2 hours, maintaining the pH at 7.0 by titration with NaOH.

  • Analysis:

    • Stop the reaction by adding a lipid extraction solvent mixture.

    • Extract the lipids from the digestion mixture.

    • Analyze the lipid extract by TLC or GC-MS to identify and quantify the hydrolysis products (oleic acid, myristic acid, 2-myristoyl glycerol, and any remaining OOM).[15][16][17][18]

Protocol 2: Cellular Uptake of OOM-Derived Fatty Acids

This protocol measures the uptake of fatty acids derived from OOM by cultured cells (e.g., adipocytes, hepatocytes).

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes)

  • Stable isotope-labeled oleic acid (e.g., d17-Oleic Acid) and myristic acid to synthesize labeled OOM.

  • Cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • Lipid extraction solvents

  • LC-MS for analysis

Procedure:

  • Cell Culture: Culture cells to the desired confluency in multi-well plates.

  • Preparation of Fatty Acid-BSA Complex: Prepare a complex of labeled OOM with fatty acid-free BSA in serum-free medium.

  • Uptake Assay:

    • Wash the cells with PBS.

    • Incubate the cells with the labeled OOM-BSA complex for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the uptake by washing the cells with ice-cold PBS containing BSA to remove unbound fatty acids.

  • Analysis:

    • Lyse the cells and extract the total lipids.

    • Analyze the lipid extract by LC-MS to quantify the amount of labeled oleic acid and myristic acid incorporated into the cells over time.[19][20][21][22][23]

Protocol 3: Quantification of Lipid Droplet Formation

This protocol quantifies the accumulation of neutral lipids in lipid droplets in response to OOM treatment.

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes)

  • OOM

  • BODIPY 493/503 or Nile Red fluorescent dye

  • Formaldehyde for cell fixation

  • DAPI for nuclear staining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with OOM (complexed with BSA) or a vehicle control for a specified period (e.g., 24 hours).

  • Staining:

    • Fix the cells with formaldehyde.

    • Stain the cells with BODIPY 493/503 or Nile Red to visualize lipid droplets and DAPI to visualize the nuclei.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to quantify the number, size, and total area of lipid droplets per cell.[11][24][25][26][27]

Protocol 4: Gene Expression Analysis

This protocol analyzes changes in the expression of genes involved in lipid metabolism in response to OOM treatment.

Materials:

  • Cultured cells

  • OOM

  • RNA extraction kit

  • cDNA synthesis kit

  • Quantitative real-time PCR (qPCR) reagents and instrument

  • Primers for target genes (e.g., PPARα, SCD-1, FASN) and a reference gene (e.g., GAPDH)

Procedure:

  • Cell Treatment: Treat cells with OOM-BSA complex or a vehicle control.

  • RNA Extraction: Extract total RNA from the cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers for the target and reference genes.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.[28][29]

Signaling Pathways and Metabolic Workflows

The following diagrams illustrate the key metabolic and signaling pathways relevant to the biological role of this compound.

Triacylglycerol_Metabolism TAG Triacylglycerol (OOM) Lipase Lipoprotein Lipase / Pancreatic Lipase TAG->Lipase Hydrolysis Glycerol Glycerol Lipase->Glycerol FA Fatty Acids (Oleic & Myristic) Lipase->FA G3P Glycerol-3-P Glycerol->G3P Acyl_CoA Fatty Acyl-CoA FA->Acyl_CoA Activation Storage TAG Storage (Lipid Droplets) G3P->Storage Glycolysis Glycolysis Glycolysis->G3P Beta_Oxidation Beta-Oxidation Acyl_CoA->Beta_Oxidation Acyl_CoA->Storage Membrane Membrane Synthesis Acyl_CoA->Membrane Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy

Overview of Triacylglycerol Metabolism.

DAG_Signaling Receptor Receptor Activation PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets

Diacylglycerol (DAG) Signaling Pathway.

Beta_Oxidation_Workflow FA_Cytosol Fatty Acid (in Cytosol) Activation Activation to Fatty Acyl-CoA FA_Cytosol->Activation Transport Transport into Mitochondria Activation->Transport Acyl_CoA_Mito Fatty Acyl-CoA (in Mitochondria) Transport->Acyl_CoA_Mito Cycle_Start Beta-Oxidation Cycle Acyl_CoA_Mito->Cycle_Start Dehydrogenation1 1. Dehydrogenation (FAD -> FADH2) Cycle_Start->Dehydrogenation1 Hydration 2. Hydration Dehydrogenation1->Hydration Dehydrogenation2 3. Dehydrogenation (NAD+ -> NADH) Hydration->Dehydrogenation2 Thiolysis 4. Thiolysis Dehydrogenation2->Thiolysis Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA Thiolysis->Shortened_Acyl_CoA Shortened_Acyl_CoA->Cycle_Start Re-enters cycle

Fatty Acid Beta-Oxidation Workflow.

Conclusion

This compound is a specific triacylglycerol whose biological role is largely determined by its unique structure and the metabolic fates of its constituent fatty acids, oleic acid and myristic acid. The positioning of myristic acid at the sn-2 position likely enhances its absorption and influences the composition of lipoproteins formed post-digestion. While direct research on OOM is limited, a comprehensive understanding of general triacylglycerol metabolism, coupled with data from structurally similar molecules like OPO, provides a strong foundation for future investigations. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the specific effects of OOM on lipid metabolism and its potential implications for human health and disease. Further research is warranted to elucidate the precise signaling and gene regulatory effects of OOM and its metabolites, which could open new avenues for nutritional and therapeutic interventions.

References

An In-depth Technical Guide to 1,3-Dioleoyl-2-myristoyl glycerol (CAS Number: 158298-95-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioleoyl-2-myristoyl glycerol (B35011) (CAS: 158298-95-4) is a structured triacylglycerol (TAG) characterized by the specific placement of oleic acid at the sn-1 and sn-3 positions and myristic acid at the sn-2 position of the glycerol backbone.[1] This defined molecular architecture confers unique physicochemical and biological properties, distinguishing it from random assortments of these fatty acids. Found in natural sources like palm oil, this asymmetric triglyceride is of growing interest in pharmaceutical sciences, particularly in the design of advanced drug delivery systems and specialized nutritional formulations.[1]

This technical guide provides a comprehensive overview of 1,3-Dioleoyl-2-myristoyl glycerol, including its physicochemical properties, potential synthesis strategies, analytical methodologies, and prospective applications in drug development, with a focus on its role in lipid-based formulation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The table below summarizes key quantitative data available for this compound.

PropertyValueReference
CAS Number 158298-95-4[1][2]
Synonyms 1,3-Olein-2-Myristin, TG(18:1/14:0/18:1)[1]
Molecular Formula C₅₃H₉₈O₆[1][2]
Molecular Weight 831.36 g/mol [2]
Physical Form Oil[1]
Purity ≥98%[2]
Solubility Slightly soluble in methanol.[1]
Storage Temperature -20°C or 2-8°C[1][2]
IUPAC Name 3-[(9Z)-9-octadecenoyloxy]-2-(tetradecanoyloxy)propyl (9Z)-9-octadecenoate[2]

Synthesis Strategies

Generalized Chemoenzymatic Synthesis Protocol

This protocol is a generalized representation based on the synthesis of structurally similar triglycerides.[3][4][6]

Step 1: Synthesis of 2-Myristoyl-glycerol

The first step involves the selective deacylation of trimyristin (B1681580) at the sn-1 and sn-3 positions using a specific lipase (B570770).

  • Materials:

    • Trimyristin (substrate)

    • sn-1,3 specific lipase (e.g., from Rhizomucor miehei)

    • Organic solvent (e.g., hexane)

    • Buffer solution to control water activity

  • Procedure:

    • Dissolve trimyristin in the organic solvent.

    • Add the immobilized sn-1,3 specific lipase.

    • Incubate the reaction mixture under controlled temperature and agitation.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the desired conversion to 2-myristoyl-glycerol is achieved, stop the reaction by filtering out the lipase.

    • Purify the 2-myristoyl-glycerol from the reaction mixture, for example, by crystallization.

Step 2: Esterification with Oleic Acid

The purified 2-myristoyl-glycerol is then esterified with an excess of oleic acid.

  • Materials:

    • 2-Myristoyl-glycerol

    • Oleic acid

    • sn-1,3 specific lipase

    • Solvent (optional, can be performed in a solvent-free system)

  • Procedure:

    • Combine 2-myristoyl-glycerol and a molar excess of oleic acid.

    • Add the immobilized lipase.

    • Incubate the mixture under vacuum to remove water produced during the reaction, driving the equilibrium towards ester formation.

    • Monitor the formation of this compound by HPLC.

    • After the reaction is complete, deactivate and remove the lipase.

    • Purify the final product using techniques such as column chromatography or molecular distillation to remove unreacted fatty acids and byproducts.

G cluster_0 Step 1: Synthesis of 2-Myristoyl-glycerol cluster_1 Step 2: Esterification Trimyristin Trimyristin 2-Myristoyl-glycerol 2-Myristoyl-glycerol Trimyristin->2-Myristoyl-glycerol Deacylation Lipase (sn-1,3 specific) Lipase (sn-1,3 specific) Lipase (sn-1,3 specific)->Trimyristin 2-Myristoyl-glycerol_2 2-Myristoyl-glycerol Final Product This compound 2-Myristoyl-glycerol_2->Final Product Esterification Oleic Acid Oleic Acid Oleic Acid->Final Product

A generalized chemoenzymatic synthesis workflow.

Analytical Methods

Accurate and reliable analytical methods are crucial for the characterization and quality control of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for the separation and quantification of triglycerides.

  • Principle: Separation is based on the differential partitioning of the triglyceride molecules between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Stationary Phase: A C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is often employed to achieve good separation of different triglyceride species.

  • Detection: As triglycerides lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is preferred for detection and quantification.

  • Sample Preparation: The sample is typically dissolved in a suitable organic solvent like hexane, and then diluted with the initial mobile phase before injection.

G Sample Sample HPLC Column (C18) HPLC Column (C18) Sample->HPLC Column (C18) Injection Detector (ELSD/CAD) Detector (ELSD/CAD) HPLC Column (C18)->Detector (ELSD/CAD) Elution Data Analysis Data Analysis Detector (ELSD/CAD)->Data Analysis Signal

A typical HPLC analysis workflow.
Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic separation technique (LC-MS), is a powerful tool for the structural elucidation and identification of triglycerides.

  • Ionization: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for triglycerides. ESI is a softer technique that often results in adduct ions (e.g., [M+NH₄]⁺), while APCI can cause in-source fragmentation.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides detailed structural information. The fragmentation pattern, particularly the neutral loss of fatty acid chains, allows for the identification of the fatty acids present and their positions on the glycerol backbone. The preferential loss of fatty acids from the sn-1 and sn-3 positions is a key characteristic that aids in determining the regiospecificity.

Applications in Drug Development

While direct applications of this compound in drug delivery are not extensively documented, the unique properties of structured and asymmetric lipids suggest significant potential in pharmaceutical formulations, particularly in lipid-based nanoparticles (LNPs).[8][9][10]

Potential Role in Lipid Nanoparticles (LNPs)

LNPs are at the forefront of advanced drug delivery, enabling the effective delivery of a wide range of therapeutics, including small molecules and nucleic acids. The lipid composition of these nanoparticles is a critical determinant of their stability, drug-loading capacity, and in vivo performance.

  • Core Component: As a triglyceride, this compound could serve as a core component of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).[11][12] Its oily nature at room temperature would favor its use in NLCs, where a blend of solid and liquid lipids creates an imperfect crystalline structure, potentially increasing drug loading and preventing drug expulsion during storage.

  • Modulation of Physical Properties: The specific arrangement of oleic and myristic acids can influence the packing of lipids within the nanoparticle, thereby affecting its fluidity, stability, and drug release characteristics.

  • Asymmetric Vesicles: The concept of asymmetric lipid vesicles, where the inner and outer leaflets of a lipid bilayer have different compositions, is an emerging area in drug delivery.[8] Structured triglycerides could potentially be incorporated into such systems to optimize drug encapsulation and biocompatibility.

G cluster_0 Lipid Nanoparticle Core Drug + this compound Shell Phospholipids / Surfactants Core->Shell Enhanced Drug Solubility Enhanced Drug Solubility Shell->Enhanced Drug Solubility Controlled Release Controlled Release Shell->Controlled Release Improved Stability Improved Stability Shell->Improved Stability

Potential role in lipid nanoparticles.

Biological Activity and Metabolism

The biological effects of this compound are largely inferred from the metabolism of triglycerides and the known activities of its constituent fatty acids, particularly myristic acid at the sn-2 position.

Triglyceride Metabolism

Upon ingestion, triglycerides are hydrolyzed by lipases. Pancreatic lipase, which is sn-1,3 specific, would cleave the oleic acids from the sn-1 and sn-3 positions, releasing two molecules of free oleic acid and one molecule of 2-myristoyl-glycerol.[13] This 2-monoacylglycerol is readily absorbed by enterocytes and can be re-esterified back into triglycerides.

G TAG This compound Products 2x Oleic Acid + 2-Myristoyl-glycerol TAG->Products Hydrolysis Lipase Lipase Lipase->TAG Absorption Enterocyte Absorption Products->Absorption

Metabolic fate of this compound.
Biological Effects of sn-2 Myristic Acid

The positioning of myristic acid at the sn-2 position is significant. Studies on triglycerides with specific fatty acids at this position suggest that it can influence lipid metabolism and related signaling pathways. For instance, a moderate intake of myristic acid in the sn-2 position has been shown to have beneficial effects on plasma lipids and enhance the levels of docosahexaenoic acid (DHA) in cholesteryl esters. Myristic acid itself is also known to be involved in cellular signaling through protein myristoylation, a lipid modification that can affect protein function and localization.

While direct evidence is lacking for this compound, it is plausible that its metabolic products could influence lipid-sensitive signaling pathways. The release of oleic acid and 2-myristoyl-glycerol could impact pathways regulated by free fatty acids and monoacylglycerols.

Conclusion

This compound is a well-defined structured triglyceride with potential for specialized applications in the pharmaceutical and nutritional sciences. While specific research on this particular molecule is somewhat limited, a strong foundation for its synthesis, analysis, and potential applications can be built upon the extensive knowledge of similar structured lipids. Its unique architecture suggests a role in the development of sophisticated drug delivery systems, such as lipid nanoparticles, where precise control over the lipid composition is paramount for functionality. Further research is warranted to fully elucidate the biological activities and formulation advantages of this specific structured triglyceride.

References

Solubility of 1,3-Dioleoyl-2-myristoyl Glycerol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (OOM), a mixed-acid triglyceride. An understanding of its solubility is crucial for applications in pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems. This document collates available solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for the formulation of lipid-based drug delivery systems.

Core Concept: Solubility of Triglycerides

Triglycerides are nonpolar lipids and their solubility is primarily governed by the "like dissolves like" principle. They are generally soluble in nonpolar organic solvents and demonstrate poor solubility in polar solvents such as water.[1][2][3] The long hydrocarbon chains of the fatty acid components contribute to their nonpolar nature.[3] The solubility of triglycerides in organic solvents is influenced by factors such as the chain length of the fatty acids, the degree of unsaturation, and the temperature. Generally, solubility increases with temperature.

Quantitative and Qualitative Solubility Data

Direct quantitative solubility data for 1,3-Dioleoyl-2-myristoyl glycerol is limited. However, available qualitative information and data for structurally similar triglycerides provide valuable insights into its expected solubility profile.

CompoundSolventSolubilityData Type
This compound MethanolSlightly soluble[4]Qualitative
1,3-Dioleoyl-2-palmitoyl glycerol (OPO) ChloroformSoluble[5]Qualitative
EthanolSlightly Soluble[6][7]Qualitative
Ethyl AcetateSlightly Soluble[6][7]Qualitative
HexaneFormulated as a solution in hexane[8]Qualitative
1,3-Distearoyl-2-oleoyl glycerol (SOS) Chloroform10 mg/mL[9][10]Quantitative
AcetoneLimited Solubility[9]Qualitative
HexaneLimited Solubility[9]Qualitative
1,3-Dioleoyl-2-linoleoyl glycerol (OLO) Hexane10 mg/mL[11]Quantitative
ChloroformSparingly Soluble[11]Qualitative
1,3-Distearoyl-2-myristoyl glycerol Chloroform30 mg/mL[12]Quantitative
Triglycerides (General) Ethanol (Cold)Sparingly Soluble[9]Qualitative
Organic Solvents (General)Soluble in non-polar solvents like alcohol, chloroform, acetone, benzene (B151609) etc.[1]Qualitative

Experimental Protocols for Solubility Determination

Accurate determination of triglyceride solubility is essential for various research and development applications. The following are detailed methodologies for key experiments.

Gravimetric Method

This is a standard and direct method for determining the saturation solubility of a solid compound in a given solvent.[9]

Methodology:

  • Preparation of Saturated Solution: An excess amount of the triglyceride is added to a known volume or mass of the organic solvent in a sealed vial.

  • Equilibration: The vial is placed in a temperature-controlled shaker or water bath and agitated for a sufficient period to ensure equilibrium is reached.

  • Separation of Undissolved Solute: The solution is filtered through a syringe filter (chemically compatible with the solvent) to remove any undissolved solid.

  • Solvent Evaporation: A known volume of the clear filtrate is transferred to a pre-weighed evaporation dish. The solvent is then evaporated under a stream of inert gas or in a vacuum oven at a controlled temperature.

  • Mass Determination: The dish is weighed again after all the solvent has evaporated. The difference in mass corresponds to the amount of dissolved triglyceride.

  • Calculation of Solubility: The solubility is calculated as the mass of the dissolved triglyceride per unit volume (or mass) of the solvent.

G cluster_prep Preparation cluster_sep Separation cluster_measure Measurement A Add excess triglyceride to solvent B Equilibrate at controlled temperature A->B C Filter to remove undissolved solid B->C D Evaporate solvent from a known volume of filtrate C->D E Weigh the dissolved triglyceride D->E F Calculate Solubility (mass/volume) E->F

Gravimetric Method Workflow

Isothermal Method (Shake-Flask)

This is a widely used method for determining equilibrium solubility.

Methodology:

  • Sample Preparation: An excess of the triglyceride is added to a series of vials containing a known amount of the selected solvent.

  • Equilibration: The vials are sealed and placed in a constant-temperature shaker bath for an extended period (e.g., 24-72 hours) to reach equilibrium.

  • Phase Separation: The vials are allowed to stand at the same temperature to allow the undissolved solid to settle.

  • Sampling and Analysis: An aliquot of the supernatant is carefully removed, filtered, and then analyzed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the dissolved triglyceride.

Differential Scanning Calorimetry (DSC)

DSC can be employed to determine the solubility of a compound by analyzing the melting endotherm of the solvent.

Methodology:

  • Sample Preparation: A series of samples are prepared with known concentrations of the triglyceride dissolved in the solvent.

  • DSC Analysis: Each sample is hermetically sealed in a DSC pan and subjected to a controlled temperature program (cooling and heating cycles). A reference pan (usually empty) is heated concurrently.

  • Data Acquisition: The difference in heat flow between the sample and reference pans is measured as a function of temperature, generating a thermogram.

  • Solubility Determination: The melting point of the solvent will decrease as the concentration of the dissolved triglyceride increases. By analyzing the changes in the melting peak of the solvent across the different concentrations, the saturation solubility can be determined using the van't Hoff equation.

Application in Lipid-Based Drug Delivery Systems

The solubility of triglycerides is a critical parameter in the development of lipid-based drug delivery systems (LBDDS), which are used to enhance the oral bioavailability of poorly water-soluble drugs.

G cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation Evaluation A API and Excipient Selection B Solubility Screening of API in Lipids A->B Select potential lipid excipients C Phase Diagram Construction B->C Determine API solubility in selected lipids D Formulation Optimization C->D Identify optimal lipid/surfactant ratios E Droplet Size and Zeta Potential Analysis D->E F In Vitro Drug Release E->F G In Vivo Pharmacokinetic Studies F->G Proceed if in vitro performance is promising

LBDDS Formulation Workflow

In this workflow, the solubility screening of the active pharmaceutical ingredient (API) in various lipids, including triglycerides like this compound, is a critical initial step. A high solubility of the API in the lipid phase is essential for achieving a high drug loading and ensuring the physical stability of the formulation.

References

The Occurrence of 1,3-Dioleoyl-2-myristoyl Glycerol in Palm Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the occurrence of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (OOM), a specific triacylglycerol (TAG), in palm oil. While a minor component, understanding the presence and quantification of such TAGs is crucial for detailed lipid profiling in food science, nutrition, and pharmaceutical research. This document outlines the typical composition of palm oil, explains the expected low prevalence of OOM, and details the advanced analytical methodologies required for its detection and quantification.

Introduction: Triacylglycerol Composition of Palm Oil

Palm oil is one of the most widely consumed vegetable oils globally. Its chemical and physical properties are largely determined by its triacylglycerol (TAG) composition. TAGs are esters derived from glycerol and three fatty acids. The specific fatty acids and their positional distribution on the glycerol backbone define the individual TAG molecule.

Palm oil is characterized by a balanced composition of saturated and unsaturated fatty acids. The predominant saturated fatty acid is palmitic acid (C16:0), and the major unsaturated fatty acid is oleic acid (C18:1). Myristic acid (C14:0), a key component of OOM, is present in much smaller quantities.

Quantitative Analysis: Understanding the Scarcity of OOM

Direct quantitative data for 1,3-Dioleoyl-2-myristoyl glycerol (OOM) in palm oil is not widely reported in the literature due to its low expected concentration. The abundance of a specific TAG is primarily dependent on the prevalence of its constituent fatty acids in the oil. The tables below summarize the typical fatty acid and major triacylglycerol composition of palm oil and its fractions, providing a clear rationale for the low occurrence of OOM.

Table 1: Typical Fatty Acid Composition of Palm Oil and Its Fractions (%)

Fatty AcidPalm OilPalm OleinPalm Stearin
Myristic (C14:0) 0.5 - 2.0 0.5 - 1.5 1.0 - 2.5
Palmitic (C16:0)39.3 - 47.538.0 - 43.548.0 - 74.0
Stearic (C18:0)3.5 - 6.03.5 - 5.04.0 - 6.0
Oleic (C18:1)36.0 - 44.039.8 - 46.015.5 - 36.0
Linoleic (C18:2)9.0 - 12.010.0 - 13.53.0 - 10.0
Others< 1.0< 1.0< 1.0

Data compiled from multiple sources. Ranges can vary based on palm fruit variety, processing, and environmental factors.

As indicated in Table 1, myristic acid constitutes a minor fraction of the total fatty acids in palm oil. Consequently, TAGs incorporating myristic acid, such as OOM, are expected to be present in trace amounts.

Table 2: Major Triacylglycerols (TAGs) in Palm Oil (%)

Triacylglycerol (Acyl Carbons:Double Bonds)AbbreviationCompositionTypical Content (%)
C50:1POP1,3-dipalmitoyl-2-oleoyl-glycerol20.5 - 36.0
C52:2POO1-palmitoyl-2,3-dioleoyl-glycerol17.8 - 25.0
C52:3POL1-palmitoyl-2-oleoyl-3-linoleoyl-glycerol7.8 - 12.2
C48:0PPPTripalmitin0.4 - 17.4
C52:1POS1-palmitoyl-2-oleoyl-3-stearoyl-glycerol4.1 - 9.3

Data is indicative and sourced from studies employing LC-MS/MS analysis.[1][2]

The major TAGs in palm oil are combinations of palmitic and oleic acids. The triacylglycerol this compound (OOM) has a total acyl carbon number of 50 (18+14+18) and two double bonds (from the two oleic acid moieties), denoted as C50:2. While TAGs with 50 acyl carbons are abundant, the C50:1 (POP) species is the most prevalent. The C50:2 species containing myristic acid would be a very minor contributor to this group.

Experimental Protocols for the Analysis of Minor Triacylglycerols

The quantification of low-abundance TAGs like OOM requires highly sensitive and specific analytical techniques. Standard methods may not provide the necessary resolution or sensitivity. Below are detailed protocols for advanced analytical methods suitable for this purpose.

Sample Preparation for Triacylglycerol Analysis

Accurate and reproducible sample preparation is critical for reliable TAG analysis.[3] The following is a general protocol for the extraction and preparation of TAGs from palm oil.

  • Sample Weighing: Accurately weigh approximately 20-50 mg of the palm oil sample into a glass tube.

  • Solvent Addition: Add 10 mL of a suitable solvent, such as isopropanol (B130326) or a 2:1 (v/v) mixture of chloroform:methanol.

  • Dissolution: Vigorously mix the sample using a vortex mixer for 1 minute to ensure complete dissolution. An ultrasonic bath can also be used to aid dissolution and extraction.[3]

  • Clarification: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Filtration: Carefully transfer the supernatant to an autosampler vial through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter.[3]

  • Storage: If not analyzed immediately, store the prepared sample at -20°C to prevent degradation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful technique for the comprehensive analysis of TAGs.[3] Reversed-phase HPLC separates TAGs based on their polarity and hydrophobicity, while MS provides sensitive detection and structural elucidation.

  • Chromatographic System:

    • Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A gradient elution with a binary solvent system is common.

      • Solvent A: Acetonitrile

      • Solvent B: Isopropanol or a mixture of acetone (B3395972) and acetonitrile.[4]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[4]

    • Column Temperature: Maintained at around 30°C.[4]

  • Mass Spectrometry System:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly employed for non-polar molecules like TAGs.[1][3]

    • Mass Analyzer: A triple quadrupole (TQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer can be used.

    • Detection Mode: For quantification of specific minor TAGs, Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument offers high selectivity and sensitivity.[5]

    • Data Acquisition: Data is acquired in positive ion mode, often detecting ammonium (B1175870) adducts ([M+NH4]+) of the TAGs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of TAGs, particularly for resolving positional isomers. This method requires a high-temperature column and no prior purification of the TAG species.[6]

  • Chromatographic System:

    • Column: A high-temperature, mid-polar capillary column is required.

    • Injector: On-column injection is often used to prevent discrimination of high-molecular-weight TAGs.

    • Carrier Gas: Hydrogen or helium.

    • Temperature Program: A temperature gradient is programmed to elute the TAGs based on their volatility.

  • Mass Spectrometry System:

    • Ionization: Electron Ionization (EI).

    • Analysis: The fragmentation patterns of the TAGs in the mass spectrometer can provide information on the fatty acid composition and their positions on the glycerol backbone, allowing for the determination of regioisomers.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of triacylglycerols in palm oil, from sample preparation to data analysis.

TAG_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing sample Palm Oil Sample weigh Weighing (20-50 mg) sample->weigh dissolve Dissolution (Isopropanol/Chloroform:Methanol) weigh->dissolve centrifuge Centrifugation (10,000 x g, 5 min) dissolve->centrifuge filter Filtration (0.2 µm PTFE filter) centrifuge->filter final_sample Prepared Sample for Injection filter->final_sample hplc HPLC System (C18 Column, Gradient Elution) final_sample->hplc ms Mass Spectrometer (ESI/APCI, Q-TOF/TQ) hplc->ms acquisition Data Acquisition (TIC/MRM) ms->acquisition identification Peak Identification (Mass & Fragmentation) acquisition->identification quantification Quantification (Peak Area vs. Standard) identification->quantification report Final Report quantification->report

Workflow for Triacylglycerol Analysis in Palm Oil.

Conclusion

The triacylglycerol this compound (OOM) is expected to be a very minor component of palm oil due to the low abundance of myristic acid. While its direct quantification is not commonly reported, this guide provides the foundational knowledge of palm oil composition to understand its low prevalence. For researchers requiring the precise quantification of OOM or other minor TAGs, the detailed experimental protocols for advanced analytical techniques such as HPLC-MS and GC-MS outlined herein offer a robust starting point. The successful application of these methods will enable a more comprehensive characterization of the lipid profile of palm oil, which is essential for various applications in the food, pharmaceutical, and research industries.

References

Potential Biological Activity of 1,3-Olein-2-Myristin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the triglyceride 1,3-Olein-2-Myristin. Due to the limited direct research on this specific molecule, this document extrapolates its potential physiological effects based on the well-documented biological roles of its constituent fatty acids—oleic acid and myristic acid—and the activities of the structurally analogous and extensively studied triglyceride, 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO). This guide summarizes potential impacts on cellular signaling, metabolic pathways, and gut health, presenting detailed experimental protocols for future research and quantitative data from related compounds to inform study design.

Introduction

1,3-Olein-2-Myristin is a mixed-acid triglyceride composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one myristic acid molecule at the sn-2 position. While direct experimental data on its biological effects are scarce, its structural similarity to other biologically active lipids allows for informed predictions of its potential physiological roles. This guide aims to provide a foundational resource for researchers interested in investigating the therapeutic potential of 1,3-Olein-2-Myristin.

Inferred Biological Activities

The biological activities of 1,3-Olein-2-Myristin are likely to be a composite of the effects of its constituent fatty acids and the specific positioning of myristic acid at the sn-2 position, which influences its absorption and metabolic fate.

Based on Oleic Acid (sn-1 and sn-3 positions)

Oleic acid, a monounsaturated omega-9 fatty acid, is associated with numerous health benefits.[1] Its presence at the sn-1 and sn-3 positions suggests that upon hydrolysis by pancreatic lipase, free oleic acid would be released in the gut. The potential effects include:

  • Cardioprotective Effects: Diets rich in oleic acid are linked to reduced levels of low-density lipoprotein (LDL) cholesterol and may increase high-density lipoprotein (HDL) cholesterol.[1] Oleic acid may also contribute to the blood pressure-lowering effects observed with olive oil consumption.[1]

  • Anti-inflammatory Properties: Oleic acid can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory molecules.[2][3]

  • Anticancer Activities: Some studies suggest that oleic acid and its derivatives may exhibit anticancer properties.[4] It has been shown to promote apoptosis in certain cancer cell lines.[2]

  • Cell Membrane Integrity: As a key component of phospholipids, oleic acid is crucial for maintaining the fluidity and function of cell membranes.[2]

Based on Myristic Acid (sn-2 position)

Myristic acid is a 14-carbon saturated fatty acid. Its position at the sn-2 location is significant as this allows it to be absorbed as 2-monomyristoyl-glycerol, which can be more readily incorporated into tissues.

  • Cellular Signaling: Myristic acid is utilized in the body for myristoylation, a process where it attaches to proteins. This modification is vital for protein stabilization and localization, including proteins involved in the immune system and tumor suppression.[5]

  • Metabolic Regulation: Myristic acid consumption has been shown to raise LDL cholesterol levels.[6] Studies have also indicated a strong correlation between plasma myristic acid and both triglycerides and apolipoprotein CIII, a key regulator of lipoprotein metabolism.[7] Chronic administration of myristic acid in animal models has been shown to exacerbate obesity-associated insulin (B600854) resistance and adipose tissue inflammation.[8]

  • Antibacterial Properties: Myristic acid has demonstrated antibacterial properties.[9]

Based on the Analogue 1,3-Dioleoyl-2-Palmitoylglycerol (OPO)

OPO is a structured triglyceride found in human breast milk that has been extensively studied for its beneficial effects in infants.[10] Given the structural similarity, 1,3-Olein-2-Myristin may share some of these properties:

  • Improved Intestinal Health: OPO supplementation has been shown to promote the development of intestinal villi and crypts, enhance intestinal barrier integrity by increasing the expression of tight junction proteins, and increase the number of intestinal stem cells.[11][12]

  • Enhanced Nutrient Absorption: The specific structure of OPO, with a saturated fatty acid at the sn-2 position, is thought to improve the absorption of both fatty acids and calcium.[10]

  • Modulation of Gut Microbiota: The benefits of OPO are associated with an increased abundance of beneficial bacteria such as Bifidobacterium and Akkermansia, and elevated levels of butyrate, a beneficial short-chain fatty acid.[11]

Quantitative Data Summary

As no direct quantitative data for 1,3-Olein-2-Myristin is available, the following tables summarize relevant data for its components and the analogue OPO to provide a reference for potential efficacy.

Table 1: Effects of Oleic Acid on Cardiometabolic Markers

Parameter Effect Source
LDL Cholesterol Decreased [1]
HDL Cholesterol Potentially Increased [1]

| Blood Pressure | Reduced (in the context of olive oil) |[1] |

Table 2: Effects of Myristic Acid on Lipid Profile

Parameter Effect Source
LDL Cholesterol Increased [6]
Triglycerides Positively Correlated [7]

| Apolipoprotein CIII | Positively Correlated |[7] |

Table 3: Effects of 1,3-Dioleoyl-2-Palmitoylglycerol (OPO) on Gut Health

Parameter Effect Source
Intestinal Stem Cells Increased Number [11]
Goblet and Paneth Cell Differentiation Promoted [11]
Mucin 2 and Lysozyme 1 Expression Increased [11]
Tight Junction Protein Expression Increased [11]
Beneficial Gut Bacteria Abundance Increased [11]

| Butyrate Levels | Elevated |[11] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for investigating the biological activities of 1,3-Olein-2-Myristin.

In Vitro Model: Caco-2 Cell Culture for Intestinal Barrier Function
  • Objective: To assess the effect of 1,3-Olein-2-Myristin on intestinal epithelial barrier integrity.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.[13]

    • Treatment: The differentiated Caco-2 monolayers are treated with various concentrations of 1,3-Olein-2-Myristin (solubilized with a suitable vehicle) on the apical side.

    • Transepithelial Electrical Resistance (TEER) Measurement: TEER is measured at regular intervals using a voltmeter to assess the integrity of the tight junctions between cells. A decrease in TEER indicates a compromised barrier.[14]

    • Paracellular Permeability Assay: A fluorescent marker of a specific molecular weight (e.g., FITC-dextran) is added to the apical chamber. The amount of fluorescence that passes through to the basolateral chamber over time is quantified to measure paracellular permeability.[14]

    • Protein Expression Analysis: After treatment, cells are lysed, and the expression of tight junction proteins (e.g., occludin, claudin-1, ZO-1) is analyzed by Western blotting or qPCR.

In Vivo Model: High-Fat Diet-Induced Obesity in Mice
  • Objective: To evaluate the impact of dietary 1,3-Olein-2-Myristin on metabolic parameters in an obese mouse model.[15][16]

  • Methodology:

    • Animal Model: C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12 weeks) to induce obesity and insulin resistance.[16]

    • Dietary Intervention: The high-fat diet is supplemented with 1,3-Olein-2-Myristin at a defined percentage. A control group receives the high-fat diet without the supplement.

    • Metabolic Phenotyping:

      • Body Weight and Food Intake: Monitored weekly.[16]

      • Glucose and Insulin Tolerance Tests: Performed to assess glucose homeostasis and insulin sensitivity.

      • Serum Lipid Profile: Blood samples are collected to measure total cholesterol, LDL, HDL, and triglycerides.[17][18]

    • Tissue Analysis:

      • Adipose Tissue: Analyzed for inflammatory markers (e.g., TNF-α, IL-6) by qPCR or ELISA.

      • Liver: Assessed for steatosis (fat accumulation) through histological analysis (Oil Red O staining) and measurement of triglyceride content.[16]

Gut Microbiota Analysis
  • Objective: To determine the effect of 1,3-Olein-2-Myristin on the composition of the gut microbiota.

  • Methodology:

    • Sample Collection: Fecal samples are collected from the in vivo mouse model at baseline and at the end of the dietary intervention.

    • DNA Extraction: Bacterial DNA is extracted from the fecal samples using a commercial kit.

    • 16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

    • Bioinformatic Analysis: The sequencing data is processed to identify the bacterial taxa present and their relative abundances. Alpha and beta diversity analyses are performed to compare the microbial communities between the control and treatment groups.

Visualizations: Signaling Pathways and Workflows

Inferred Signaling Pathway for Gut Barrier Enhancement

Gut_Barrier_Enhancement 1,3-Olein-2-Myristin 1,3-Olein-2-Myristin Enterocyte Enterocyte 1,3-Olein-2-Myristin->Enterocyte Direct Effect? Gut Microbiota Gut Microbiota 1,3-Olein-2-Myristin->Gut Microbiota Modulates Gut Lumen Gut Lumen Tight Junctions Tight Junctions Enterocyte->Tight Junctions Strengthens Intestinal Barrier Integrity Intestinal Barrier Integrity Tight Junctions->Intestinal Barrier Integrity Maintains Butyrate Production Butyrate Production Gut Microbiota->Butyrate Production Increases Butyrate Production->Enterocyte Nourishes

Caption: Inferred pathway for gut barrier enhancement by 1,3-Olein-2-Myristin.

Experimental Workflow for In Vivo Metabolic Study

Metabolic_Study_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_analysis Analysis Animal Model C57BL/6J Mice Diet Induction High-Fat Diet (12 weeks) Animal Model->Diet Induction Grouping Control vs. Treatment Groups Diet Induction->Grouping Dietary Supplementation Supplement with 1,3-Olein-2-Myristin Grouping->Dietary Supplementation Metabolic Phenotyping GTT, ITT, Serum Lipids Dietary Supplementation->Metabolic Phenotyping Tissue Collection Adipose, Liver Dietary Supplementation->Tissue Collection Gut Microbiota Analysis 16S rRNA Sequencing Dietary Supplementation->Gut Microbiota Analysis Data Interpretation Data Interpretation Metabolic Phenotyping->Data Interpretation Tissue Collection->Data Interpretation Gut Microbiota Analysis->Data Interpretation

Caption: Workflow for an in vivo study of metabolic effects.

Conclusion and Future Directions

While direct evidence is lacking, the structural characteristics of 1,3-Olein-2-Myristin and the known biological activities of its constituent fatty acids and its structural analog OPO, suggest a promising potential for this triglyceride in modulating gut health and metabolic processes. The presented experimental protocols provide a roadmap for future investigations to elucidate its specific effects and mechanisms of action. Further research is warranted to explore the therapeutic potential of 1,3-Olein-2-Myristin in areas such as inflammatory bowel disease, metabolic syndrome, and as a functional food ingredient.

References

Whitepaper: The Emerging Role of Specific Triacylglycerols in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Triacylglycerols (TAGs), traditionally viewed as inert molecules for energy storage, are increasingly recognized for their dynamic role in cellular signaling. This technical guide delves into the mechanisms by which specific TAG molecules, defined by their unique fatty acid composition, act as critical reservoirs and precursors for potent signaling lipids. We explore the pathways through which TAG hydrolysis products, such as diacylglycerol (DAG) and specific fatty acids, modulate key signaling cascades including the Protein Kinase C (PKC) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways. Furthermore, we highlight the direct lineage from specialized TAGs to the synthesis of endocannabinoid signaling molecules. This document provides an in-depth overview of the core concepts, presents quantitative relationships in structured tables, details essential experimental protocols, and visualizes complex pathways to equip researchers with a thorough understanding of this evolving field.

Introduction

For decades, the central role of triacylglycerols (TAGs) in cell biology has been defined by their function as the primary unit of energy storage in eukaryotic cells[1]. Stored within lipid droplets, these neutral lipids were considered metabolically static, awaiting mobilization during periods of energy demand[2][3]. However, this perspective is shifting. Emerging evidence reveals that the process of TAG synthesis and degradation is highly dynamic, producing lipid intermediates that are potent signaling molecules[1][4].

The signaling capacity of TAGs is not derived from the intact molecule but rather from the specific bioactive lipids that are released upon enzymatic hydrolysis. The composition of the three fatty acyl chains esterified to the glycerol (B35011) backbone dictates the nature of the signaling molecules produced. Therefore, specific TAGs can be viewed as tailored precursors for cellular signaling events. Lipolysis, the breakdown of TAGs, is no longer seen as a simple energy-releasing process but as a regulated signaling hub that liberates second messengers and receptor ligands[1][5]. This guide will explore the specific pathways and experimental evidence that underpin the role of TAGs as crucial players in cellular communication.

The Role of TAGs as a Reservoir for Signaling Lipids

The primary mechanism by which TAGs participate in signaling is through their controlled hydrolysis by lipases, such as Adipose Triglyceride Lipase (B570770) (ATGL) and Hormone-Sensitive Lipase (HSL)[5][6]. This process releases diacylglycerols (DAGs) and free fatty acids (FFAs) that can directly engage with and modulate downstream signaling networks.

Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation

The initial step of TAG hydrolysis, catalyzed primarily by ATGL, yields DAG[3][5]. This DAG molecule is identical to the canonical second messenger produced by the action of phospholipase C on membrane phospholipids[7]. DAG is a potent activator of the Protein Kinase C (PKC) family of serine/threonine kinases[7][8]. The activation of PKC is a critical event in signal transduction, controlling a vast array of cellular processes including proliferation, differentiation, and apoptosis.

While membrane-derived DAG is often transient, the DAG produced from TAG lipolysis can provide a more sustained signal. The interaction between DAG and PKC is highly specific and essential for the enzyme's activation[8]. It is important to note that dietary TAG and DAG oils composed of long-chain fatty acids do not appear to directly activate PKC in the digestive tract, suggesting that the signaling role is context-dependent and related to intracellularly generated DAG[9].

Free Fatty Acids (FFAs) as Ligands and Modulators

Complete hydrolysis of TAGs releases three fatty acid molecules. The specific type of fatty acid released is critical, as different FFAs have distinct signaling properties.

  • PKC Potentiation: Unsaturated fatty acids, such as oleic and arachidonic acid, can act synergistically with DAG to enhance the activation of PKC[10][11]. They achieve this by increasing the enzyme's affinity for Ca2+, allowing for robust activation even at basal intracellular calcium levels[11]. Saturated fatty acids do not share this capability[10].

  • PPAR Activation: Free fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that function as ligand-activated transcription factors[12]. Upon binding FFAs, PPARs regulate the expression of genes involved in lipid metabolism and inflammation. For example, activation of PPARα and PPARγ by their agonists has been shown to reduce triacylglycerol synthesis, creating a feedback loop[13][14].

TAGs as Precursors for Endocannabinoids

A highly specific signaling role for TAGs is their function as a source for endocannabinoids. The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) is a key signaling molecule that modulates synaptic transmission, inflammation, and metabolism through its interaction with cannabinoid receptors[15][16]. The synthesis of 2-AG can occur via the hydrolysis of DAG containing arachidonic acid at the sn-2 position by the enzyme diacylglycerol lipase (DAGL)[17][18]. Since TAGs are a major source of DAG, TAGs rich in arachidonic acid serve as an essential reservoir for the on-demand synthesis of 2-AG[1].

Quantitative Data on TAG-Derived Signaling

While direct quantitative data on the signaling activity of specific TAG molecules is limited, the effects of their hydrolysis products are well-documented. The following tables summarize the key relationships and effects.

Table 1: Modulation of the Protein Kinase C (PKC) Pathway by TAG-Derived Lipids

MoleculeSourceRole in PKC PathwayEffectReferences
Diacylglycerol (DAG) Hydrolysis of TAG by ATGL; Phospholipid hydrolysis by PLCDirect Allosteric ActivatorBinds to the C1 domain of conventional and novel PKCs, inducing a conformational change that activates the kinase.[7][8]
Unsaturated Fatty Acids Hydrolysis of TAG by ATGL/HSLSynergistic Activator / PotentiatorIncreases the affinity of PKC for Ca2+, lowering the concentration required for activation. Works in concert with DAG.[10][11]
Saturated Fatty Acids Hydrolysis of TAG by ATGL/HSLInactiveDo not potentiate PKC activation.[10]

Table 2: Modulation of the Peroxisome Proliferator-Activated Receptor (PPAR) Pathway by TAG-Derived Lipids

MoleculeSourceTarget ReceptorEffect of ActivationReferences
Free Fatty Acids (FFAs) Complete hydrolysis of TAGPPARα, PPARγ, PPARβ/δLigand BindingBinds to the ligand-binding domain, inducing a conformational change.
Activated PPARs N/APPAR-RXR HeterodimerTranscriptional RegulationBinds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes to regulate transcription of genes involved in lipid metabolism and inflammation.
Flax Oil (rich in α-linolenic acid) Dietary TAG sourcePPARγGene ExpressionFeeding with flax oil increased hepatic PPARγ mRNA expression, which correlated with reduced hepatic TAG levels.

Experimental Protocols

Protocol 1: Lipidomic Analysis of Cellular TAG Species via LC-MS

This protocol outlines a general workflow for the identification and quantification of TAG molecular species from cultured cells.

  • Sample Preparation & Lipid Extraction:

    • Harvest cultured cells (e.g., 1-5 million cells) by scraping into a phosphate-buffered saline (PBS) solution on ice.

    • Centrifuge to pellet the cells and discard the supernatant.

    • Perform a lipid extraction using a modified Bligh-Dyer or Folch method. A common approach for neutral lipids involves a solvent system of isooctane/ethyl acetate (B1210297) to minimize the extraction of more polar phospholipids[19].

    • Add an internal standard (e.g., a non-endogenous, deuterated TAG) to the sample prior to extraction for accurate quantification.

    • Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen gas.

  • Chromatographic Separation:

    • Reconstitute the dried lipid extract in a suitable mobile phase (e.g., methanol/chloroform).

    • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a normal-phase column (e.g., silica) for separating lipid classes[19].

    • Use a gradient elution program to separate neutral lipids, with TAGs typically eluting late in the run[19].

  • Mass Spectrometry (MS) Analysis:

    • Couple the HPLC effluent to an electrospray ionization (ESI) source of a tandem mass spectrometer (MS/MS)[19].

    • To facilitate the ionization of neutral TAGs, add an electrolyte like ammonium (B1175870) acetate to the mobile phase post-column to form [M+NH₄]⁺ adducts[19][20].

    • Operate the mass spectrometer in positive ion mode.

    • Perform a full scan (MS1) to identify the parent masses of the TAG adducts.

    • Perform data-dependent MS/MS fragmentation on the most abundant parent ions. The fragmentation pattern (e.g., neutral loss of specific fatty acids) allows for the identification of the constituent acyl chains[20].

  • Data Analysis:

    • Process the raw MS data using specialized lipidomics software.

    • Identify TAG species based on their accurate mass and characteristic fragmentation patterns.

    • Quantify the identified TAG species by comparing their peak areas to the peak area of the internal standard.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a radiometric assay to measure PKC activity using a specific peptide substrate.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing HEPES, MgCl₂, and CaCl₂.

    • Lipid Activator: Prepare a lipid mixture by combining phosphatidylserine (B164497) (PS) and diacylglycerol (DAG) in a buffer, followed by sonication on ice to form micelles[21][22].

    • Substrate Cocktail: Prepare a solution containing a specific PKC peptide substrate (e.g., QKRPSQRSKYL) and kinase buffer[21].

    • ATP Mix: Prepare a solution containing MgCl₂, cold ATP, and [γ-³²P]ATP[21].

  • Enzyme Preparation:

    • Use purified recombinant PKC enzyme or immunoprecipitated PKC from cell lysates[23]. Dilute the enzyme preparation in an appropriate assay dilution buffer.

  • Kinase Reaction:

    • In a microcentrifuge tube on ice, combine the substrate cocktail, the sonicated lipid activator, and the enzyme preparation[21].

    • To measure basal activity (control), prepare a parallel reaction without the lipid activator.

    • Initiate the reaction by adding the [γ-³²P]ATP mix.

    • Incubate the reaction tubes at 30°C for 10-20 minutes[21][23].

  • Stopping the Reaction and Quantifying Phosphorylation:

    • Stop the reaction by spotting an aliquot (e.g., 25 µL) of the reaction mixture onto P81 phosphocellulose paper[21].

    • Immediately immerse the P81 paper in a wash buffer (e.g., 0.75% phosphoric acid) to wash away unincorporated [γ-³²P]ATP[21]. Perform several washes.

    • After washing, dry the P81 paper squares.

    • Place each paper square in a scintillation vial with scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKC (e.g., in pmol of phosphate (B84403) transferred per minute per mg of enzyme) after subtracting the basal activity from the stimulated activity.

Protocol 3: PPAR Luciferase Reporter Gene Assay

This protocol details a cell-based assay to measure the activation of PPARs by potential ligands, such as fatty acids.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, HepG2) in appropriate growth medium.

    • Co-transfect the cells with two plasmids:

      • An expression vector containing the full-length cDNA for a human PPAR isoform (e.g., PPARα or PPARγ)[24].

      • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of the PPAR Response Element (PPRE)[25].

    • As a control for non-specific effects, a "mock" transfection with an empty vector can be performed[24]. A co-transfected plasmid expressing Renilla luciferase can be used to normalize for transfection efficiency.

  • Cell Treatment:

    • After allowing 24 hours for gene expression, replace the medium with fresh medium containing the test compounds (e.g., specific fatty acids, known PPAR agonists like Rosiglitazone as a positive control, or vehicle control like DMSO)[24][26].

    • Incubate the cells with the treatments for 18-24 hours[24].

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and then lyse them using a passive lysis buffer.

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Add the luciferase assay reagent, which contains the substrate D-luciferin[25].

    • Immediately measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of expressed luciferase.

    • If a normalization control (Renilla) was used, add the appropriate substrate (e.g., coelenterazine) and measure the second signal.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the fold-change in reporter activity by dividing the normalized signal of the treated samples by the normalized signal of the vehicle control samples.

    • Dose-response curves can be generated to determine the EC50 of activating compounds[25].

Visualization of Pathways and Workflows

// Nodes TAG [label="Specific Triacylglycerols\n(TAGs)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cylinder]; DAG [label="Diacylglycerol\n(DAG)", fillcolor="#FBBC05", fontcolor="#202124"]; FFA [label="Specific Free\nFatty Acids (FFAs)", fillcolor="#FBBC05", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid-DAG", fillcolor="#FBBC05", fontcolor="#202124"]; Two_AG [label="2-Arachidonoylglycerol\n(2-AG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPAR [label="PPAR Nuclear\nReceptors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CB_Receptors [label="Cannabinoid Receptors\n(CB1/CB2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_PKC [label="Substrate\nPhosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream_PPAR [label="Gene Transcription\n(Lipid Metabolism)", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream_CB [label="Modulation of\nNeurotransmission", fillcolor="#F1F3F4", fontcolor="#202124"]; ATGL [label="ATGL", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"]; HSL [label="HSL", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"]; DAGL [label="DAGL", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges TAG -> ATGL [label=" Hydrolysis", color="#202124", dir=none]; ATGL -> DAG [color="#202124"]; ATGL -> FFA [color="#202124"]; TAG -> HSL [label=" Hydrolysis", color="#202124", dir=none]; HSL -> FFA [color="#202124"]; DAG -> PKC [label=" Activates", color="#EA4335"]; FFA -> PKC [label=" Potentiates", color="#EA4335", style=dashed]; FFA -> PPAR [label=" Activates (Ligand)", color="#EA4335"]; PKC -> Downstream_PKC [color="#202124"]; PPAR -> Downstream_PPAR [color="#202124"];

// Endocannabinoid Path TAG -> Arachidonic_Acid [label=" (subset of TAGs)", style=dotted, color="#5F6368"]; Arachidonic_Acid -> DAGL [label=" Hydrolysis", color="#202124", dir=none]; DAGL -> Two_AG [color="#202124"]; Two_AG -> CB_Receptors [label=" Activates", color="#34A853"]; CB_Receptors -> Downstream_CB [color="#202124"]; } end_dot Caption: Overview of TAG metabolism and signaling intersection.

// Nodes Start [label="Cell Culture or\nTissue Sample", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Extraction [label="Lipid Extraction\n(e.g., Bligh-Dyer)", fillcolor="#FBBC05", fontcolor="#202124"]; Separation [label="Normal-Phase HPLC\n(Separates by Class)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Tandem Mass Spectrometry\n(ESI-MS/MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Processing &\nQuantification", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Identified TAG Species\n& Concentrations", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges Start -> Extraction [color="#202124"]; Extraction -> Separation [color="#202124"]; Separation -> MS [color="#202124"]; MS -> Analysis [color="#202124"]; Analysis -> End [color="#202124"]; } end_dot Caption: Experimental workflow for TAG lipidomic analysis.

PKC_Activation_Pathway

Conclusion and Future Directions

The role of triacylglycerols in cellular biology is expanding beyond bioenergetics into the realm of signal transduction. While not direct signaling effectors, specific TAGs are fundamental reservoirs for a variety of potent signaling lipids, including diacylglycerol, bioactive fatty acids, and endocannabinoids. The specificity of the fatty acids stored within the TAG pool dictates its signaling potential, linking cellular metabolism directly to cellular communication.

For researchers and drug development professionals, this paradigm shift opens new avenues for investigation. Understanding how the composition of the cellular TAG pool is regulated and how specific lipases are targeted to distinct TAG species could unveil novel therapeutic targets. Future research should focus on developing advanced lipidomic techniques to trace the flux of specific fatty acids from TAGs into signaling pathways in real-time. Elucidating the mechanisms that control the channeling of TAG-derived lipids towards either energy production or signaling will be crucial for developing interventions for metabolic diseases, inflammatory disorders, and neurological conditions.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 1,3-Dioleoyl-2-myristoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioleoyl-2-myristoyl glycerol (B35011) (OMO) is a structured triglyceride (ST) with a specific stereochemical arrangement of fatty acids on the glycerol backbone. This structure, with oleic acid (C18:1) at the sn-1 and sn-3 positions and myristic acid (C14:0) at the sn-2 position, imparts unique physicochemical and metabolic properties. These properties make OMO and similar STs valuable in various applications, including as components in specialized nutritional formulas and as potential excipients in drug delivery systems.

Enzymatic synthesis of OMO offers significant advantages over chemical methods, primarily due to the high specificity of lipases, which allows for precise control over the fatty acid distribution on the glycerol backbone. This approach avoids the harsh reaction conditions and potential for undesirable byproducts associated with chemical synthesis. These notes provide detailed protocols for the enzymatic synthesis, purification, and characterization of 1,3-Dioleoyl-2-myristoyl glycerol.

Principle of Synthesis

The most common and efficient enzymatic method for synthesizing this compound is through the acidolysis of a triglyceride rich in myristic acid at the sn-2 position with oleic acid, or conversely, the acidolysis of triolein (B1671897) with myristic acid, catalyzed by an sn-1,3 specific lipase (B570770). The lipase selectively cleaves the fatty acids at the sn-1 and sn-3 positions of the starting triglyceride and replaces them with the acyl donor fatty acid present in the reaction medium.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies on the enzymatic synthesis of structured triglycerides. While specific data for this compound is limited, the data for the structurally similar 1,3-dioleoyl-2-palmitoyl glycerol (OPO) provides a strong reference for expected outcomes.

Table 1: Optimal Conditions for Enzymatic Synthesis of Structured Triglycerides via Acidolysis

ParameterValueReference
Enzyme Immobilized Lipase from Thermomyces lanuginosus (Lipozyme TL IM) or Rhizomucor miehei (Lipozyme RM IM)[1]
Substrates Triolein and Myristic Acid[2][3]
Substrate Molar Ratio (Triolein:Myristic Acid) 1:2 to 1:4[2][3]
Enzyme Loading 5% - 15% (w/w of total reactants)[2][3]
Reaction Temperature 50°C - 70°C[2][3]
Reaction Time 4 - 24 hours[2][3]
System Solvent-Free or in Hexane (B92381)[4]

Table 2: Purification Efficiency of Crude Structured Triglycerides

Purification StepParameterResultReference
Molecular Distillation Free Fatty Acid RemovalComplete Removal[4]
Acetone (B3395972) Fractionation Purity of Structured Triglyceride> 90%[4]
Solvent Extraction Recovery of Structured Triglyceride> 80%

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via Acidolysis

Materials:

  • Triolein (≥99% purity)

  • Myristic Acid (≥99% purity)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme TL IM or Lipozyme RM IM)

  • Hexane (optional, for solvent-based reaction)

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor with magnetic or overhead stirrer

  • Thermostatic water bath

  • Vacuum pump

  • Rotary evaporator

Procedure:

  • Substrate Preparation: In the glass reactor, combine triolein and myristic acid at a molar ratio of 1:3.

  • Enzyme Addition: Add the immobilized lipase at a concentration of 10% by weight of the total substrates to the reactor.

  • Reaction Conditions:

    • Heat the mixture to 60°C using the thermostatic water bath.

    • Maintain constant stirring to ensure a homogenous reaction mixture.

    • If conducting a solvent-free reaction, apply a vacuum to remove any water formed during the reaction, which can inhibit the enzyme.

    • If using a solvent, dissolve the substrates in a minimal amount of hexane.

    • Blanket the reaction with nitrogen to prevent lipid oxidation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing the composition by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Termination: Once the reaction has reached the desired conversion (typically within 8-12 hours), stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with hexane and stored for reuse.

  • Solvent Removal: If the reaction was performed in a solvent, remove the hexane using a rotary evaporator under reduced pressure.

Protocol 2: Purification of this compound

Step 1: Removal of Free Fatty Acids (FFAs)

  • Method A: Neutralization:

    • Dissolve the crude product in hexane.

    • Wash the solution with a dilute aqueous solution of sodium carbonate or potassium hydroxide (B78521) to saponify the free fatty acids.

    • Separate the aqueous layer containing the soap.

    • Wash the organic layer with distilled water until the washings are neutral.

    • Dry the hexane layer over anhydrous sodium sulfate (B86663) and remove the solvent using a rotary evaporator.

  • Method B: Molecular Distillation:

    • Transfer the crude product to a short-path distillation apparatus.

    • Apply high vacuum and gradually increase the temperature.

    • The FFAs, being more volatile, will distill off, leaving the purified triglycerides as the residue.

Step 2: Fractionation to Isolate this compound

  • Dissolve the FFA-free product in acetone (a typical ratio is 1:10 w/v).

  • Slowly cool the solution to a temperature that allows for the selective crystallization of the desired structured triglyceride (e.g., 4°C to -20°C). The optimal temperature may require empirical determination.

  • Hold the solution at this temperature for several hours to allow for complete crystallization.

  • Separate the crystallized product by vacuum filtration.

  • Wash the crystals with cold acetone to remove residual soluble impurities.

  • Dry the purified this compound crystals under vacuum.

Protocol 3: Characterization of this compound
  • Fatty Acid Composition: Determine the overall fatty acid composition by converting the triglycerides to fatty acid methyl esters (FAMEs) followed by analysis using Gas Chromatography (GC) with a Flame Ionization Detector (FID).

  • Triglyceride Profile: Analyze the composition of the triglyceride species (mono-, di-, and triglycerides) using High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Positional Distribution of Fatty Acids (sn-2 position): Determine the fatty acid composition at the sn-2 position by controlled hydrolysis with pancreatic lipase, which selectively cleaves fatty acids from the sn-1 and sn-3 positions. The resulting 2-monoacylglycerols are then isolated and their fatty acid composition is determined by GC after derivatization.

  • Thermal Properties: Characterize the melting and crystallization behavior using Differential Scanning Calorimetry (DSC).

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage A Substrate Preparation (Triolein & Myristic Acid) B Enzymatic Acidolysis (Immobilized sn-1,3 Lipase) A->B C Reaction Monitoring (TLC/GC) B->C D Enzyme Filtration C->D E Crude Product D->E F Free Fatty Acid Removal (Neutralization or Distillation) E->F G Acetone Fractionation F->G H Purified OMO G->H I Fatty Acid Composition (GC) H->I J Triglyceride Profile (HPLC) H->J K sn-2 Positional Analysis H->K L Thermal Properties (DSC) H->L

Caption: Workflow for the enzymatic synthesis and characterization of this compound.

Signaling Pathways in Triglyceride Metabolism

G cluster_fed Fed State (High Blood Glucose) cluster_fasting Fasting State (Low Blood Glucose) Insulin Insulin Adipose Adipose Tissue Insulin->Adipose Stimulates Liver Liver Insulin->Liver Stimulates Lipolysis_Inhibition Inhibition of Lipolysis Insulin->Lipolysis_Inhibition TG_Storage Triglyceride Storage (Lipogenesis) Adipose->TG_Storage Liver->TG_Storage Glucagon Glucagon Adipose2 Adipose Tissue Glucagon->Adipose2 Stimulates Lipolysis_Activation Activation of Lipolysis Adipose2->Lipolysis_Activation FFA_Glycerol Free Fatty Acids & Glycerol (Released into blood) Lipolysis_Activation->FFA_Glycerol

Caption: Hormonal regulation of triglyceride metabolism in fed and fasting states.

Application Notes

  • Nutritional Applications: Structured triglycerides like OMO are of interest in infant nutrition. The specific placement of fatty acids can influence their absorption and metabolic fate. For instance, myristic acid at the sn-2 position may lead to the formation of 2-myristoyl-glycerol during digestion, which is more readily absorbed. Studies have suggested that moderate intake of myristic acid can have beneficial effects on plasma lipids.[5][6]

  • Drug Delivery: The unique physical properties of OMO, such as its melting point and crystallization behavior, can be tailored by the specific fatty acid composition. This makes it a candidate for use in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to encapsulate and control the release of therapeutic agents.

  • Enzyme Reusability: The use of immobilized lipases is crucial for the economic viability of the process. The enzyme can be recovered after the reaction and reused for multiple batches, significantly reducing catalyst costs.

  • Process Optimization: The reaction conditions, particularly the substrate molar ratio and temperature, should be carefully optimized to maximize the yield of the desired this compound while minimizing acyl migration, which is the movement of the sn-2 fatty acid to the sn-1 or sn-3 positions.

  • Safety and Regulatory Considerations: For applications in food and pharmaceuticals, it is essential to use food-grade substrates and enzymes. The final product must be thoroughly purified to remove any residual solvents, free fatty acids, and other impurities to meet regulatory standards.

References

Application Notes and Protocols for the Lipase-Catalyzed Production of 1,3-Dioleoyl-2-myristoyl-glycerol [TG(18:1/14:0/18:1)]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structured triacylglycerols (sTGs) are novel lipid molecules engineered to have specific fatty acids at defined positions on the glycerol (B35011) backbone. This precise positioning allows for the modification of their physicochemical and nutritional properties, making them valuable in the pharmaceutical and nutraceutical industries. 1,3-dioleoyl-2-myristoyl-glycerol [TG(18:1/14:0/18:1)], also known as OMO, is a structured triglyceride with oleic acid (18:1) at the sn-1 and sn-3 positions and myristic acid (14:0) at the sn-2 position. The enzymatic synthesis of such sTGs offers a green and highly specific alternative to chemical methods, which often lack regioselectivity and can produce undesirable byproducts.

Lipases, particularly those with sn-1,3 specificity, are the biocatalysts of choice for synthesizing sTGs like OMO.[1][2][3] These enzymes catalyze the exchange of fatty acids at the outer positions of the glycerol backbone while leaving the fatty acid at the sn-2 position intact.[1][2][3] This application note provides detailed protocols for the lipase-catalyzed production of TG(18:1/14:0/18:1) through acidolysis and interesterification, along with methods for purification and analysis.

Principle of Synthesis

The enzymatic synthesis of TG(18:1/14:0/18:1) can be achieved primarily through two main lipase-catalyzed reactions: acidolysis and interesterification. Both methods leverage the sn-1,3 regioselectivity of certain lipases to specifically replace the fatty acids at the sn-1 and sn-3 positions of a starting triacylglycerol.

  • Acidolysis: This reaction involves the incubation of a triacylglycerol rich in myristic acid at the sn-2 position (or trimyristin) with an excess of oleic acid in the presence of an sn-1,3 specific lipase (B570770). The lipase will catalyze the removal of the fatty acids at the sn-1 and sn-3 positions and their replacement with oleic acid.

  • Interesterification: In this process, a triacylglycerol rich in myristic acid (e.g., trimyristin) is reacted with an oil rich in oleic acid (e.g., high-oleic sunflower oil) or oleic acid methyl esters. The sn-1,3 specific lipase facilitates the exchange of fatty acids between the two substrates, leading to the incorporation of oleic acid at the desired positions.

Experimental Protocols

Materials and Reagents
  • Substrates:

  • Enzyme:

    • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei or lipase from Aspergillus niger).[4][5]

  • Solvents:

    • n-hexane (food grade)

    • Acetone

    • Acetonitrile

    • Dichloromethane

  • Other Reagents:

Protocol 1: Synthesis of TG(18:1/14:0/18:1) via Acidolysis

This protocol is adapted from methods used for the synthesis of similar structured triglycerides like 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO).[4][5]

  • Reaction Setup:

    • In a temperature-controlled stirred-tank reactor, combine trimyristin and oleic acid at a molar ratio between 1:2 and 1:8 (trimyristin:oleic acid).[4]

    • If using a solvent, add n-hexane to dissolve the substrates. A solvent-free system can also be employed.[5]

    • Pre-heat the mixture to the desired reaction temperature (typically between 45°C and 60°C).[4]

  • Enzymatic Reaction:

    • Add the immobilized sn-1,3 specific lipase to the reaction mixture. The enzyme loading typically ranges from 4% to 12% of the total substrate weight.[4][5]

    • Maintain the reaction under constant stirring (e.g., 200-300 rpm) for a period ranging from 3 to 48 hours.[4] The reaction progress can be monitored by taking periodic samples and analyzing the composition of the reaction mixture using HPLC or GC.

  • Enzyme Deactivation and Removal:

    • After the reaction reaches the desired conversion, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Product Purification:

    • The reaction mixture will contain the desired TG(18:1/14:0/18:1), unreacted substrates (trimyristin and oleic acid), and byproducts such as diacylglycerols (DAGs) and monoacylglycerols (MAGs).

    • Solvent Extraction: If the reaction was performed in a solvent-free system, dissolve the mixture in n-hexane.

    • Free Fatty Acid Removal: Wash the hexane (B92381) solution with an aqueous ethanol solution containing sodium hydroxide to remove excess free oleic acid.

    • Column Chromatography: Concentrate the washed solution and purify the TG(18:1/14:0/18:1) from other glycerides using silica gel column chromatography with a gradient of hexane and diethyl ether.

    • Solvent Evaporation: Evaporate the solvent from the collected fractions containing the pure product under reduced pressure.

Protocol 2: Synthesis of TG(18:1/14:0/18:1) via Interesterification

This protocol outlines a general procedure for enzymatic interesterification.

  • Reaction Setup:

    • In a jacketed glass reactor, mix trimyristin and high-oleic sunflower oil at a desired molar ratio (e.g., 1:1).[6]

    • The reaction can be carried out in a solvent-free system or with an organic solvent like n-hexane.

    • Heat the mixture to the optimal temperature for the chosen lipase, typically between 40°C and 70°C.[6][7]

  • Enzymatic Reaction:

    • Introduce the immobilized sn-1,3 specific lipase to the substrate mixture. The amount of enzyme can range from 5% to 15% by weight of the substrates.

    • Stir the reaction mixture at a constant speed for 4 to 24 hours. Monitor the progress of the interesterification by analyzing the triacylglycerol profile.

  • Enzyme Removal:

    • Separate the immobilized enzyme from the reaction mixture by filtration.

  • Purification:

    • The purification process is similar to that described for acidolysis, involving the removal of free fatty acids (if any were generated), followed by chromatographic separation of the different triacylglycerol species.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of structured triacylglycerols, which can be used as a starting point for optimizing the production of TG(18:1/14:0/18:1).

Table 1: Reaction Parameters for Lipase-Catalyzed Acidolysis

ParameterRangeReference
EnzymeLipozyme RM IM, Aspergillus niger lipase[4][5]
SubstratesTrimyristin, Oleic Acid-
Substrate Molar Ratio (TG:FFA)1:2 to 1:8[4]
Enzyme Load (% of total substrate)4% - 12%[4][5]
Temperature (°C)45 - 60[4]
Reaction Time (hours)3 - 48[4]
Solventn-hexane or solvent-free[5]

Table 2: Reaction Parameters for Lipase-Catalyzed Interesterification

ParameterRangeReference
EnzymeLipozyme RM IM, Lipozyme TL IM[6][8]
SubstratesTrimyristin, High-oleic sunflower oil-
Substrate Molar Ratio1:1 to 1:3[6]
Enzyme Load (% of total substrate)5% - 15%-
Temperature (°C)40 - 70[6][7]
Reaction Time (hours)4 - 24[9]
Solventn-hexane or solvent-free[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Substrate Preparation (Trimyristin + Oleic Acid/Oil) reaction Enzymatic Reaction (sn-1,3 Specific Lipase) start->reaction Add Enzyme filtration Enzyme Removal (Filtration) reaction->filtration Reaction Completion ffa_removal Free Fatty Acid Removal (Washing) filtration->ffa_removal chromatography Column Chromatography (Silica Gel) ffa_removal->chromatography evaporation Solvent Evaporation chromatography->evaporation hplc HPLC Analysis (TAG Profile) evaporation->hplc gc GC Analysis (Fatty Acid Composition) evaporation->gc end Pure TG(18:1/14:0/18:1) hplc->end gc->end

Caption: Experimental workflow for the production and purification of TG(18:1/14:0/18:1).

enzymatic_reaction cluster_reactants Reactants cluster_products Products trimyristin Trimyristin (MMM) lipase sn-1,3 Specific Lipase trimyristin->lipase oleic_acid Oleic Acid (O) oleic_acid->lipase omo TG(18:1/14:0/18:1) (OMO) lipase->omo myristic_acid Myristic Acid (M) lipase->myristic_acid

Caption: Lipase-catalyzed acidolysis for TG(18:1/14:0/18:1) synthesis.

Conclusion

The enzymatic production of TG(18:1/14:0/18:1) using sn-1,3 specific lipases is a promising and sustainable approach for generating highly pure structured triacylglycerols. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize the synthesis of this and other valuable sTGs. The key to a successful synthesis lies in the careful selection of the lipase, optimization of reaction conditions, and efficient purification of the final product. Further research can focus on enzyme immobilization techniques for enhanced stability and reusability, as well as the exploration of novel solvent systems to improve reaction kinetics and product yields.

References

Application Notes and Protocols for the Purification of 1,3-Dioleoyl-2-myristoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) from a typical reaction mixture. The methodologies outlined are designed to yield a high-purity product suitable for research, pharmaceutical, and various developmental applications.

Introduction

1,3-Dioleoyl-2-myristoyl glycerol is a specific mixed-acid triglyceride of significant interest in various fields, including drug delivery systems and as a structured lipid in nutritional science. Its defined structure, with oleic acid at the sn-1 and sn-3 positions and myristic acid at the sn-2 position, necessitates a robust purification strategy to remove starting materials, byproducts, and isomeric impurities. This protocol details a multi-step purification process involving preliminary extraction and subsequent chromatographic separation.

Potential Impurities in the Reaction Mixture

The synthesis of this compound can result in a complex mixture of related compounds. A successful purification strategy must effectively separate the target molecule from these impurities.

Table 1: Common Impurities and Byproducts in the Synthesis of this compound

Impurity/Byproduct Description Reason for Presence
Unreacted Starting MaterialsFree fatty acids (oleic acid, myristic acid), glycerol, and acyl donors.Incomplete reaction or use of excess reagents.
Mono- and Diglycerides1/3-monoolein, 2-monomyristin, 1,3-diolein, 1,2-dimyristin, etc.Incomplete acylation of the glycerol backbone.
Isomeric Triglycerides1,2-Dioleoyl-3-myristoyl glycerol and other positional isomers.Non-specific acylation or acyl migration.
Homologous TriglyceridesTriolein, trimyristin.Presence of contaminating fatty acids or self-reaction.
Catalyst ResiduesDepending on the synthetic route (e.g., enzymes, chemical catalysts).Remnants from the reaction catalysis.
Solvent ResiduesOrganic solvents used during the synthesis.Incomplete removal post-reaction.

Purification Workflow

The purification process is designed as a sequential workflow to systematically remove impurities, moving from bulk separation to high-resolution purification.

PurificationWorkflow reaction_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction (to remove glycerol and water-soluble impurities) reaction_mixture->extraction drying Drying of Organic Phase (e.g., with Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration column_chrom Silica (B1680970) Gel Column Chromatography (to separate lipid classes) concentration->column_chrom fraction_analysis TLC Analysis of Fractions column_chrom->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling final_concentration Final Concentration pooling->final_concentration hplc_purification Preparative HPLC (Optional) (for very high purity) final_concentration->hplc_purification Optional final_product Purified this compound final_concentration->final_product hplc_purification->final_product

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Preliminary Purification: Liquid-Liquid Extraction

This initial step aims to remove water-soluble impurities such as glycerol and any water-soluble catalysts.

Protocol:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) and an equal volume of a saturated aqueous sodium chloride solution (brine).

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper organic layer will contain the triglycerides and other lipid-soluble components, while the lower aqueous layer will contain glycerol and other water-soluble impurities.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer two more times with brine.

  • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude lipid extract.

Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method to monitor the progress of the purification.

Protocol:

  • Prepare a TLC developing chamber with a suitable mobile phase. A common solvent system for neutral lipids is a mixture of petroleum ether, diethyl ether, and acetic acid (e.g., 80:20:1, v/v/v).[1]

  • Spot a small amount of the crude lipid extract and appropriate standards (if available) onto a silica gel TLC plate.

  • Place the plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate and mark the solvent front.

  • Visualize the separated spots. Common visualization techniques for lipids include:

    • Iodine Vapor: Place the dried plate in a chamber containing iodine crystals. Lipids will appear as brown spots.[1][2]

    • Potassium Permanganate Stain: Spray the plate with a solution of potassium permanganate. Unsaturated compounds will appear as yellow/brown spots on a purple background.

    • Ceric Ammonium Molybdate or Phosphomolybdic Acid Stain: Spray the plate and heat. Lipids will appear as dark blue/black spots.[3]

Table 2: Typical Rf Values for Lipid Classes on Silica Gel TLC

Lipid Class Typical Rf Value Range
Triglycerides0.7 - 0.9
Free Fatty Acids0.4 - 0.6
Diglycerides0.2 - 0.4
Monoglycerides0.05 - 0.2
Phospholipids/GlycerolAt or near the origin (0.0)

Note: Rf values are dependent on the specific solvent system and TLC plate used.

Bulk Purification: Silica Gel Column Chromatography

This is the primary step for separating the target triglyceride from other lipid classes based on polarity.

Protocol:

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped. The top of the silica bed should be level.

  • Sample Loading:

    • Dissolve the crude lipid extract in a minimal amount of the initial, non-polar mobile phase.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin elution with a non-polar solvent such as hexane. This will elute the least polar compounds first.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like diethyl ether or ethyl acetate. A common gradient is a stepwise increase in the percentage of diethyl ether in hexane (e.g., 100% hexane, then 98:2, 95:5, 90:10, etc., hexane:diethyl ether).

    • Triglycerides will typically elute with a low percentage of the more polar solvent (e.g., 5-10% diethyl ether in hexane).

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze each fraction by TLC to identify those containing the pure this compound.

    • Pool the fractions that contain the pure product.

  • Concentration:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified triglyceride.

ColumnChromatography cluster_0 Column Elution Profile (Schematic) start Start (100% Hexane) tg_elution Triglyceride Elution (e.g., 5-10% Diethyl Ether in Hexane) start->tg_elution Increasing Polarity dg_elution Diglyceride Elution (e.g., 20-30% Diethyl Ether in Hexane) tg_elution->dg_elution Increasing Polarity mg_elution Monoglyceride Elution (e.g., >50% Diethyl Ether in Hexane) dg_elution->mg_elution Increasing Polarity end End (High Polarity Solvent) mg_elution->end Increasing Polarity

Caption: Schematic of lipid class elution during column chromatography.

High-Purity Purification: Preparative High-Performance Liquid Chromatography (HPLC) (Optional)

For applications requiring very high purity and separation of isomeric triglycerides, preparative HPLC is recommended. Silver-ion HPLC is particularly effective for separating triglycerides based on the degree of unsaturation.

Protocol:

  • HPLC System: A preparative HPLC system equipped with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) is required.

  • Column: A silver-ion impregnated silica column is ideal for separating triglycerides with the same number of carbons but a different number of double bonds. Alternatively, a reversed-phase C18 column can be used to separate based on hydrophobicity.

  • Mobile Phase:

    • Silver-Ion HPLC: A non-polar mobile phase with a small amount of a polar modifier is typically used. For example, a gradient of acetonitrile (B52724) in hexane.[4]

    • Reversed-Phase HPLC: A gradient of a polar organic solvent (e.g., acetonitrile) and a less polar organic solvent (e.g., isopropanol (B130326) or dichloromethane) is common.[5]

  • Sample Preparation: Dissolve the semi-purified triglyceride from the column chromatography step in the initial mobile phase and filter through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peak of interest.

  • Purity Analysis and Concentration: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent under a stream of nitrogen or by lyophilization.

Table 3: Example HPLC Conditions for Triglyceride Separation

Parameter Silver-Ion HPLC Reversed-Phase HPLC
Column ChromSpher 5 Lipids (Ag+)C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A HexaneAcetonitrile
Mobile Phase B AcetonitrileDichloromethane or Isopropanol
Gradient 0-10% B over 30 min30-70% B over 40 min
Flow Rate 1.0 mL/min1.0 mL/min
Detector ELSD or MSELSD or UV (at low wavelength, e.g., 205 nm)

Purity Assessment and Characterization

The purity of the final product should be assessed using appropriate analytical techniques.

Table 4: Analytical Techniques for Purity and Characterization

Technique Purpose Expected Outcome
Analytical HPLC Assess purity and quantify residual impurities.A single major peak corresponding to this compound (>98% purity).
Gas Chromatography (GC) Determine fatty acid composition after transesterification.Oleic acid and myristic acid in a ~2:1 molar ratio.
Nuclear Magnetic Resonance (NMR) Confirm the structure and positional distribution of fatty acids.1H and 13C NMR spectra consistent with the target structure.
Mass Spectrometry (MS) Determine the molecular weight and confirm the identity.A molecular ion peak corresponding to the mass of this compound.

Storage and Handling

Purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower to prevent oxidation of the unsaturated oleoyl (B10858665) chains. Avoid repeated freeze-thaw cycles.

Safety Precautions

Standard laboratory safety practices should be followed. Handle all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

High-Performance Liquid Chromatography for the Analysis of Triglycerides: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of triglycerides in a variety of matrices, including pharmaceuticals, food products, and biological samples. This document provides a detailed application note and a comprehensive protocol for the analysis of triglycerides using reversed-phase HPLC (RP-HPLC). The methodologies outlined are intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical workflows for triglyceride characterization.

Introduction

Triglycerides, as the primary components of fats and oils, play crucial roles in both biological systems and the formulation of various products. In the pharmaceutical industry, the analysis of triglycerides is essential for the quality control of lipid-based drug delivery systems, the characterization of excipients, and the study of metabolic pathways. Reversed-phase HPLC has emerged as the method of choice for resolving complex mixtures of triglycerides based on their partition numbers, which are determined by the combined chain lengths and the total number of double bonds of their constituent fatty acyl residues.[1][2] This application note details a generalized yet comprehensive protocol for triglyceride analysis by HPLC, adaptable for various applications.

Principle of Separation

Reversed-phase HPLC separates triglyceride molecules based on their hydrophobicity. A nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica, is used in conjunction with a polar mobile phase.[2] Triglycerides with longer fatty acid chains and fewer double bonds are more nonpolar and therefore interact more strongly with the stationary phase, resulting in longer retention times. Conversely, triglycerides with shorter chains and a higher degree of unsaturation are more polar and elute earlier. Gradient elution, where the mobile phase composition is changed over time to become more nonpolar, is often employed to achieve optimal separation of complex triglyceride mixtures within a reasonable analysis time.[1][2]

Experimental Protocols

This section outlines a general protocol for the analysis of triglycerides by HPLC. Specific parameters may require optimization depending on the sample matrix and the specific triglycerides of interest.

Materials and Reagents
  • Solvents: HPLC grade acetonitrile, acetone, methylene (B1212753) chloride, methanol, ethanol, and isopropanol.

  • Standards: High-purity triglyceride standards (e.g., Triolein, Tripalmitin, Tristearin, Trilaurin, Trilinolein, Trimyristin).[3]

  • Sample Diluent: A suitable solvent to dissolve the sample, often the initial mobile phase composition or a solvent like acetone.[3]

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample clarification.[1][3]

Instrumentation
  • A high-performance liquid chromatography system equipped with:

    • A binary or quaternary gradient pump

    • An autosampler

    • A column thermostat

    • A suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), Refractive Index (RI) Detector, or Mass Spectrometer (MS)).[4][5]

Chromatographic Conditions

The following tables summarize typical chromatographic conditions for triglyceride analysis based on published methods.

Table 1: HPLC Column Specifications

ParameterDescriptionReference
Stationary PhaseOctadecylsilane (C18) bonded silica[1][2][4]
Common ColumnsZorbax ODS, Hypersil C-18, Nucleosil 5 C18, Kromasil 100-5C18[4][6][7]
Particle Size3 µm - 5 µm[1][8]
Column Dimensions4.6 mm x 250 mm or 3.2 mm x 100 mm[7][8]

Table 2: Mobile Phase Compositions and Gradient Elution

Mobile Phase SystemGradient ProfileApplicationReference
A: AcetonitrileB: AcetoneGradient from a lower to a higher percentage of acetone.Separation of triglycerides in vegetable oils.[1][9]
A: AcetonitrileB: Methylene ChlorideBinary gradient elution.Analysis of triglycerides in edible oils and fats.[10][11]
A: Methanol/Ethanol (60:40)B: Methanol/Ethanol (10:90) with 10mM Ammonium Formate and 0.05% Formic AcidGradient from A to B over 10 minutes.Analysis of a mixture of triglyceride standards.[8]
A: AcetonitrileB: ChloroformBinary gradient elution.Profiling of fats and vegetable oils.[2]

Table 3: Detector Parameters

DetectorTypical SettingsAdvantagesDisadvantagesReference
Evaporative Light Scattering Detector (ELSD)Nebulizer Temperature: 30-40 °C; Evaporator Temperature: 40-60 °C; Gas Flow Rate: 1.5-2.5 L/minUniversal detection for non-volatile analytes, stable baseline with gradient elution.Non-linear response may require calibration curves for accurate quantification.[4][10]
Refractive Index (RI) DetectorTemperature controlled cell.Universal detector, good for isocratic analysis.Sensitive to temperature and pressure fluctuations, not compatible with gradient elution.[5]
Mass Spectrometry (MS)Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)Provides structural information and high sensitivity.Higher cost and complexity.[8]
Flame Ionization Detector (FID)Requires post-column splitting and solvent removal.Provides a response proportional to the carbon content.Complex setup and not commonly used with modern HPLC.[6][11]
Sample Preparation
  • Standard Preparation: Accurately weigh and dissolve triglyceride standards in a suitable solvent (e.g., acetone) to prepare stock solutions.[3] Prepare a series of working standards by serial dilution of the stock solutions.

  • Sample Preparation: For oil or fat samples, dissolve a known amount (e.g., 0.5-1.0 g) in a suitable solvent (e.g., 10 mL of acetone).[3] For other matrices, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the lipid fraction.

  • Filtration: Filter all standard and sample solutions through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[1][3]

Analysis Workflow

The general workflow for triglyceride analysis by HPLC is depicted in the diagram below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Sample/Standard Weighing dissolve Dissolution in Solvent start->dissolve filter Filtration (0.22/0.45 µm) dissolve->filter injection Injection into HPLC filter->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection Detection (ELSD, MS, etc.) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Figure 1: General experimental workflow for triglyceride analysis by HPLC.

Data Analysis and Quantification

Peak Identification

Triglyceride peaks are identified by comparing their retention times with those of known standards run under the same chromatographic conditions.[11] In the absence of standards, tentative identification can be made based on the elution order predicted by the partition number. For unambiguous identification, coupling the HPLC system to a mass spectrometer is recommended.

Quantification

For detectors like FID and, under certain conditions, RI, quantification can be performed using the principle of direct proportionality of peak areas.[6] However, for detectors with a non-linear response, such as ELSD, a calibration curve is necessary for each analyte.[4] An internal standard, such as tristearin, can be used to improve the accuracy and precision of the quantification.[1] The concentration of each triglyceride is calculated from the calibration curve and expressed as a weight percentage or concentration in the original sample.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the analysis of triglycerides using high-performance liquid chromatography. The use of reversed-phase C18 columns with gradient elution is a robust and versatile approach for separating complex triglyceride mixtures. The choice of detector is critical and should be based on the specific requirements of the analysis, with ELSD and MS being common choices for their universality and sensitivity. By following the outlined protocols and optimizing the parameters for their specific application, researchers can achieve reliable and accurate quantification of triglycerides, aiding in quality control, product development, and scientific research.

References

Application Note & Protocol: Quantification of TG(18:1/14:0/18:1) in Oil Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TGs) are the primary components of edible oils and fats, and their specific composition is crucial for the nutritional and physical properties of these products.[1][2] The accurate quantification of individual TG species, such as TG(18:1/14:0/18:1), is essential for quality control, authentication, and understanding lipid metabolism.[1][2][3] This application note provides a detailed protocol for the quantification of TG(18:1/14:0/18:1) in oil blends using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a powerful and widely used technique in lipidomics.[4][5]

The structural formula for TG(18:1/14:0/18:1) is composed of a glycerol (B35011) backbone esterified with two oleic acids (18:1) and one myristic acid (14:0). The specific positional isomers (e.g., sn-1, sn-2, sn-3) can be challenging to separate, but advanced chromatographic techniques can provide resolution.[6] This protocol focuses on the quantification of the total TG(18:1/14:0/18:1) amount.

Experimental Workflow

A graphical representation of the experimental workflow is provided below.

G cluster_0 Sample Preparation cluster_1 UHPLC-MS/MS Analysis cluster_2 Data Analysis sample Oil Blend Sample is_spike Spike with Internal Standard sample->is_spike 1. Homogenize extraction Lipid Extraction (Folch Method) drydown Dry Down & Reconstitute extraction->drydown 3. Isolate Lipid Layer is_spike->extraction 2. Extract Lipids injection Inject Sample drydown->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection peak_integration Peak Integration detection->peak_integration quantification Quantification of TG(18:1/14:0/18:1) peak_integration->quantification calibration Calibration Curve calibration->quantification G cluster_0 Inputs cluster_1 Calculation cluster_2 Output sample_peak Peak Area of TG(18:1/14:0/18:1) area_ratio Calculate Peak Area Ratio sample_peak->area_ratio is_peak Peak Area of Internal Standard is_peak->area_ratio cal_curve Calibration Curve (Area Ratio vs. Concentration) concentration Concentration of TG(18:1/14:0/18:1) cal_curve->concentration area_ratio->concentration Interpolate from

References

Application Notes and Protocols for Structured Triglycerides in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Structured triglycerides (STGs), also known as structured lipids (SLs), are triacylglycerols that have been enzymatically or chemically modified to alter the composition and/or positional distribution of fatty acids on the glycerol (B35011) backbone.[1] This restructuring allows for the creation of novel lipids with tailored physicochemical and physiological properties, distinct from their natural counterparts. Typically, STGs are synthesized by combining medium-chain fatty acids (MCFAs) and long-chain fatty acids (LCFAs) onto the same glycerol molecule.[2][] This unique arrangement offers significant advantages in biomedical research and clinical applications, including improved absorption, altered metabolic pathways, and enhanced drug delivery capabilities.[1][4]

These application notes provide an overview of the key uses of structured triglycerides in biomedical research, supported by quantitative data, detailed experimental protocols, and workflow diagrams for researchers, scientists, and drug development professionals.

Application Note 1: Medical Nutrition (Parenteral and Enteral)

Structured triglycerides are extensively utilized in clinical nutrition, particularly in parenteral (intravenous) and enteral feeding for critically ill, postoperative, or malnourished patients.[4][5] Their unique structure, combining MCFAs and LCFAs, facilitates rapid energy supply and efficient metabolism. The MCFAs are quickly hydrolyzed and absorbed, serving as a ready energy source, while the LCFAs, including essential fatty acids, are preserved for structural and functional roles.[4][6]

Key Advantages in Clinical Nutrition:

  • Improved Nitrogen Balance: Studies have consistently shown that STGs improve nitrogen balance compared to conventional long-chain triglyceride (LCT) or physical mixtures of medium- and long-chain triglycerides (MCT/LCT).[2][7][8] A positive nitrogen balance is crucial for preventing muscle wasting and promoting recovery in stressed patients.[5]

  • Enhanced Fat Clearance and Metabolism: STGs are cleared more rapidly from the bloodstream and are associated with increased fat oxidation compared to LCTs.[6][8] This leads to lower serum triglyceride levels and a reduced risk of hyperlipidemia.

  • Better Hepatic Function: Compared to MCT/LCT emulsions, STG administration is associated with improved liver function markers, such as lower levels of aspartate aminotransferase (AST).[2][9]

  • Modulation of Immune and Inflammatory Responses: Some studies suggest STGs can improve immunological function, reflected by increased immunoglobulin concentrations (IgG, IgA) and a reduction in inflammatory markers like C-reactive protein.[9]

Quantitative Data Summary

The following tables summarize data from meta-analyses of randomized controlled trials comparing STGs with other lipid emulsions in parenteral nutrition.

Table 1: Comparison of Metabolic Effects of Structured Triglycerides (STG) vs. Other Lipid Emulsions

Parameter Comparison Group Weighted Mean Difference (WMD) / Standardized Mean Difference (SMD) 95% Confidence Interval Result Citations
Plasma Triglycerides LCT / MCT/LCT WMD: -0.15 mmol/L -0.29 to -0.01 Significantly Lower with STG [2][8]
Free Fatty Acids LCT WMD: 0.24 mmol/L 0.10 to 0.37 Significantly Higher with STG [10][11]
Plasma Glycerol LCT WMD: 0.14 mmol/L 0.06 to 0.22 Significantly Higher with STG [10][11]
Nitrogen Balance LCT / MCT/LCT SMD: 1.13 0.26 to 1.99 Significantly Improved with STG [2][8]
Pre-albumin MCT/LCT WMD: 35.20 mg/L 26.59 to 43.81 Significantly Higher with STG [9]
Aspartate Aminotransferase (AST) LCT / MCT/LCT WMD: -5.97 U/L -7.17 to -4.76 Significantly Lower with STG [2][8]

| C-Reactive Protein | MCT/LCT | WMD: -2.67 mg/L | -4.55 to -0.79 | Significantly Lower with STG |[9] |

Application Note 2: Drug Delivery and Bioavailability Enhancement

The physicochemical properties of STGs make them excellent vehicles for lipid-based drug delivery systems (LBDDS).[12] They are particularly useful for enhancing the oral bioavailability of poorly water-soluble (lipophilic) drugs, which are often characterized by low absorption and high first-pass metabolism.

Mechanisms of Bioavailability Enhancement:

  • Improved Solubilization: STGs can dissolve significant amounts of lipophilic drugs, maintaining them in a solubilized state within the gastrointestinal tract.[13]

  • Stimulation of Lymphatic Transport: Following oral administration, lipid-based formulations are digested and absorbed into the intestinal enterocytes, where they are re-esterified and packaged into chylomicrons. These chylomicrons are then transported via the intestinal lymphatic system, bypassing the liver's first-pass metabolism.[14] This pathway is particularly advantageous for drugs that are extensively metabolized by the liver.

  • Tailored Drug Release: The specific arrangement of fatty acids in STGs can influence the rate of lipolysis (digestion by lipases), thereby controlling the release and absorption of the incorporated drug.[15] For example, MLM-type STGs (Medium-Long-Medium) have been shown to enhance both lymphatic transport and overall absorption of drugs like halofantrine.[14]

Quantitative Data Summary

Table 2: Bioavailability Enhancement with Structured Triglyceride Vehicles

Drug STG Type Comparison Vehicle Key Finding Result Citations
Halofantrine MLM Sunflower Oil (LCT) Enhanced total absorption (portal + lymphatic) Higher Bioavailability [14]
Vitamin D STG (MCT/LCT) Physical Mixture (MCT/LCT) Higher capacity for forming mixed micelles (61.31%) and significantly increased in vivo delivery (18.75 ng/mL) Higher Bioavailability [15]

| Scutellarin (B1681692) (Prodrug) | Triglyceride-mimetic | Scutellarin | Promoted intestinal lymphatic transport, enhancing oral bioavailability. | Higher Bioavailability |[16] |

Application Note 3: Modulating Cellular and Metabolic Pathways

Beyond their roles in nutrition and drug delivery, STGs are valuable tools in biomedical research for investigating and modulating specific cellular and metabolic pathways. By incorporating specific fatty acids (e.g., omega-3 fatty acids, butyrate) into the triglyceride structure, researchers can target disease-related processes.[4][17][18]

Applications in Disease Models:

  • Cancer Research: STGs containing fish oil (rich in omega-3 fatty acids) and MCFAs have been shown to inhibit tumor growth in animal models.[17] This effect was attributed to decreased tumor protein synthesis and was synergistic with tumor necrosis factor (TNF) treatment.[17] More recently, butyrate-containing STGs were found to suppress hepatocellular carcinoma development by inhibiting RAC1 and the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[18]

  • Metabolic Diseases: The metabolism of triglycerides is intrinsically linked to metabolic disorders like obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[19][20] STGs serve as research tools to understand how lipid structure affects energy metabolism, insulin (B600854) sensitivity, and hepatic fat accumulation.[19]

  • Essential Fatty Acid Deficiency: STGs designed with an essential fatty acid (like linoleic acid) at the sn-2 position and MCFAs at the sn-1/3 positions can effectively reverse essential fatty acid deficiency in cell culture models (e.g., Caco-2 cells).[21]

Visualization of a Signaling Pathway

The diagram below illustrates the proposed mechanism by which butyrate-containing structured lipids exert a chemopreventive effect against hepatocellular carcinoma.

cluster_0 Cellular Effects of Butyrate-STG STG Butyrate-Containing Structured Triglyceride RAC1 Reduced RAC1 Protein Levels STG->RAC1 EMT Inhibition of Epithelial-to- Mesenchymal Transition (EMT) RAC1->EMT Migration Inhibition of Cell Migration & Cytoskeleton Organization EMT->Migration HCC Suppression of Hepatocellular Carcinoma (HCC) Migration->HCC

Figure 1: Chemopreventive mechanism of butyrate-STGs in HCC.[18]

Protocols

This section provides detailed methodologies for key experiments involving structured triglycerides.

Protocol 1: Two-Step Enzymatic Synthesis of MLM-Type Structured Triglycerides

This protocol describes the synthesis of a Medium-Long-Medium (MLM) type STG using a natural long-chain triglyceride oil (e.g., Canarium oil, Sunflower oil) and a medium-chain fatty acid (e.g., Caprylic acid) catalyzed by a sn-1,3 specific lipase (B570770).[22][23]

Materials:

  • Natural LCT oil (e.g., Canarium oil)

  • Caprylic acid (C8:0)

  • Dry ethanol (B145695)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • Hexane or other organic solvent

  • Shaking incubator or magnetic stirrer with temperature control

  • Rotary evaporator

Procedure:

Step 1: Ethanolysis

  • Mix the LCT oil with dry ethanol in a defined molar ratio (e.g., 1:6 oil:ethanol).

  • Add the immobilized sn-1,3 specific lipase to the mixture (e.g., 10% by weight of the oil).

  • Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 8-12 hours). This step hydrolyzes the fatty acids at the sn-1 and sn-3 positions.

  • After the reaction, stop the reaction by filtering out the enzyme.

  • Remove the ethanol and ethyl esters formed during the reaction using a rotary evaporator under reduced pressure. The remaining product is rich in 2-monoacylglycerols (2-MAGs).

Step 2: Esterification

  • To the 2-MAG-rich product from Step 1, add caprylic acid in a molar excess (e.g., 2:1 molar ratio of caprylic acid to 2-MAG).

  • Add fresh immobilized sn-1,3 specific lipase (e.g., 10% by weight of the reactants).

  • Incubate the mixture at a controlled temperature (e.g., 50-60°C) with continuous stirring for 12-24 hours. This step esterifies the caprylic acid onto the sn-1 and sn-3 positions of the glycerol backbone.

  • Stop the reaction by filtering the enzyme.

  • The final product can be purified to remove unreacted fatty acids, typically using short-path distillation or solvent extraction.

Visualization of Synthesis Workflow

cluster_0 Protocol: Two-Step Enzymatic Synthesis of MLM-STG LCT Start: LCT Oil (e.g., Sunflower Oil) Step1 Step 1: Ethanolysis (40-50°C) LCT->Step1 Ethanol Ethanol Ethanol->Step1 Lipase1 sn-1,3 Lipase Lipase1->Step1 MAG Intermediate: 2-Monoacylglycerol Step1->MAG Step2 Step 2: Esterification (50-60°C) MAG->Step2 MCFA Caprylic Acid (MCFA) MCFA->Step2 Lipase2 sn-1,3 Lipase Lipase2->Step2 Purify Purification Step2->Purify MLM Final Product: MLM-type STG Purify->MLM

Figure 2: General workflow for the enzymatic synthesis of MLM-STGs.[22][23]
Protocol 2: In Vivo Evaluation of Oral Bioavailability and Lymphatic Transport

This protocol is adapted from studies evaluating drug delivery using STGs in a conscious, lymph-cannulated rat model.[14]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test formulations: Drug dissolved in STG vehicle and control vehicle (e.g., sunflower oil)

  • Anesthetic agents (e.g., ketamine/xylazine)

  • Surgical tools for cannulation

  • Polyethylene (B3416737) tubing for cannulation of the mesenteric lymph duct and jugular vein

  • Oral gavage needles

  • Metabolic cages

  • Sample collection tubes (with anticoagulant for blood)

  • Analytical equipment (e.g., HPLC) for drug quantification

Procedure:

  • Animal Surgery and Cannulation (perform 24-48h before dosing):

    • Anesthetize the rat.

    • Perform a laparotomy to expose the superior mesenteric lymph duct. Carefully cannulate the duct with polyethylene tubing.

    • Exteriorize the cannula and secure it.

    • Cannulate the right jugular vein for blood sampling.

    • Allow the animal to recover fully with free access to food and water.

  • Dosing and Sample Collection:

    • Fast the rats overnight (with access to water) before the experiment.

    • Administer the test or control formulation via oral gavage at a predetermined dose.

    • House the rats in metabolic cages to allow for free movement and separate collection of urine and feces.

    • Collect lymph continuously into pre-weighed tubes over a 24-48 hour period. Record the volume/weight of lymph collected at each time interval.

    • Collect blood samples (approx. 200 µL) from the jugular vein cannula at specified time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant. Centrifuge to obtain plasma.

  • Sample Analysis:

    • Extract the drug from lymph and plasma samples using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).

    • Quantify the concentration of the drug in each sample using a validated HPLC method.[14]

  • Data Analysis:

    • Calculate the cumulative amount of drug transported into the lymph at each time point.

    • Calculate the percentage of the administered dose recovered in the lymph.

    • Plot plasma concentration-time profiles and calculate key pharmacokinetic parameters (AUC, Cmax, Tmax) to determine systemic bioavailability.

Visualization of Experimental Workflow

cluster_0 Protocol: In Vivo Bioavailability & Lymphatic Transport Study cluster_1 Collection Streams Surgery Animal Surgery: Lymph & Vein Cannulation Recovery Recovery Period (24-48h) Surgery->Recovery Dosing Oral Gavage Dosing (Drug in STG Vehicle) Recovery->Dosing Collection Sample Collection (0-24h) Dosing->Collection Blood Blood Samples (Jugular Vein) Collection->Blood Lymph Lymph Samples (Mesenteric Duct) Collection->Lymph Analysis Sample Analysis (HPLC) PK Pharmacokinetic Analysis Analysis->PK Blood->Analysis Lymph->Analysis

Figure 3: Workflow for evaluating drug bioavailability in a lymph-cannulated rat model.[14]
Protocol 3: Characterization of Structured Triglycerides by HPLC

This protocol outlines a general method for analyzing the composition of STGs using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates triglycerides based on their hydrophobicity.[24]

Materials:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Dichloromethane or Isopropanol

  • STG sample and standards (if available)

  • Sample solvent: Hexane or Chloroform

Procedure:

  • Sample Preparation: Dissolve a small amount of the STG sample in the sample solvent to a known concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Set up a gradient elution program. A typical gradient might start with a high percentage of Mobile Phase A (e.g., 90% Acetonitrile) and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic, long-chain triglycerides.

    • Set the column temperature (e.g., 30-40°C).

    • Set the detector parameters according to the manufacturer's instructions.

  • Analysis:

    • Inject a defined volume (e.g., 10-20 µL) of the prepared sample onto the column.

    • Run the gradient program and record the chromatogram.

    • Identify peaks by comparing retention times with known standards or by analyzing the fractions using mass spectrometry. The order of elution is generally based on the equivalent carbon number (ECN), where triglycerides with shorter or more unsaturated fatty acids elute earlier.[24]

  • Quantification:

    • Calculate the relative percentage of each triglyceride species by integrating the peak areas in the chromatogram.

Visualization of Cellular Uptake Logic

The diagram below outlines the logical flow of STG digestion and absorption in an intestinal enterocyte.

cluster_0 Cellular Uptake and Metabolism of Structured Triglycerides STG STG Emulsion Droplet (in Intestinal Lumen) Lipase Pancreatic Lipase Hydrolysis STG->Lipase Components Products: 2-MAG + Free Fatty Acids Lipase->Components Micelle Mixed Micelle Formation (with Bile Salts) Components->Micelle Uptake Enterocyte Uptake (Passive Diffusion) Micelle->Uptake Resynthesis Re-esterification to Triglycerides Uptake->Resynthesis Chylo Chylomicron Assembly (with Apolipoproteins) Resynthesis->Chylo Lymph Exocytosis into Lymph Chylo->Lymph

Figure 4: Digestion and absorption pathway for structured triglycerides.[21]

References

Protocol for Incorporating TG(18:1/14:0/18:1) into Liposomes for Research and Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer that are widely used as delivery vehicles for therapeutic agents. The incorporation of triglycerides (TGs) into the liposomal structure can enhance the stability and loading capacity for hydrophobic drugs. This application note provides detailed protocols for the incorporation of the specific triglyceride 1,3-dioleoyl-2-myristoyl-glycerol (TG(18:1/14:0/18:1)) into liposomes using the thin-film hydration and ethanol (B145695) injection methods. Additionally, it presents quantitative data on the expected physicochemical characteristics of such formulations and illustrates the experimental workflows and a generalized cellular uptake mechanism.

Data Presentation

The incorporation of triglycerides, such as medium-chain triglycerides, into liposomal formulations has been shown to significantly impact their physical properties and drug-loading capacity. The following table summarizes typical data obtained when incorporating a medium-chain triglyceride (Captex 300) into paclitaxel (B517696) (PTX)-loaded liposomes, which can serve as a reference for the expected outcomes when using TG(18:1/14:0/18:1).

FormulationMean Particle Size (nm)[1]Polydispersity Index (PDI)[1]Loaded PTX Concentration (µg/mL)[1]
DMPC:CHOL:PE-PEG (No TG)158.3 ± 25.70.28 ± 0.07100.5 ± 15.2
DMPC:CHOL:PE-PEG + TG125.4 ± 10.90.19 ± 0.03258.6 ± 21.4

DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine, CHOL: Cholesterol, PE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

Experimental Protocols

Two common and effective methods for incorporating triglycerides into liposomes are the thin-film hydration method and the ethanol injection method.

Protocol 1: Thin-Film Hydration Method

This method, also known as the Bangham method, is a widely used technique for preparing liposomes.[2] It involves the formation of a thin lipid film that is subsequently hydrated to form vesicles.

Materials:

  • Phospholipids (e.g., DMPC)

  • Cholesterol

  • TG(18:1/14:0/18:1)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)[2]

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (optional, for size homogenization)

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of phospholipids, cholesterol, and TG(18:1/14:0/18:1) in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Remove the organic solvent using a rotary evaporator. This process should be carried out at a temperature above the phase transition temperature of the lipids to ensure a uniform film. The rotation of the flask ensures the formation of a thin, even lipid film on the inner surface of the flask.

  • Drying: Dry the lipid film under a vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[3]

  • Hydration: Add the aqueous buffer to the flask containing the lipid film. The buffer should be pre-heated to a temperature above the lipid phase transition temperature. Agitate the flask by vortexing or shaking to hydrate (B1144303) the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).[2]

  • Sizing (Optional): To obtain unilamellar vesicles with a uniform size distribution, the liposome (B1194612) suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[4][5] This process is typically repeated 10-20 times. Alternatively, sonication can be used for sizing.

Protocol 2: Ethanol Injection Method

The ethanol injection method is a rapid and simple technique for producing small unilamellar vesicles (SUVs).[6] It relies on the spontaneous formation of liposomes upon the rapid injection of a lipid-ethanol solution into an aqueous phase.[7]

Materials:

  • Phospholipids (e.g., DMPC)

  • Cholesterol

  • TG(18:1/14:0/18:1)

  • Ethanol

  • Aqueous buffer (e.g., PBS)

  • Syringe with a fine needle

  • Stir plate and stir bar

  • Rotary evaporator (for ethanol removal)

Procedure:

  • Lipid Dissolution: Dissolve the phospholipids, cholesterol, and TG(18:1/14:0/18:1) in ethanol to create a lipid-ethanol solution.

  • Injection: Heat the aqueous buffer to a temperature above the lipid phase transition temperature and stir it on a stir plate. Rapidly inject the lipid-ethanol solution into the stirred aqueous buffer through a fine needle.[6][7] The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.

  • Ethanol Removal: Remove the ethanol from the liposome suspension using a rotary evaporator or through dialysis.

  • Sizing (Optional): While this method tends to produce smaller vesicles, further size homogenization can be achieved through extrusion if required.

Visualizations

Experimental Workflow: Thin-Film Hydration

Thin_Film_Hydration cluster_0 Step 1: Preparation cluster_1 Step 2: Hydration & Sizing A Dissolve Lipids & TG(18:1/14:0/18:1) in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Dry Film Under Vacuum B->C D Hydrate with Aqueous Buffer C->D Add Aqueous Buffer & Agitate E Formation of Multilamellar Vesicles (MLVs) D->E F Optional: Extrusion for Sizing E->F G Final Liposome Suspension F->G

Caption: Workflow for liposome preparation using the thin-film hydration method.

Experimental Workflow: Ethanol Injection

Ethanol_Injection cluster_0 Step 1: Solution Preparation cluster_1 Step 2: Liposome Formation & Purification A Dissolve Lipids & TG(18:1/14:0/18:1) in Ethanol C Inject Lipid-Ethanol Solution into Aqueous Buffer A->C B Prepare Aqueous Buffer B->C D Spontaneous Formation of Liposomes C->D E Remove Ethanol (e.g., Dialysis) D->E F Final Liposome Suspension E->F

Caption: Workflow for liposome preparation using the ethanol injection method.

Cellular Uptake of Triglyceride-Containing Liposomes and Potential Signaling

The cellular uptake of liposomes is a complex process that can occur through various mechanisms, including endocytosis. The lipid composition of the liposomes can influence the specific uptake pathway and subsequent intracellular signaling. While specific signaling pathways for TG(18:1/14:0/18:1)-containing liposomes are not well-defined, the uptake of lipid nanoparticles, in general, has been shown to activate innate immune signaling pathways.[8]

Cellular_Uptake_Signaling cluster_0 Cellular Environment cluster_1 Intracellular Space liposome TG-Liposome cell_membrane Cell Membrane liposome->cell_membrane Binding endosome Endosome cell_membrane->endosome Endocytosis lysosome Lysosome endosome->lysosome Maturation cytoplasm Cytoplasm (Drug Release) endosome->cytoplasm Endosomal Escape signaling Potential Signaling Activation (e.g., TLR pathways, UPR) endosome->signaling lysosome->cytoplasm Degradation & Release

Caption: Generalized mechanism of liposome cellular uptake and potential signaling pathways.

References

Application Notes and Protocols for 1,3-Olein-2-Myristin in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Olein-2-Myristin is a mixed triglyceride containing two oleic acid moieties at the sn-1 and sn-3 positions and one myristic acid moiety at the sn-2 position. The study of such mixed triglycerides in cell culture is crucial for understanding lipid metabolism, lipotoxicity, and the cellular mechanisms underlying metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and atherosclerosis. These application notes provide a comprehensive guide for utilizing 1,3-Olein-2-Myristin in in vitro studies, covering experimental design, detailed protocols, and data analysis.

The accumulation of triglycerides in non-adipose tissues can lead to cellular dysfunction through various mechanisms, including endoplasmic reticulum (ER) stress and the activation of apoptotic pathways.[1] ER stress, in turn, can trigger inflammatory responses through signaling pathways like NF-κB.[2] Understanding the specific effects of different triglyceride species is essential for developing targeted therapeutic interventions.

Data Presentation

The following tables present synthesized quantitative data representative of expected outcomes when treating a relevant cell line (e.g., HepG2 human hepatoma cells) with 1,3-Olein-2-Myristin. This data is intended to serve as a guide for experimental design and interpretation.

Table 1: Dose-Dependent Effect of 1,3-Olein-2-Myristin on Cell Viability

Concentration (µM)Incubation Time (24h) - Cell Viability (%)Incubation Time (48h) - Cell Viability (%)
0 (Vehicle Control)100 ± 4.5100 ± 5.2
5098 ± 5.195 ± 4.8
10095 ± 4.288 ± 5.5
20085 ± 6.372 ± 6.1
40065 ± 5.851 ± 7.3
80042 ± 7.128 ± 6.9

Cell viability was assessed using the MTT assay. Data are presented as mean ± standard deviation.

Table 2: Quantification of Intracellular Lipid Droplet Accumulation

TreatmentLipid Droplet Area per Cell (µm²)Fold Change in Nile Red Fluorescence
Vehicle Control (24h)15.2 ± 3.11.0
1,3-Olein-2-Myristin (200 µM, 24h)88.6 ± 12.55.8
Vehicle Control (48h)18.5 ± 4.01.0
1,3-Olein-2-Myristin (200 µM, 48h)125.4 ± 18.78.2

Lipid droplet area was quantified from Nile Red stained images using ImageJ. Fluorescence intensity was measured by flow cytometry. Data are presented as mean ± standard deviation.

Table 3: Gene Expression Analysis by qPCR

GeneFunctionFold Change (200 µM 1,3-Olein-2-Myristin, 24h)
SREBF1 (SREBP-1c)Lipogenesis transcription factor2.5 ± 0.3
FASNFatty acid synthase3.1 ± 0.4
DDIT3 (CHOP)ER stress-induced apoptosis4.2 ± 0.6
HSPA5 (BiP/GRP78)ER chaperone, UPR marker3.8 ± 0.5
TNFPro-inflammatory cytokine2.9 ± 0.4
BCL2Anti-apoptotic protein0.6 ± 0.1
BAXPro-apoptotic protein2.1 ± 0.3

Gene expression was normalized to a housekeeping gene (e.g., GAPDH) and expressed as fold change relative to the vehicle control. Data are presented as mean ± standard deviation.

Table 4: Protein Expression Analysis by Western Blot

ProteinFunctionFold Change (200 µM 1,3-Olein-2-Myristin, 48h)
p-eIF2αER stress marker3.5 ± 0.7
CHOPER stress-induced apoptosis4.8 ± 0.9
Cleaved Caspase-3Executioner caspase in apoptosis3.2 ± 0.6
Cleaved PARPMarker of apoptosis2.9 ± 0.5
p-NF-κB p65Activated inflammatory transcription factor2.7 ± 0.4

Protein expression was quantified by densitometry and normalized to a loading control (e.g., β-actin). Data are expressed as fold change relative to the vehicle control. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of 1,3-Olein-2-Myristin-BSA Complex for Cell Culture

Due to its poor solubility in aqueous media, 1,3-Olein-2-Myristin must be complexed with fatty acid-free Bovine Serum Albumin (BSA) for delivery to cultured cells.

Materials:

  • 1,3-Olein-2-Myristin

  • Ethanol (B145695), sterile

  • Fatty acid-free BSA

  • Sterile PBS

  • Cell culture medium

  • Water bath

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS. Sterile filter the solution and warm to 37°C.

  • Prepare a 100 mM stock solution of 1,3-Olein-2-Myristin: Dissolve the triglyceride in sterile ethanol.

  • Complexation: While vortexing the warm 10% BSA solution, slowly add the 1,3-Olein-2-Myristin stock solution to achieve the desired molar ratio (e.g., 5:1 fatty acid equivalents to BSA).

  • Incubation: Incubate the mixture in a 37°C water bath for 1 hour with gentle agitation to allow for complex formation.

  • Dilution: Dilute the 1,3-Olein-2-Myristin-BSA complex in cell culture medium to the desired final concentrations for cell treatment.

  • Vehicle Control: Prepare a vehicle control containing the same final concentrations of ethanol and BSA as the highest treatment concentration.

G cluster_0 Stock Preparation cluster_1 BSA Solution Preparation cluster_2 Complexation and Treatment TG 1,3-Olein-2-Myristin TG_stock 100 mM TG Stock TG->TG_stock Dissolve in EtOH Ethanol EtOH->TG_stock Complex TG-BSA Complex TG_stock->Complex Add dropwise to BSA_powder Fatty Acid-Free BSA BSA_sol 10% BSA Solution BSA_powder->BSA_sol Dissolve in PBS Sterile PBS PBS->BSA_sol Warm_BSA Warm BSA to 37°C BSA_sol->Warm_BSA Warm_BSA->Complex Incubate Incubate 1h at 37°C Complex->Incubate Dilute Dilute in Culture Medium Incubate->Dilute Cells Treat Cells Dilute->Cells

Workflow for preparing 1,3-Olein-2-Myristin-BSA complex.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells cultured in a 96-well plate

  • 1,3-Olein-2-Myristin-BSA complex and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.

  • Treatment: After cell adherence (typically 24 hours), replace the medium with fresh medium containing various concentrations of the 1,3-Olein-2-Myristin-BSA complex or vehicle control.

  • Incubation: Incubate for the desired time periods (e.g., 24 and 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Protocol 3: Visualization and Quantification of Intracellular Lipid Droplets

A. Staining with Nile Red

Materials:

  • Cells cultured on glass coverslips or in imaging plates

  • 1,3-Olein-2-Myristin-BSA complex and vehicle control

  • Nile Red stock solution (1 mg/mL in acetone)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed and treat cells as described above.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Dilute the Nile Red stock solution in PBS (e.g., to 1 µg/mL) and incubate with the cells for 10-15 minutes at room temperature, protected from light.

  • Counterstaining: Wash with PBS and incubate with a nuclear stain (e.g., DAPI) for 5 minutes.

  • Imaging: Wash with PBS and mount the coverslips on slides. Acquire images using a fluorescence microscope. For flow cytometry, scrape and resuspend the cells for analysis.

B. Quantification using ImageJ

  • Open the acquired fluorescence images in ImageJ.

  • Convert the images to 8-bit grayscale.

  • Use the "Threshold" tool to segment the lipid droplets.

  • Use the "Analyze Particles" function to measure the number, size, and total area of lipid droplets per cell.

Protocol 4: Western Blot Analysis of ER Stress and Apoptosis Markers

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-eIF2α, anti-CHOP, anti-cleaved Caspase-3, anti-cleaved PARP, anti-p-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane, add chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Protocol 5: Gene Expression Analysis by qPCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (see Table 3) and a housekeeping gene

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from treated cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using SYBR Green master mix and specific primers.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Signaling Pathways and Experimental Workflows

G TG 1,3-Olein-2-Myristin Cell Hepatocyte TG->Cell LD Lipid Droplet Accumulation Cell->LD Uptake & Esterification ER_Stress ER Stress LD->ER_Stress Induces Mito Mitochondrial Dysfunction LD->Mito Lipotoxicity UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a NFkB NF-κB Activation IRE1->NFkB CHOP CHOP ATF6->CHOP eIF2a->CHOP CHOP->Mito Apoptosis Apoptosis CHOP->Apoptosis Inflammation Inflammation (e.g., TNF-α) NFkB->Inflammation Mito->Apoptosis Cytochrome c release Caspases Caspase Activation Apoptosis->Caspases

Signaling pathways activated by triglyceride accumulation.

G cluster_assays Downstream Assays start Start: Cell Culture treat Treat with 1,3-Olein-2-Myristin-BSA start->treat incubate Incubate (e.g., 24h, 48h) treat->incubate viability Cell Viability (MTT Assay) incubate->viability lipid Lipid Droplet Staining & Quantification incubate->lipid protein Protein Extraction & Western Blot incubate->protein rna RNA Extraction & qPCR incubate->rna analysis Data Analysis & Interpretation viability->analysis lipid->analysis protein->analysis rna->analysis

General experimental workflow for cell culture studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dioleoyl-2-myristoyl glycerol (OMO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (OMO) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 1,3-Dioleoyl-2-myristoyl glycerol (OMO)?

A1: The most prevalent and effective methods for OMO synthesis are enzymatic, utilizing sn-1,3 specific lipases. These methods offer high selectivity and milder reaction conditions compared to chemical synthesis, which can lead to random acylation and lower yields of the desired structured triglyceride.[1][2] The primary enzymatic approaches include:

  • One-step acidolysis or interesterification: This involves the direct reaction of a triglyceride rich in myristic acid at the sn-2 position with oleic acid or its ester. Alternatively, a triglyceride containing oleic acid at sn-1 and sn-3 positions can be reacted with myristic acid.

  • Two-step enzymatic synthesis: This method typically involves an initial step of producing 2-myristoyl-glycerol (2-MMG) through alcoholysis of a myristic acid-rich oil. The purified 2-MMG is then esterified with oleic acid in a second step.[3] This approach can lead to higher purity and yield of the final OMO product.[3]

  • Chemoenzymatic synthesis: This hybrid approach may involve an enzymatic step to create a key intermediate, such as 1,3-diolein, followed by a chemical acylation with myristic acid.[4]

Q2: Which lipases are recommended for OMO synthesis?

A2: For the synthesis of OMO, sn-1,3 specific lipases are crucial to ensure the selective esterification of oleic acid at the sn-1 and sn-3 positions of the glycerol backbone, while preserving myristic acid at the sn-2 position. Commonly used and effective immobilized lipases include:

  • Rhizomucor miehei lipase (B570770) (RML), often commercialized as Lipozyme RM IM.[3][5]

  • Thermomyces lanuginosus lipase (TLL), available as Lipozyme TL IM.[6]

  • Candida antarctica lipase B (CALB), known as Novozym 435, can also be used, although it may show less strict sn-1,3 specificity compared to RML and TLL.[6]

  • Lipase from Aspergillus oryzae.

The choice of lipase can significantly impact reaction efficiency and yield, and screening different lipases for a specific application is often recommended.

Q3: What are the key parameters influencing the yield of OMO in enzymatic synthesis?

A3: Several parameters critically affect the yield of OMO synthesis and require careful optimization. These include:

  • Substrate Molar Ratio: The molar ratio of oleic acid (or its ester) to the myristic acid source is a significant factor. An excess of the acyl donor (oleic acid) can drive the reaction towards the formation of the desired triglyceride.[7]

  • Enzyme Loading: The amount of lipase used will influence the reaction rate. However, an excessively high enzyme load may not proportionally increase the yield and can be uneconomical.[8][9]

  • Reaction Temperature: Temperature affects enzyme activity and reaction kinetics. Each lipase has an optimal temperature range for activity and stability.[10]

  • Water Content/Activity: Water is essential for lipase activity, but excess water can promote the reverse reaction (hydrolysis), reducing the triglyceride yield.[3] The optimal water activity needs to be carefully controlled, often by using immobilized enzymes with a defined water content or by adding molecular sieves to the reaction mixture.[2][3]

  • Reaction Time: Sufficient reaction time is necessary to reach equilibrium or maximum conversion.

  • Solvent: The choice of solvent can influence substrate solubility and enzyme activity. While solvent-free systems are often preferred for green chemistry principles, organic solvents like hexane (B92381) or toluene (B28343) can sometimes improve reaction efficiency.[5][7]

Q4: How can the purity of the synthesized OMO be improved?

A4: Purification is a critical step to isolate OMO from the reaction mixture, which may contain unreacted substrates, free fatty acids, and by-products like mono- and diacylglycerols. Common purification strategies include:

  • Neutralization: Free fatty acids can be removed by neutralization with an alkaline solution, such as a hydroethanolic solution of potassium hydroxide (B78521) (KOH).[2][6]

  • Solvent Extraction: The desired triglyceride can be extracted using a nonpolar solvent like n-hexane.[2]

  • Column Chromatography: For high-purity applications, silica (B1680970) gel column chromatography or silver resin chromatography can be employed to separate different lipid classes.[11]

  • Molecular Distillation: This technique is effective for separating components based on their molecular weight and is suitable for purifying triglycerides.

Troubleshooting Guides

Issue 1: Low Yield of this compound (OMO)

Possible Causes and Solutions

Possible CauseRecommended Action
Suboptimal Reaction Conditions Systematically optimize key reaction parameters. Refer to the table below for guidance on the effects of different parameters.
Enzyme Inactivity Ensure the lipase is active and has been stored correctly. Consider purchasing a new batch of enzyme. Perform an activity assay on the lipase before use.[12]
Presence of Inhibitors Ensure all substrates, solvents, and glassware are of high purity and free from contaminants that could inhibit the enzyme.[12]
Reaction Equilibrium Favoring Hydrolysis Control the water content in the reaction. Use a dried immobilized lipase or add molecular sieves to remove water generated during esterification.[2]
Insufficient Reaction Time Monitor the reaction progress over time to ensure it has reached completion or equilibrium.
Acyl Migration While sn-1,3 specific lipases are used, some acyl migration can occur, leading to the formation of isomers and reducing the yield of the target product. This can sometimes be minimized by optimizing the reaction temperature and water activity.

Table 1: Influence of Key Reaction Parameters on OMO Synthesis Yield

ParameterGeneral Effect on YieldOptimization Strategy
Substrate Molar Ratio (Oleic Acid:Myristin Source) Increasing the molar ratio of the acyl donor (oleic acid) generally shifts the equilibrium towards product formation.[7]Test a range of molar ratios (e.g., 2:1 to 6:1) to find the optimal balance between yield and cost-effectiveness.
Enzyme Loading Higher enzyme loading increases the reaction rate up to a certain point.[13]Evaluate a range of enzyme concentrations (e.g., 5% to 15% by weight of substrates) to determine the most efficient loading.[13]
Temperature Has a significant impact on enzyme activity. An optimal temperature exists for each lipase.Perform the reaction at different temperatures within the recommended range for the specific lipase (typically 40-70°C for common lipases).
Water Content A small amount of water is necessary for lipase activity, but excess water promotes hydrolysis.[14]Use an immobilized lipase with a known water content or control water activity in the reaction system. Consider the use of molecular sieves.[2]
Issue 2: Incomplete Reaction or Presence of Intermediates (Mono- and Diacylglycerols)

Possible Causes and Solutions

Possible CauseRecommended Action
Insufficient Reaction Time Extend the reaction time and monitor the composition of the reaction mixture at different time points using techniques like TLC or HPLC.
Poor Substrate Miscibility In solvent-free systems, poor mixing of glycerol-based substrates and fatty acids can limit the reaction rate.[10] Increase the stirring speed or consider using a suitable solvent to improve miscibility.
Enzyme Deactivation The lipase may lose activity over the course of the reaction, especially at higher temperatures or non-optimal pH. Consider a fed-batch approach for adding the enzyme or using a more stable immobilized lipase.

Experimental Protocols

Generalized Two-Step Enzymatic Synthesis of this compound (OMO)

This protocol is a generalized procedure and may require optimization for specific substrates and enzymes.

Step 1: Synthesis of 2-Myristoyl-glycerol (2-MMG) via Alcoholysis

  • Reactants: Trimyristin (B1681580) or a myristic acid-rich oil, ethanol (B145695), and an sn-1,3 specific immobilized lipase (e.g., Lipozyme RM IM).

  • Procedure: a. Mix trimyristin and ethanol in a suitable molar ratio (e.g., 1:10 to 1:20) in a sealed reactor. b. Add the immobilized lipase (e.g., 10% by weight of trimyristin). c. Incubate the reaction mixture at the optimal temperature for the lipase (e.g., 50-60°C) with constant stirring for a specified duration (e.g., 8-24 hours). d. Monitor the reaction progress by analyzing aliquots using TLC or GC. e. Once the reaction is complete, separate the enzyme by filtration. f. Purify the 2-MMG from the reaction mixture, for example, by crystallization at a low temperature.

Step 2: Esterification of 2-MMG with Oleic Acid

  • Reactants: Purified 2-MMG, oleic acid, and an sn-1,3 specific immobilized lipase.

  • Procedure: a. Dissolve 2-MMG and oleic acid in a suitable solvent (e.g., n-hexane) or in a solvent-free system. The molar ratio of oleic acid to 2-MMG should be in excess (e.g., 2.5:1). b. Add the immobilized lipase (e.g., 10% by weight of substrates). c. To remove the water produced during esterification and drive the reaction forward, add activated molecular sieves to the reaction mixture.[2] d. Incubate the reaction at the optimal temperature (e.g., 40-60°C) with constant stirring. e. Monitor the formation of OMO over time. f. After the reaction, filter off the enzyme and molecular sieves. g. Evaporate the solvent (if used) under reduced pressure. h. Purify the resulting OMO as described in the purification section.

Visualizations

experimental_workflow cluster_step1 Step 1: 2-MMG Synthesis cluster_step2 Step 2: OMO Synthesis start1 Trimyristin + Ethanol react1 Alcoholysis with sn-1,3 Lipase start1->react1 purify1 Purification of 2-MMG (e.g., Crystallization) react1->purify1 start2 Purified 2-MMG + Oleic Acid purify1->start2 Intermediate react2 Esterification with sn-1,3 Lipase start2->react2 purify2 Purification of OMO (e.g., Neutralization, Extraction) react2->purify2 end end purify2->end Final Product: This compound

Caption: Two-step enzymatic synthesis workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low OMO Yield cause1 Suboptimal Reaction Conditions start->cause1 cause2 Enzyme Inactivity start->cause2 cause3 Hydrolysis start->cause3 cause4 Incomplete Reaction start->cause4 sol1 Optimize Temperature, Substrate Ratio, Enzyme Load cause1->sol1 sol2 Verify Enzyme Activity and Storage cause2->sol2 sol3 Control Water Content (e.g., Molecular Sieves) cause3->sol3 sol4 Extend Reaction Time, Improve Mixing cause4->sol4

Caption: Troubleshooting logic for low yield in OMO synthesis.

References

Technical Support Center: Troubleshooting Acyl Migration in Triglyceride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with acyl migration during triglyceride synthesis. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help you achieve your desired product purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration in the context of triglyceride synthesis?

A1: Acyl migration is a spontaneous intramolecular reaction where an acyl group (such as a fatty acid) moves from one position on the glycerol (B35011) backbone to another.[1][2] For instance, a fatty acid at the sn-2 position of a glyceride can migrate to the sn-1 or sn-3 position, leading to the formation of positional isomers.[3] This isomerization can result in a mixture of triglyceride isomers, complicating the synthesis of a specific, positionally defined triglyceride and leading to product impurity.[3][4]

Q2: What are the primary factors that promote acyl migration?

A2: Several factors can influence the rate of acyl migration during triglyceride synthesis. Understanding these factors is crucial for developing effective control strategies. The key factors include:

  • Temperature: Higher temperatures significantly accelerate the rate of acyl migration.[3][5]

  • Solvent: The polarity of the solvent plays a critical role. Non-polar solvents tend to promote acyl migration, while polar solvents can inhibit it.[3][5][6]

  • Catalyst: Both acidic and basic conditions can catalyze acyl migration.[3] The type of support material used for immobilized enzymes can also influence the extent of migration.[7]

  • Reaction Time: Longer reaction times provide more opportunity for acyl migration to occur, leading to a higher proportion of undesired isomers in the final product.[3][4]

  • Water Activity (aw): The effect of water activity is complex. In some enzymatic systems, higher water activity can help suppress acyl migration, but it may also increase the risk of hydrolysis.[5][6]

Troubleshooting Guide

Problem 1: High levels of acyl migration detected in the final product.

High levels of acyl migration can compromise the purity and biological function of the synthesized triglycerides. The following table outlines potential causes and recommended solutions to mitigate this issue.

Potential Cause Recommended Solution Supporting Evidence/Additional Notes
High Reaction Temperature Lower the reaction temperature. The optimal temperature will depend on the specific lipase (B570770) and substrates used.The rate of acyl migration increases sharply with temperature.[4] For enzymatic reactions, it is crucial to operate at a mild temperature that balances reaction rate and enzyme stability while minimizing migration.[6]
Inappropriate Solvent If using a non-polar solvent (e.g., hexane), consider switching to a more polar solvent such as tert-butanol, acetone, or ethanol (B145695) to inhibit acyl migration.[3][6] In some cases, a solvent-free system may be optimal if the reactants are liquid at the reaction temperature.[5]Polar solvents can help stabilize the position of the acyl groups.[5] The choice of solvent can significantly impact both the reaction rate and the extent of acyl migration.[8]
Prolonged Reaction Time Optimize the reaction time by closely monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the desired conversion is achieved.Extended reaction times increase the likelihood of reaching thermodynamic equilibrium, which often favors a mixture of isomers.[4]
Sub-optimal Catalyst If using a chemical catalyst, consider switching to a regioselective lipase (e.g., sn-1,3 specific lipase) to control the esterification position.[3] If using an immobilized enzyme, investigate the effect of the support material, as some supports can promote acyl migration.[7]Enzymatic catalysis offers higher specificity and milder reaction conditions, reducing the risk of side reactions like acyl migration.[3]
Incorrect Water Activity For enzymatic reactions, optimize the water activity (aw). Higher water activity can sometimes suppress acyl migration, but excessive water can lead to hydrolysis of the ester bonds.[5][6] The use of molecular sieves can help control water content.[8]The optimal water activity is a balance between minimizing acyl migration and preventing unwanted hydrolysis.[6]
Problem 2: Difficulty in detecting and quantifying acyl migration.

Accurate detection and quantification of acyl migration are essential for process optimization and quality control.

Analytical Technique Principle Advantages Considerations
High-Performance Liquid Chromatography (HPLC) Separates isomers based on their differential interaction with a stationary phase. Silver-ion HPLC is particularly effective for separating triglycerides based on the number and position of double bonds.High resolution and sensitivity. Can be coupled with mass spectrometry (LC-MS/MS) for structural confirmation.[9]Method development can be complex. Requires appropriate standards for quantification.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, allowing for the differentiation and quantification of positional isomers based on the chemical shifts of protons or carbons on the glycerol backbone.Non-destructive. Provides unambiguous structural information. Can be used for kinetic studies of acyl migration.[11][12]Lower sensitivity compared to HPLC. Requires higher sample concentrations.
Gas Chromatography (GC) After conversion to fatty acid methyl esters (FAMEs), GC can be used to determine the fatty acid composition at specific positions after enzymatic hydrolysis with a regioselective lipase.High sensitivity and resolving power for fatty acid analysis.Indirect method for assessing acyl migration. Requires derivatization and enzymatic digestion steps.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of a Structured Triglyceride (MLM-type) with Minimized Acyl Migration

This protocol describes the synthesis of a structured triglyceride with a medium-chain fatty acid (M) at the sn-1 and sn-3 positions and a long-chain fatty acid (L) at the sn-2 position, using a sn-1,3 specific lipase.

Materials:

  • sn-2-monoacylglycerol (2-MAG) of the desired long-chain fatty acid

  • Medium-chain fatty acid (e.g., capric acid or caprylic acid)

  • sn-1,3 specific immobilized lipase (e.g., Lipozyme RM IM or Lipozyme TL IM)

  • Polar solvent (e.g., tert-butanol)

  • Molecular sieves (to control water activity)

Procedure:

  • Dissolve the sn-2-monoacylglycerol and a molar excess of the medium-chain fatty acid in tert-butanol.

  • Add activated molecular sieves to the reaction mixture to maintain low water activity.

  • Add the sn-1,3 specific immobilized lipase to the mixture.

  • Incubate the reaction at a controlled mild temperature (e.g., 40-50°C) with gentle agitation.[3]

  • Monitor the progress of the reaction by analyzing small aliquots using TLC or HPLC to determine the formation of the MLM triglyceride and the consumption of the 2-MAG.

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.

  • The solvent is removed under reduced pressure.

  • Purify the final structured triglyceride product using column chromatography.

Protocol 2: Detection of Acyl Migration using HPLC

This protocol provides a general guideline for the analysis of triglyceride isomers using HPLC.

Materials:

  • Triglyceride sample

  • HPLC-grade solvents (e.g., hexane (B92381), isopropanol (B130326), acetonitrile)

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

  • Appropriate HPLC column (e.g., C18 reversed-phase or a silver-ion column)

Procedure:

  • Sample Preparation: Dissolve the triglyceride sample in a suitable solvent (e.g., chloroform/methanol or the mobile phase). Filter the sample through a 0.22 µm or 0.45 µm syringe filter.[13]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of non-polar and polar solvents is often used. For reversed-phase HPLC, a mixture of acetonitrile (B52724) and isopropanol is common. For silver-ion HPLC, a mobile phase containing hexane with a small percentage of a more polar solvent like isopropanol or acetonitrile is typical.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Maintain a constant and controlled temperature, as temperature can affect retention times and resolution.

    • Detection: Use a detector suitable for lipids, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Analysis: Inject the sample and run the HPLC method. Identify and quantify the different triglyceride isomers based on their retention times and peak areas, using appropriate standards for calibration.

Visualizations

Acyl_Migration_Mechanism cluster_sn2 sn-2 Monoacylglycerol cluster_intermediate Orthoester Intermediate (Transition State) cluster_sn1 sn-1 Monoacylglycerol sn2 R-COO-CH(CH2OH)2 intermediate Cyclic Intermediate sn2->intermediate Migration sn1 HOCH2-CH(OOCR)-CH2OH intermediate->sn1 Rearrangement

Caption: Mechanism of acyl migration from the sn-2 to the sn-1 position.

Troubleshooting_Workflow start High Acyl Migration Detected check_temp Check Reaction Temperature start->check_temp check_solvent Check Solvent Polarity check_temp->check_solvent Optimal lower_temp Lower Temperature check_temp->lower_temp Too High check_time Check Reaction Time check_solvent->check_time Polar change_solvent Use Polar Solvent check_solvent->change_solvent Non-polar check_catalyst Check Catalyst/Enzyme check_time->check_catalyst Optimal optimize_time Optimize/Reduce Time check_time->optimize_time Too Long use_regioselective_enzyme Use Regioselective Lipase check_catalyst->use_regioselective_enzyme Non-specific end Acyl Migration Minimized check_catalyst->end Optimal lower_temp->end change_solvent->end optimize_time->end use_regioselective_enzyme->end

References

Optimizing lipase activity for specific triglyceride production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Lipase (B570770) Activity

This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for optimizing lipase-catalyzed synthesis of specific triglycerides.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate lipase for producing a specific triglyceride?

A1: The choice of lipase is critical and depends on the desired specificity. Key factors to consider are:

  • Regioselectivity: Do you need a lipase that is sn-1,3 specific (most common, e.g., from Rhizomucor miehei, Candida antarctica Lipase B) or non-specific? The sn-1,3 specific lipases are ideal for producing structured lipids by preventing hydrolysis or esterification at the sn-2 position.

  • Fatty Acid Specificity: Some lipases show a preference for certain fatty acid chain lengths or degrees of saturation. For example, lipases from Geotrichum candidum often prefer long-chain fatty acids with a cis-9 double bond.

  • Process Conditions: The optimal pH, temperature, and solvent tolerance of the lipase must be compatible with your reaction substrates and desired process parameters.

Q2: What is the purpose of immobilizing the lipase, and which support should I choose?

A2: Immobilization confines the lipase to a solid support, which offers several advantages: enhanced stability (thermal and operational), prevention of enzyme aggregation, simplified product purification (easy separation of the biocatalyst), and potential for continuous operation and enzyme reuse. The choice of support material can also influence the lipase's activity and selectivity. See the data tables below for a comparison of common supports.

Q3: How does water activity (a_w) affect the synthesis of triglycerides?

A3: Water activity is a critical parameter in lipase-catalyzed esterification and transesterification reactions. A minimal amount of water is essential to maintain the enzyme's catalytically active conformation. However, excess water will shift the reaction equilibrium towards hydrolysis (breakdown of esters), reducing the triglyceride yield. The optimal water activity is typically low (a_w < 0.5) and must be empirically determined for each specific system.

Troubleshooting Guide

Problem 1: Low or no lipase activity is observed.

  • Possible Cause 1: Incorrect pH or Temperature.

    • Solution: Verify that the reaction pH and temperature are within the optimal range for your specific lipase. Consult the manufacturer's datasheet or the data table below. Buffer components can also be inhibitory; consider using alternative buffer systems like phosphate (B84403) or Tris.

  • Possible Cause 2: Enzyme Denaturation.

    • Solution: The lipase may have been denatured by improper storage, handling, or exposure to harsh solvents or temperatures. Use a fresh batch of enzyme and ensure it is stored at the recommended temperature. If using an organic solvent, choose one with a low log P value that is known to be compatible with lipases.

  • Possible Cause 3: Presence of Inhibitors.

    • Solution: Heavy metal ions, certain detergents, or specific substrate analogues can inhibit lipase activity. Ensure all glassware is thoroughly cleaned and use high-purity reagents.

Problem 2: The reaction yield is low, but initial enzyme activity is high.

  • Possible Cause 1: Reaction Equilibrium Favors Hydrolysis.

    • Solution: The presence of excess water is likely driving the reverse reaction. Remove water from the reaction medium as it is produced, using methods like molecular sieves, vacuum, or gas stripping.

  • Possible Cause 2: Product Inhibition.

    • Solution: The synthesized triglyceride or by-products (e.g., glycerol) may be inhibiting the lipase. Consider in-situ product removal through techniques like liquid-liquid extraction or adsorption to shift the equilibrium towards synthesis.

  • Possible Cause 3: Mass Transfer Limitations.

    • Solution: If using an immobilized enzyme, the substrates may have difficulty accessing the enzyme's active site within the support pores. Increase the agitation speed (without causing shear stress that could damage the support) or select a support with a larger pore size.

Problem 3: The final product is not the desired specific triglyceride (incorrect regioselectivity).

  • Possible Cause 1: Acyl Migration.

    • Solution: Acyl migration is the non-enzymatic movement of fatty acid chains on the glycerol (B35011) backbone, which can destroy the desired regioselectivity (e.g., a 1,3-disubstituted glycerol isomerizing to a 1,2- or 2,3-disubstituted form). This process is accelerated by high temperatures and polar solvents. Optimize the reaction to proceed at a lower temperature and consider using a more non-polar solvent.

  • Possible Cause 2: Incorrect Lipase Choice.

    • Solution: The lipase you are using may not possess the high degree of regioselectivity required. Verify the specificity of your lipase from literature or the supplier. You may need to screen different lipases (e.g., switching from Candida rugosa lipase, which is less specific, to Rhizomucor miehei lipase for high sn-1,3 specificity).

Quantitative Data Summary

Table 1: Optimal Reaction Conditions for Common Commercial Lipases

Lipase SourceCommon NameOptimal pHOptimal Temperature (°C)Regioselectivity
Rhizomucor mieheiLipozyme RM IM7.0 - 8.540 - 55sn-1,3
Candida antarctica BNovozym 4356.5 - 7.550 - 65Non-specific
Thermomyces lanuginosusLipolase8.0 - 9.545 - 60sn-1,3
Pseudomonas cepaciaLipase PS7.0 - 8.040 - 50sn-1,3
Candida rugosaLipase AY6.0 - 7.535 - 45Low / Non-specific

Table 2: Comparison of Immobilization Supports

Support TypeMaterial ExampleImmobilization MethodAdvantagesDisadvantages
Macroporous Resin Amberlite XAD7Physical AdsorptionHigh enzyme loading, cost-effective, simplePotential for enzyme leaching
Epoxy-activated Sepabeads EC-EPCovalent BondingVery stable, no leaching, high activityHigher cost, potential for enzyme distortion
Magnetic Nanoparticles Fe₃O₄ coated with silicaCovalent BondingEasy separation with magnet, high surface areaCan aggregate, potential for metal contamination
Ceramic CeliteEntrapment / AdsorptionHigh mechanical strength, solvent resistantLower enzyme loading, potential mass transfer limits

Key Experimental Protocols

Protocol 1: Standard Lipase Activity Assay (p-NPP Method)

This protocol uses p-nitrophenyl palmitate (p-NPP), which is hydrolyzed by lipase to produce the yellow-colored p-nitrophenol, quantifiable by spectrophotometry.

  • Reagent Preparation:

    • Substrate Solution: Dissolve 10 mg of p-NPP in 10 mL of isopropanol.

    • Buffer: Prepare 50 mM Tris-HCl buffer at the optimal pH for your lipase (e.g., pH 8.0). Add 0.5% (w/v) Triton X-100 to emulsify the substrate.

  • Assay Procedure:

    • Pipette 900 µL of the Tris-HCl buffer into a 1.5 mL cuvette.

    • Add 100 µL of the p-NPP substrate solution and mix by inversion.

    • Pre-incubate the mixture at the desired assay temperature (e.g., 40°C) for 5 minutes.

    • To start the reaction, add 20 µL of your lipase solution (or a specific mass of immobilized lipase).

    • Immediately measure the absorbance at 410 nm continuously for 5-10 minutes using a spectrophotometer.

  • Calculation:

    • Calculate the rate of change in absorbance per minute (ΔAbs/min).

    • One unit (U) of lipase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions. Use the molar extinction coefficient of p-nitrophenol (approx. 18,000 M⁻¹cm⁻¹) to convert the rate to µmol/min.

Protocol 2: Lipase Immobilization via Physical Adsorption on Macroporous Resin

  • Support Preparation:

    • Wash the macroporous resin (e.g., Amberlite XAD7) three times with 95% ethanol (B145695) to clean the pores, followed by three washes with distilled water to remove the ethanol.

  • Enzyme Solution:

    • Prepare a solution of your lipase (e.g., 10 mg/mL) in a low-strength buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Immobilization:

    • Add the pre-treated resin to the lipase solution (e.g., a 1:10 ratio of enzyme mass to support mass).

    • Incubate the mixture on a shaker at a low speed (e.g., 150 rpm) at room temperature or 4°C for 12-24 hours.

  • Post-Immobilization:

    • Separate the immobilized lipase from the solution by filtration or decantation.

    • Wash the immobilized preparation several times with fresh buffer to remove any loosely bound enzyme.

    • Dry the immobilized lipase under a gentle vacuum or in a desiccator until it is free-flowing. Store at 4°C.

    • Optional: Measure the protein concentration of the supernatant before and after immobilization (e.g., using a Bradford assay) to determine the immobilization efficiency.

Visualized Workflows and Logic

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis & Optimization start_node start_node process_node process_node decision_node decision_node io_node io_node end_node end_node A Select Lipase (Based on Specificity) B Choose Substrates (Fatty Acids & Glycerol) A->B C Immobilize Lipase (e.g., Adsorption) B->C D Set Up Reaction (Solvent, Temp, pH) C->D E Run Synthesis Reaction (with water removal) D->E F Separate Product from Biocatalyst E->F G Analyze Product Profile (GC/HPLC) F->G H Is Yield & Specificity Acceptable? G->H I Process Complete H->I Yes J Troubleshoot & Optimize Reaction Conditions H->J No J->D

Caption: General experimental workflow for triglyceride synthesis.

G start_node start_node decision_node decision_node solution_node solution_node A Problem: Low Triglyceride Yield B Is initial lipase activity high? A->B C Check for enzyme denaturation or inhibition. Verify pH & Temp. B->C No D Is water being effectively removed? B->D Yes E Improve water removal (e.g., add molecular sieves, apply vacuum). D->E No F Are substrates miscible/available? D->F Yes G Improve mass transfer: Increase agitation or change solvent system. F->G No H Consider product inhibition. Implement in-situ product removal. F->H Yes

Caption: Troubleshooting flowchart for low product yield.

Challenges in separating TG(18:1/14:0/18:1) from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of triglyceride (TG) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and in-depth information on the challenges associated with separating TG(18:1/14:0/18:1) from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of TG(18:1/14:0/18:1) and why are they difficult to separate?

A1: The primary isomer of TG(18:1/14:0/18:1), also known as OMO (Oleic-Myristic-Oleic), is its regioisomer, TG(18:1/18:1/14:0) or OOM. In TG(18:1/14:0/18:1), the myristic acid (14:0) is at the central sn-2 position of the glycerol (B35011) backbone, while in the regioisomer, it is at an outer (sn-1 or sn-3) position.

The separation is challenging due to their identical mass and elemental composition. Standard analytical techniques like reversed-phase liquid chromatography (RP-HPLC) separate triglycerides based on their Equivalent Carbon Number (ECN), which is the same for these isomers.[1] Consequently, they often co-elute under standard chromatographic conditions.[2]

Q2: What are the most effective analytical techniques for separating TG(18:1/14:0/18:1) from its regioisomers?

A2: A multi-faceted approach combining high-resolution chromatography and mass spectrometry is typically required. The most effective techniques include:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS): This is a powerful combination for both separation and identification.[3][4]

  • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity and faster separation times compared to HPLC.[5][6]

  • Tandem Mass Spectrometry (MS/MS): Essential for differentiating regioisomers by analyzing their fragmentation patterns.[7][8][9]

  • Ion Mobility Spectrometry (IMS): This technique separates ions in the gas phase based on their size and shape, providing an additional dimension of separation for isomers.[1][10][11][12][13]

Q3: How does tandem mass spectrometry (MS/MS) help in distinguishing between TG(18:1/14:0/18:1) and TG(18:1/18:1/14:0)?

A3: Tandem mass spectrometry differentiates regioisomers based on the preferential loss of fatty acids from the sn-1 and sn-3 positions compared to the sn-2 position.[7][9] When a triglyceride ion is fragmented, the fatty acid at the sn-2 position is sterically hindered and thus less likely to be cleaved. By analyzing the relative intensities of the resulting fragment ions (diacylglycerol-like ions), one can deduce the position of the fatty acids. For TG(18:1/14:0/18:1), the fragment corresponding to the loss of oleic acid (18:1) will be more abundant than the fragment from the loss of myristic acid (14:0).

Troubleshooting Guide

Issue: Poor resolution or co-elution of TG(18:1/14:0/18:1) and its isomers in HPLC.

This is a common challenge due to the similar physicochemical properties of the isomers.[5][9]

Potential Cause Troubleshooting Steps & Recommendations
Inadequate Stationary Phase Optimize Column Choice: C18 columns are widely used. For enhanced resolution, consider using two or more C18 columns in series to increase the theoretical plates.[14] Polymeric ODS columns may also offer better recognition of positional isomers.
Suboptimal Mobile Phase Adjust Mobile Phase Composition: Fine-tune the solvent gradient. A shallow gradient of acetonitrile (B52724) and isopropanol (B130326) is often effective. Small changes in the solvent ratio can significantly impact selectivity.
Temperature Fluctuations Control Column Temperature: Maintain a stable and optimized column temperature. Higher temperatures can decrease viscosity and improve efficiency, but the effect on selectivity should be empirically determined.
Method Limitations Consider Alternative Techniques: If HPLC resolution remains insufficient, explore orthogonal separation techniques like Supercritical Fluid Chromatography (SFC) or add another dimension of separation with Ion Mobility Spectrometry (IMS).[5][11][12]

Quantitative Data Comparison

While precise, universally applicable resolution values are dependent on the specific instrumentation and conditions, the following table provides a semi-quantitative comparison of the expected performance of different analytical techniques for the separation and quantification of TG(18:1/14:0/18:1) and its regioisomers.

Technique Specificity for Regioisomers Sensitivity Quantitative Accuracy Throughput Isomer Resolution Capability
HPLC-ELSD Low to ModerateModerateSemi-quantitativeMediumPossible with optimized chromatography, but challenging.[4]
UHPLC-MS/MS HighHighHigh (with internal standards)Medium to HighHigh, based on fragmentation patterns.[3][7][8][9]
SFC-MS/MS HighHighHighHighExcellent, often baseline separation in shorter times.[5][6]
IMS-MS HighHighGood to HighHighHigh, separates based on ion mobility.[1][10][11][12][13]

Experimental Protocols

Protocol 1: UHPLC-MS/MS for Regioisomer Quantification

This protocol outlines a general method for the separation and relative quantification of TG(18:1/14:0/18:1) and its isomers.

  • Lipid Extraction:

    • Utilize a Folch or Bligh-Dyer method for lipid extraction from the sample matrix.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the extract in a suitable solvent, such as isopropanol/acetonitrile (1:1, v/v).

  • UHPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A shallow gradient from approximately 30% B to 90% B over 20-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 50-60 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[7][8]

    • Precursor Ion Selection: Select the [M+NH4]+ or [M+H]+ adduct of TG(50:2) (the combined carbon number and double bonds of TG(18:1/14:0/18:1)).

    • Collision Energy: Optimize the collision energy to induce fragmentation, specifically the neutral loss of the fatty acyl chains.

    • Fragment Ion Monitoring: Monitor the diagnostic diacylglycerol-like fragment ions corresponding to the loss of myristic acid and oleic acid.

    • Quantification: The relative abundance of the fragment ions will indicate the positional distribution of the fatty acids. A higher intensity for the loss of oleic acid suggests it is in the sn-1/3 positions.

Protocol 2: SFC-MS for Rapid Isomer Separation

This protocol provides a faster alternative for separating TG isomers.[5]

  • Sample Preparation:

    • Dilute the lipid extract in an appropriate solvent like isopropanol.

  • SFC Conditions:

    • Column: A chiral column such as CHIRALPAK IG-U or a C18 column.[5][14]

    • Mobile Phase: Supercritical CO2 with a modifier such as methanol (B129727) or acetonitrile.

    • Gradient: A gradient of the modifier from ~5% to 40% over 10-15 minutes.

    • Flow Rate: 1.5-3.0 mL/min.

    • Back Pressure: 150-200 bar.

    • Column Temperature: 40-60 °C.

  • MS Conditions:

    • Follow similar MS/MS parameters as described in the UHPLC-MS/MS protocol to identify and confirm the separated isomers.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Biological Sample extraction Lipid Extraction (e.g., Folch) start->extraction reconstitution Reconstitution extraction->reconstitution separation Chromatographic Separation (UHPLC or SFC) reconstitution->separation ionization Ionization (ESI or APCI) separation->ionization ms1 MS1: Precursor Ion Selection ionization->ms1 fragmentation MS2: Collision-Induced Dissociation ms1->fragmentation detection Fragment Ion Detection fragmentation->detection quantification Relative Quantification of Fragments detection->quantification identification Isomer Identification quantification->identification

Caption: Workflow for TG isomer separation and identification.

troubleshooting_guide cluster_hplc HPLC Optimization cluster_advanced Alternative Techniques start Poor Isomer Resolution col Optimize Column (e.g., columns in series) start->col Check mp Adjust Mobile Phase (shallow gradient) start->mp Check temp Control Temperature start->temp Check sfc Switch to SFC start->sfc If HPLC fails ims Incorporate IMS start->ims If HPLC fails end Improved Resolution col->end mp->end temp->end sfc->end ims->end

Caption: Troubleshooting logic for poor TG isomer separation.

References

Technical Support Center: Resolving Co-eluting Peaks in Triglyceride HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triglyceride analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals resolve the common challenge of peak co-elution in triglyceride HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in the context of triglyceride analysis?

A: Peak co-elution occurs when two or more different triglyceride (TG) molecules are not adequately separated by the HPLC system and elute from the column at nearly the same time.[1] This results in a single, merged chromatographic peak, which can lead to inaccurate identification and quantification of individual triglyceride species.[1][2]

Q2: What are the primary causes of triglyceride co-elution in reversed-phase HPLC?

A: The main reason for co-elution is the immense structural diversity of triglycerides. Key causes include:

  • Similar Partition Numbers (PN): In reversed-phase HPLC, separation is often based on the partition number, calculated as PN = CN - 2 * DB (where CN is the total number of carbons in the fatty acid chains and DB is the total number of double bonds).[1] Different combinations of fatty acids can result in triglycerides with identical or very similar PNs, leading to co-elution.[1][3]

  • Isomeric Species: Triglycerides with the same chemical formula but different structures are challenging to separate. This includes regioisomers (different fatty acid positions on the glycerol (B35011) backbone) and isomers with different double bond positions or cis/trans configurations.[1]

  • Isobaric Species: These are triglycerides that have the same nominal mass but different elemental compositions. High-resolution mass spectrometry is often required to distinguish them.[1]

Q3: How can I detect co-eluting peaks?

A: Detecting co-elution can be challenging, especially when peaks overlap perfectly. Here are some indicators:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or split tops, which can indicate the presence of more than one compound.[4][5]

  • Diode Array Detector (DAD): A DAD detector can assess peak purity by comparing UV spectra across the peak. If the spectra are not identical, co-elution is likely.[4]

  • Mass Spectrometry (MS): When coupled with HPLC, an MS detector can reveal the presence of multiple components within a single chromatographic peak by identifying different mass-to-charge ratios.[4]

Troubleshooting Guide: Resolving Co-eluting Peaks

Resolving co-eluting triglyceride peaks often requires a systematic optimization of your HPLC method. The following sections provide guidance on adjusting key chromatographic parameters.

Mobile Phase Optimization

The composition of the mobile phase is a critical factor in achieving good separation.[6]

  • Solvent Selection: Acetonitrile (B52724) is a commonly used solvent in the mobile phase for triglyceride analysis, with acetone (B3395972) often used as an organic modifier.[3][6] Other solvents like methyl tert-butyl ether (MTBE) and tetrahydrofuran (B95107) (THF) can also be effective.[2][7]

  • Gradient Elution: For complex mixtures of triglycerides, a gradient elution is typically necessary.[3][8] Experiment with different gradient profiles (linear, step, or non-linear) to improve the separation of critical pairs.[3][6] For instance, a shallow gradient can increase the resolution of closely eluting peaks.

  • Mobile Phase Additives: In some cases, small amounts of additives can improve peak shape and selectivity. For LC-MS applications, ammonium (B1175870) formate (B1220265) can enhance the formation of molecular ions.[9]

Stationary Phase (Column) Selection

The choice of HPLC column plays a pivotal role in the separation of triglycerides.[6][10]

  • Column Chemistry: Octadecylsilane (C18 or ODS) stationary phases are widely used for reversed-phase triglyceride analysis.[2][3][6] For highly similar triglycerides, columns with different selectivities, such as C30, may provide better resolution.[11]

  • Particle Size: Columns with smaller particle sizes (e.g., 3-4 µm or sub-2 µm) generally provide higher efficiency and better resolution.[3][6]

  • Column Dimensions: Using longer columns or connecting multiple columns in series can significantly increase the resolving power, which is beneficial for complex samples.[3][6][9] However, this will also lead to longer analysis times and higher backpressure.[10]

  • Alternative Techniques: For separating triglycerides based on their degree of unsaturation, silver ion HPLC (Ag-HPLC) can be a powerful alternative or a complementary technique to reversed-phase HPLC.[3][12]

Temperature Control

Column temperature affects both retention time and selectivity.[3][13]

  • Effect on Retention: In reversed-phase HPLC, increasing the column temperature generally decreases retention times but may also reduce selectivity.[3][6][14]

  • Optimizing Temperature: The optimal temperature needs to be determined empirically. Lowering the temperature can sometimes improve the separation of critical pairs.[2][9] For some complex samples, a temperature gradient may be employed to enhance the solubility of highly saturated triglycerides.[3] It is crucial to maintain a stable column temperature to ensure reproducible results.[2][14]

Flow Rate Adjustment

The mobile phase flow rate can influence peak resolution.

  • Lower Flow Rates: Reducing the flow rate can lead to narrower peaks and improved resolution, although it will increase the analysis time.[6]

  • Finding the Optimum: The optimal flow rate depends on the column dimensions and particle size. It's a parameter that can be fine-tuned once the mobile phase and column have been selected.

Injection Solvent and Volume

The choice of injection solvent and the injected volume can impact peak shape.

  • Solvent Compatibility: Ideally, the sample should be dissolved in the initial mobile phase.[15] Using a solvent that is much stronger than the mobile phase can cause peak distortion, such as broadening or splitting.[2][15] Hexane should be avoided as an injection solvent in reversed-phase HPLC.[2]

  • Injection Volume: Injecting too large a sample volume can lead to column overload and peak broadening.[6][15]

Data Presentation: Impact of Method Parameters on Resolution

The following tables summarize the effects of different chromatographic parameters on triglyceride separation.

Table 1: Effect of Mobile Phase Modifier on Triglyceride Selectivity

Mobile Phase Composition (Gradient with Acetonitrile)ModifierGeneral Effect on SelectivityReference
Acetonitrile/AcetoneAcetoneGood for a wide range of vegetable oils.[2][2]
Acetonitrile/DichloromethaneDichloromethaneCan provide comparable selectivity to acetone.[2][2]
Acetonitrile/Tetrahydrofuran (THF)THFGood results have been reported, comparable to acetone.[2][2]
Acetonitrile/Methyl tert-butyl ether (MTBE)MTBEEffective for resolving triglycerides in various oils.[7][7]

Table 2: Influence of Column Temperature on Triglyceride Separation in RP-HPLC

Temperature ChangeEffect on Retention TimeEffect on SelectivityPotential BenefitReference
IncreaseDecreaseGenerally DecreasesShorter analysis time, enhanced solubility of some TGs.[3][6][14][3][6][14]
DecreaseIncreaseMay IncreaseImproved resolution of closely eluting peaks.[2][9][2][9]

Experimental Protocols

General Protocol for Reversed-Phase HPLC of Triglycerides

This protocol provides a starting point for the analysis of triglycerides in a sample like vegetable oil. Optimization will be required based on the specific sample and instrumentation.

1. Sample Preparation: a. Accurately weigh approximately 50 mg of the oil sample into a vial. b. Dissolve the sample in 10 mL of a suitable solvent, such as a 50:50 (v/v) mixture of acetonitrile and dichloromethane.[3] c. Ensure the sample is fully dissolved. Gentle warming in a water bath (e.g., to 30°C) may be necessary.[3] d. Filter the sample solution through a 0.22 µm filter before injection.[3]

2. HPLC System and Conditions:

  • Column: Two C18 columns (e.g., 250 mm x 4.6 mm, 5 µm particle size) connected in series.[3]
  • Mobile Phase A: Acetonitrile
  • Mobile Phase B: Acetone
  • Gradient Program:
  • 0-50 min: 0% to 35% B
  • 50-70 min: Isocratic at 35% B
  • 70-145 min: 35% to 80% B
  • 145-155 min: Isocratic at 80% B (This is an example gradient and should be optimized for the specific sample)[3]
  • Flow Rate: 1.0 mL/min[3]
  • Column Temperature: 30°C[3]
  • Injection Volume: 5-10 µL[2][3]
  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[9][16]

Visualizations

Troubleshooting Workflow for Co-eluting Peaks

The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks in triglyceride HPLC analysis.

G start Co-eluting Peaks Observed check_peak_shape Analyze Peak Shape (Shoulders, Splitting) start->check_peak_shape change_mobile_phase Optimize Mobile Phase - Adjust Gradient Slope - Change Modifier (e.g., Acetone, MTBE) check_peak_shape->change_mobile_phase Asymmetry Detected change_column Change Stationary Phase - Longer Column / Columns in Series - Different Chemistry (e.g., C30) - Smaller Particle Size change_mobile_phase->change_column No Improvement resolved Peaks Resolved change_mobile_phase->resolved Success adjust_temp Adjust Column Temperature - Decrease for Selectivity - Increase for Speed/Solubility change_column->adjust_temp No Improvement change_column->resolved Success adjust_flow Adjust Flow Rate - Decrease for Better Resolution adjust_temp->adjust_flow Minor Adjustments Needed adjust_temp->resolved Success check_injection Review Injection Parameters - Solvent Compatibility - Injection Volume adjust_flow->check_injection Still Issues adjust_flow->resolved Success check_injection->change_mobile_phase Injection Issues Fixed, Still Co-elution check_injection->resolved Success

A logical workflow for troubleshooting co-eluting peaks in HPLC.

References

Technical Support Center: Overcoming Matrix Effects in Mass Spec Analysis of 1,3-Olein-2-Myristin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the mass spectrometric analysis of 1,3-Olein-2-Myristin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 1,3-Olein-2-Myristin?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the analysis of 1,3-Olein-2-Myristin, this can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[2][3]

Q2: What are the primary causes of matrix effects in the analysis of triglycerides like 1,3-Olein-2-Myristin?

A2: In biological samples such as plasma or serum, phospholipids (B1166683) are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[2] Other sources include salts, proteins, and other endogenous metabolites that can co-elute with 1,3-Olein-2-Myristin and interfere with its ionization.[1]

Q3: How can I determine if my analysis of 1,3-Olein-2-Myristin is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify at what points in the chromatogram matrix effects are occurring.[2][3] A constant flow of a 1,3-Olein-2-Myristin standard is infused into the mass spectrometer after the analytical column, and a blank, extracted sample is injected. Dips or rises in the baseline signal indicate ion suppression or enhancement, respectively.[2][4]

  • Post-Extraction Spiking: This is a quantitative approach where the signal response of 1,3-Olein-2-Myristin in a neat solvent is compared to its response when spiked into a blank matrix sample after extraction.[2][5] The percentage difference in the signal indicates the extent of the matrix effect.[2]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is a common matrix effect that results in a decreased analyte signal. It occurs when co-eluting matrix components compete with the analyte for ionization, reduce the efficiency of droplet formation and desolvation in the ESI source, or neutralize the charged analyte ions.[6] Ion enhancement, an increase in the analyte's signal, is less common but can occur when co-eluting compounds improve the ionization efficiency of the target analyte.[1] Both phenomena compromise data accuracy.[7]

Troubleshooting Guide

Issue 1: Low signal intensity and poor sensitivity for 1,3-Olein-2-Myristin.

  • Possible Cause: Ion suppression due to co-eluting matrix components, particularly phospholipids.

  • Troubleshooting Steps:

    • Enhance Sample Clean-up: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7][8]

    • Dilute the Sample: A simple dilution can reduce the concentration of interfering components, provided the analyte concentration remains above the instrument's limit of detection.[2]

    • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, mobile phase, column chemistry) to better separate 1,3-Olein-2-Myristin from matrix interferences.[2][9]

    • Change Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can be less susceptible to matrix effects for non-polar lipids like triglycerides.[10][11]

Issue 2: Inconsistent results and poor reproducibility for 1,3-Olein-2-Myristin across different samples.

  • Possible Cause: Variable matrix effects between individual samples.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The ideal internal standard is a stable isotope-labeled version of 1,3-Olein-2-Myristin.[12] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable ratio-based quantification and compensation for signal variations.[9][13]

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[13]

    • Standard Addition: This method involves adding known amounts of the analyte to the sample and can be very effective, but it is time-consuming as it requires multiple analyses for each sample.[14]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the 1,3-Olein-2-Myristin standard into the initial mobile phase or reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process a blank matrix (e.g., plasma, serum) through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Spike the 1,3-Olein-2-Myristin standard into the extracted blank matrix from Set B to the same final concentration as Set A.[2]

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Sample Clean-up using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for 1,3-Olein-2-Myristin.

  • Conditioning: Pass an appropriate solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass the equilibration solvent (e.g., water) through the cartridge to prepare it for the sample.[2]

  • Loading: Load the pre-treated sample onto the SPE cartridge.[2]

  • Washing: Pass a wash solvent through the cartridge to remove unwanted, weakly bound matrix components like salts and some phospholipids.[1]

  • Elution: Pass an elution solvent through the cartridge to collect the analyte of interest, 1,3-Olein-2-Myristin.[2] The eluted sample is then typically dried and reconstituted in a solvent compatible with the LC-MS system.[2]

Quantitative Data Summary

The following table summarizes the effectiveness of common sample preparation techniques in reducing matrix effects, particularly from phospholipids.

Sample Preparation TechniqueEffectiveness in Phospholipid RemovalAnalyte RecoveryThroughput
Protein Precipitation (PPT) LowHighHigh
Liquid-Liquid Extraction (LLE) Medium to HighMedium to HighMedium
Solid-Phase Extraction (SPE) HighHighMedium
HybridSPE®-Phospholipid Very High (>99%)HighHigh

This table is a generalized summary based on literature.[1][8] Actual performance may vary depending on the specific protocol and matrix.

Visualizations

Workflow_for_Mitigating_Matrix_Effects cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Analysis start Inconsistent/Inaccurate 1,3-Olein-2-Myristin Data assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me optimize_sp Optimize Sample Preparation (SPE, LLE) assess_me->optimize_sp Matrix Effects Detected analyze LC-MS/MS Analysis assess_me->analyze No Significant Matrix Effects optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is use_is->analyze end Accurate Quantification of 1,3-Olein-2-Myristin analyze->end

Caption: Workflow for identifying and mitigating matrix effects.

Logical_Relationship_Matrix_Effects cluster_0 Causes cluster_1 Phenomenon cluster_2 Consequences matrix Sample Matrix (e.g., Plasma, Serum) phospholipids Phospholipids matrix->phospholipids salts Salts matrix->salts proteins Proteins matrix->proteins matrix_effects Matrix Effects phospholipids->matrix_effects salts->matrix_effects proteins->matrix_effects ion_suppression Ion Suppression matrix_effects->ion_suppression ion_enhancement Ion Enhancement matrix_effects->ion_enhancement inaccurate_quant Inaccurate Quantification ion_suppression->inaccurate_quant ion_enhancement->inaccurate_quant

Caption: Causes and consequences of matrix effects.

References

Stability and degradation of 1,3-Dioleoyl-2-myristoyl glycerol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (DOMG) during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.

Troubleshooting Guide

Unexpected experimental results or changes in the physical appearance of DOMG can be indicative of degradation. This guide will help you identify the potential causes and find solutions to common problems.

Problem Probable Cause Recommended Solution
Change in physical appearance (e.g., color change from clear to yellowish, increased viscosity) Oxidation: The unsaturated oleoyl (B10858665) chains are susceptible to oxidation, leading to the formation of colored byproducts and polymerization.Store DOMG under an inert atmosphere (e.g., argon or nitrogen) at recommended low temperatures (-20°C is ideal)[1][2][3]. Minimize exposure to light and oxygen. Consider adding a suitable antioxidant if compatible with your application.
Unexpected peaks during chromatographic analysis (HPLC, GC) Degradation Products: New peaks may correspond to free fatty acids (oleic and myristic acid), mono- and diglycerides, or oxidation products (e.g., aldehydes, ketones).Confirm the identity of new peaks using mass spectrometry (MS)[4]. Review storage conditions and handling procedures to prevent further degradation. Purify the DOMG sample if necessary.
Inconsistent experimental results or loss of biological activity Hydrolysis or Oxidation: Degradation of DOMG can alter its chemical properties and biological activity.Ensure the use of high-purity, fresh DOMG for critical experiments. Always handle the compound in a manner that minimizes exposure to moisture, high temperatures, and oxygen.
pH shift in unbuffered solutions containing DOMG Hydrolysis: The ester linkages can hydrolyze to form free fatty acids, which will lower the pH of the solution.Use freshly prepared solutions. If the experimental design allows, use a buffer to maintain a stable pH. Store solutions at low temperatures and for short durations.
Formation of precipitates or cloudiness in solution Crystallization or Poor Solubility of Degradation Products: Changes in temperature can cause the lipid to crystallize. Degradation products may also have lower solubility.Ensure the storage temperature is stable and appropriate for the solvent used. Before use, allow the sample to equilibrate to room temperature and vortex to ensure homogeneity. Filter the solution if necessary and re-verify the concentration.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1,3-Dioleoyl-2-myristoyl glycerol (DOMG)?

A1: The two primary degradation pathways for DOMG are hydrolysis and oxidation .

  • Hydrolysis: This involves the cleavage of the ester bonds, releasing free fatty acids (oleic acid and myristic acid) and glycerol. This process can be catalyzed by acids, bases, or enzymes (lipases) and is accelerated by the presence of water and elevated temperatures.[5][6][7]

  • Oxidation: The double bonds in the two oleoyl chains are susceptible to oxidation. This process is initiated by factors such as light, heat, and the presence of metal ions. It leads to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.[8][9]

Q2: What are the ideal storage conditions for DOMG to ensure its stability?

A2: To minimize degradation, DOMG should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[1][2][3] For shorter-term storage, some suppliers suggest 2-8°C, but -20°C is preferable for long-term stability[10]. It is also crucial to protect it from light.

Q3: How can I monitor the degradation of my DOMG sample?

A3: Several analytical techniques can be used to assess the purity and degradation of DOMG:

  • Chromatography (HPLC, GC): These methods can separate and quantify DOMG and its degradation products. A decrease in the main DOMG peak area and the appearance of new peaks can indicate degradation.[11][12]

  • Peroxide Value (PV): This titration-based method measures the concentration of peroxides and hydroperoxides, which are primary products of lipid oxidation. An increase in the peroxide value signifies ongoing oxidation.

  • Free Fatty Acid (FFA) Content: Titration can also be used to determine the amount of free fatty acids released due to hydrolysis. An increase in FFA content points to hydrolytic degradation.

  • Mass Spectrometry (MS): MS can be coupled with chromatography (LC-MS, GC-MS) to identify the specific molecular species of degradation products.[4][13]

Q4: Can I use a DOMG sample that has started to show signs of degradation?

A4: The suitability of a partially degraded sample depends on the specific application. For experiments where high purity is critical (e.g., in drug formulation or cell culture studies), it is strongly recommended to use a fresh, un-degraded sample. The presence of degradation products can lead to inaccurate and irreproducible results and may introduce unintended biological effects.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability of DOMG.

Protocol 1: Determination of Peroxide Value (PV)

This protocol is adapted from standard methods for determining the primary products of lipid oxidation.

Principle: This method measures the amount of iodine liberated from potassium iodide by the peroxides present in the lipid. The liberated iodine is then titrated with a standard sodium thiosulfate (B1220275) solution.

Materials:

  • DOMG sample

  • Acetic acid-chloroform solvent (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • 0.1 M Sodium thiosulfate (Na₂S₂O₃) solution (standardized)

  • 1% Starch indicator solution

  • Deionized water

Procedure:

  • Weigh approximately 5 g of the DOMG sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Swirl the flask for exactly 1 minute.

  • Immediately add 30 mL of deionized water.

  • Titrate the solution with 0.1 M sodium thiosulfate, shaking vigorously, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.

  • Continue the titration until the blue color disappears completely.

  • Perform a blank titration using the same procedure but without the DOMG sample.

Calculation: Peroxide Value (meq/kg) = [(S - B) × N × 1000] / W

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the DOMG sample (g)

Protocol 2: Analysis of DOMG Purity by High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-phase HPLC separates lipids based on their polarity. DOMG, being a large, nonpolar molecule, will have a long retention time. Degradation products like free fatty acids and mono- or diglycerides are more polar and will elute earlier.

Materials:

  • HPLC system with an Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelength, e.g., 205 nm)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Dichloromethane/Methanol mixture

  • DOMG sample

  • Appropriate solvent for sample preparation (e.g., isopropanol/hexane mixture)

Procedure:

  • Prepare a standard solution of high-purity DOMG at a known concentration (e.g., 1 mg/mL).

  • Prepare the sample for analysis by dissolving it in the sample solvent to a similar concentration.

  • Set up the HPLC system with a suitable gradient elution program. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the nonpolar triglycerides.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the standard solution and then the sample solution.

  • Monitor the chromatogram for the main DOMG peak and any earlier-eluting peaks that may correspond to degradation products.

  • The purity of the sample can be estimated by comparing the peak area of DOMG to the total peak area of all components.

Visualizations

The following diagrams illustrate the main degradation pathways of DOMG and a logical workflow for troubleshooting stability issues.

Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation DOMG This compound (DOMG) FFA Free Fatty Acids (2 Oleic Acid, 1 Myristic Acid) DOMG->FFA yields Glycerol Glycerol DOMG->Glycerol yields Diacylglycerols Diacylglycerols DOMG->Diacylglycerols intermediate Hydroperoxides Primary Oxidation Products (Hydroperoxides) DOMG->Hydroperoxides yields Hydrolysis_Factors H₂O, Heat, Acid/Base, Lipases Hydrolysis_Factors->DOMG causes Monoacylglycerols Monoacylglycerols Diacylglycerols->Monoacylglycerols intermediate Oxidation_Factors O₂, Light, Heat, Metal Ions Oxidation_Factors->DOMG causes Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxides->Secondary_Products breakdown to

Caption: Primary degradation pathways of DOMG.

Troubleshooting Workflow for DOMG Stability Issues Start Suspected DOMG Degradation (e.g., poor results, visual change) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Analytical_Testing Perform Analytical Tests (HPLC, PV, FFA) Check_Storage->Analytical_Testing Degradation_Confirmed Degradation Confirmed? Analytical_Testing->Degradation_Confirmed Discard_Sample Discard Sample and Use New Aliquot Degradation_Confirmed->Discard_Sample Yes No_Degradation No Significant Degradation Degradation_Confirmed->No_Degradation No Implement_Prevention Implement Preventive Measures: - Store at -20°C - Use Inert Gas - Protect from Light Discard_Sample->Implement_Prevention Investigate_Other Investigate Other Experimental Parameters (e.g., reagents, protocol) No_Degradation->Investigate_Other

Caption: Workflow for troubleshooting DOMG stability.

References

How to prevent oxidation of unsaturated fatty acids in TG(18:1/14:0/18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you prevent the oxidative degradation of the triglyceride 1,3-dioleoyl-2-myristoyl-glycerol (TG(18:1/14:0/18:1)). The two unsaturated oleic acid (18:1) chains are susceptible to oxidation, which can compromise sample integrity, experimental results, and product stability. The central myristic acid (14:0) chain is saturated and not susceptible to this form of degradation.

Frequently Asked Questions (FAQs)

Q1: What is lipid oxidation and why is my TG(18:1/14:0/18:1) sample at risk?

A1: Lipid oxidation is a chemical degradation process involving a free radical chain reaction that affects unsaturated fatty acids. Your triglyceride is at risk because it contains two oleic acid (18:1) residues, each with a double bond that can be attacked by reactive oxygen species. This process occurs in three main stages:

  • Initiation: An initiator (like light, heat, or a metal ion) abstracts a hydrogen atom from a carbon adjacent to the double bond on the oleic acid chain, forming a lipid radical (L•).

  • Propagation: The lipid radical reacts rapidly with oxygen to form a peroxyl radical (LOO•). This radical can then abstract a hydrogen from another oleic acid chain, creating a lipid hydroperoxide (LOOH) and a new lipid radical, propagating the chain reaction.

  • Termination: The reaction stops when radicals combine to form non-radical products.

This cascade can lead to rancidity and the formation of secondary oxidation products like aldehydes and ketones, altering the chemical structure and function of your triglyceride.

Q2: What are the primary factors that accelerate oxidation?

A2: Several environmental factors can initiate and accelerate the oxidation of your sample:

  • Oxygen: Molecular oxygen is a crucial component of the propagation phase. The rate of oxidation is often dependent on the concentration of oxygen in the sample's environment.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the formation of free radicals and the decomposition of hydroperoxides.[1]

  • Light: UV and visible light, especially in the presence of photosensitizers (e.g., chlorophyll, riboflavin), can generate singlet oxygen or free radicals, initiating oxidation.

  • Metal Ions: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) are potent pro-oxidants. They can decompose lipid hydroperoxides into highly reactive radicals, accelerating the oxidation rate.

  • Water Activity: While very low moisture can increase oxidation rates, a small amount of water can hydrate (B1144303) metal ions and slow oxidation. However, higher water activity can increase the mobility of pro-oxidants.

Q3: What are the main strategies to prevent oxidation?

A3: A multi-pronged approach is most effective:

  • Control of Storage Conditions: Store samples in a cool, dark environment. Refrigeration (2-8°C) or freezing (≤ -20°C) is highly recommended for long-term storage.[2][3]

  • Exclusion of Oxygen: Use inert gas (e.g., nitrogen or argon) to flush the headspace of your sample container. Storing in airtight containers or using vacuum sealing can also minimize oxygen exposure.

  • Use of Antioxidants: Add chemical compounds that can inhibit or delay oxidation. These are categorized as primary (radical scavengers) and secondary (e.g., metal chelators) antioxidants.

  • Light Protection: Use amber glass vials or other opaque containers to protect the sample from light.

Q4: Which type of antioxidant should I choose for my triglyceride?

A4: The choice depends on your experimental system and any downstream applications.

  • Primary (Radical-Scavenging) Antioxidants: These donate a hydrogen atom to peroxyl radicals, converting them into stable hydroperoxides and breaking the propagation chain. They are the most common type.

    • Synthetic Phenolics: Butylated hydroxytoluene (BHT) and tert-butylhydroquinone (B1681946) (TBHQ) are very effective at low concentrations. TBHQ is generally considered one of the most effective antioxidants for increasing the oxidative stability of high-oleic oils.[4]

    • Natural Tocopherols (Vitamin E): Alpha- and gamma-tocopherols are excellent natural antioxidants. Gamma-tocopherol can show higher activity at greater concentrations, while alpha-tocopherol (B171835) may exhibit slight pro-oxidant effects at high concentrations in some systems.[4]

    • Natural Extracts: Rosemary extract and tea polyphenols are effective natural alternatives.[5][6]

  • Secondary Antioxidants (Synergists): These enhance the activity of primary antioxidants.

    • Chelating Agents: Citric acid and ethylenediaminetetraacetic acid (EDTA) bind metal ions like iron and copper, preventing them from catalyzing oxidation.

    • Oxygen Scavengers: Ascorbic acid (Vitamin C) and its fat-soluble ester, ascorbyl palmitate, can react with oxygen and regenerate primary antioxidants. Ascorbyl palmitate often has a positive synergistic effect when used with TBHQ.[4]

For a pure lipid system like TG(18:1/14:0/18:1), a fat-soluble primary antioxidant like TBHQ or mixed tocopherols, potentially combined with a chelating agent if metal contamination is a concern, would be a robust strategy.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Peroxide Value (PV) in a fresh sample. 1. Contamination of glassware with metal ions.2. Poor quality starting materials.3. Exposure to light/heat during handling.1. Use acid-washed glassware.2. Verify the purity of solvents and reagents.3. Work under dim light and minimize time at room temperature. Add an antioxidant immediately after synthesis/purification.
Antioxidant appears ineffective (oxidation still occurs). 1. Incorrect antioxidant concentration (too low or pro-oxidant level).2. Antioxidant is not soluble in the lipid.3. Severe storage conditions overwhelming the antioxidant.4. Oxidation is initiated by a mechanism the antioxidant cannot stop (e.g., enzymatic).1. Optimize antioxidant concentration. Start with ~200 ppm for synthetic phenols or ~500 ppm for tocopherols.2. Ensure you are using a lipophilic (fat-soluble) antioxidant.3. Combine antioxidant use with proper storage (low temp, inert atmosphere).4. If enzymes are present, heat treatment (if viable) may be needed to denature them.
Sample develops an off-odor or color change. Formation of secondary oxidation products (e.g., aldehydes, ketones).This indicates advanced oxidation. The sample may be unusable for sensitive applications. Discard the sample and review your prevention protocol. Implement stricter controls on oxygen exclusion and temperature.
Inconsistent results between batches. Variability in storage conditions, handling time, or oxygen exposure.Standardize your entire workflow. Create a strict protocol for sample handling, from synthesis to analysis, including defined times, temperatures, and atmosphere conditions. Use a flowchart to ensure consistency (see Diagram 3).

Visualizations and Data

Diagrams

AutoxidationPathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Secondary Products LH Oleic Acid (LH) L_rad Lipid Radical (L•) LH->L_rad Initiator (Heat, Light, Metal) LOO_rad Peroxyl Radical (LOO•) L_rad->LOO_rad O2 Oxygen (O2) O2->LOO_rad LOOH Hydroperoxide (LOOH) (Primary Product) LOO_rad->LOOH + LH L_rad2 Lipid Radical (L•) LOOH->L_rad2 Secondary Aldehydes, Ketones (Secondary Products) LOOH->Secondary Degradation NonRadical Non-Radical Products L_rad2->NonRadical + L• / LOO•

Caption: The free-radical chain reaction of lipid autoxidation.

AntioxidantMechanism cluster_propagation Propagation Chain cluster_inhibition Inhibition by Antioxidant LOO_rad Peroxyl Radical (LOO•) LOOH Hydroperoxide (LOOH) LOO_rad->LOOH + LH AH Antioxidant (AH) e.g., Tocopherol LOO_rad->AH Interruption LH Oleic Acid (LH) L_rad Lipid Radical (L•) L_rad->LOO_rad + O2 LOOH->L_rad AH->LOOH H• Donation A_rad Antioxidant Radical (A•) (Stable/Non-reactive) AH->A_rad

Caption: Mechanism of a primary (radical-scavenging) antioxidant.

ExperimentalWorkflow start Start: Purified TG(18:1/14:0/18:1) storage Select Storage Conditions start->storage antioxidant Select Antioxidant Strategy storage->antioxidant apply_antioxidant Add Antioxidant(s): - Primary (e.g., 200 ppm TBHQ) - Synergist (e.g., EDTA) antioxidant->apply_antioxidant apply_storage Store Sample: - Temp Control (-20°C) - Inert Atmosphere (N2/Ar) - Opaque Container incubate Incubate / Store (Time course: T=0, T=1, T=2...) apply_storage->incubate apply_antioxidant->apply_storage measure Measure Oxidation Markers incubate->measure pv Primary: Peroxide Value (PV) measure->pv Assess initial oxidation tbars Secondary: TBARS Assay measure->tbars Assess later-stage degradation analyze Analyze Data & Compare pv->analyze tbars->analyze

Caption: Workflow for preventing and evaluating triglyceride oxidation.

Data Tables

Table 1: Comparison of Antioxidant Efficacy in High-Oleic Oils *

AntioxidantConcentration (ppm)Oxidative Stability Index (OSI) at 110°C (hours)Relative Efficacy
Control (No Antioxidant) 016.5Baseline
Mixed Tocopherols 20025.1Moderate
Rosemary Extract 100030.8Good
Ascorbyl Palmitate (AP) 100028.4Moderate
TBHQ 20055.7Excellent
TBHQ + AP 200 + 100062.3Excellent (Synergistic)

*Data is illustrative, based on typical values for high-oleic sunflower oil, which serves as a good proxy for TG(18:1/14:0/18:1) due to its high oleic acid content.[4] Actual performance may vary.

Table 2: Recommended Storage Conditions to Minimize Oxidation

ConditionRecommendationRationale
Temperature ≤ -20°C (Long-term) 2-8°C (Short-term) Drastically slows reaction rates and radical formation.[1][3]
Atmosphere Inert Gas (Nitrogen or Argon) Displaces oxygen, a key reactant in the propagation step.
Light Exposure Amber Vials or Opaque Containers Prevents photo-oxidation initiated by UV/visible light.
Container Seal Airtight, PTFE-lined caps Prevents oxygen ingress and potential leaching from plastic caps.
Humidity Low Humidity (e.g., desiccator) Reduces mobility of catalysts like metal ions.[7]

Experimental Protocols

Protocol 1: Peroxide Value (PV) Determination

Adapted from AOCS Official Method Cd 8-53. This method measures primary oxidation products (hydroperoxides).[8][9][10]

Materials:

  • Acetic Acid-Chloroform solution (3:2, v/v)

  • Saturated Potassium Iodide (KI) solution (freshly prepared)

  • Deionized Water

  • 0.01 N Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)

  • 1% Starch indicator solution

  • Sample: TG(18:1/14:0/18:1)

Procedure:

  • Accurately weigh approximately 5.0 g of the triglyceride sample into a 250 mL glass-stoppered Erlenmeyer flask.

  • Add 30 mL of the Acetic Acid-Chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution using a pipette.

  • Stopper the flask and swirl for exactly one minute.

  • Immediately add 30 mL of deionized water and stopper the flask again.

  • Titrate with 0.01 N sodium thiosulfate solution, shaking the flask vigorously until the yellow iodine color almost disappears.

  • Add 0.5 mL of 1% starch indicator solution. The solution will turn a dark blue/purple color.

  • Continue the titration with vigorous shaking until the blue color completely disappears. Record the volume of titrant used.

  • Perform a blank determination using the same procedure but without the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

  • S = Volume of titrant for sample (mL)

  • B = Volume of titrant for blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This method measures malondialdehyde (MDA), a major secondary oxidation product.[11][12][13][14][15][16]

Materials:

  • TBA Reagent: 0.375% (w/v) Thiobarbituric Acid, 15% (w/v) Trichloroacetic Acid (TCA) in 0.25 N HCl.

  • Antioxidant: Butylated hydroxytoluene (BHT) in ethanol.

  • MDA standard (1,1,3,3-tetramethoxypropane) for standard curve.

  • Sample: TG(18:1/14:0/18:1)

Procedure:

  • Accurately weigh approximately 50-200 mg of the triglyceride sample into a screw-cap test tube.

  • Add 50 µL of BHT solution to prevent further oxidation during the assay.

  • Add 2 mL of the TBA reagent to the tube.

  • Vortex vigorously for 30 seconds to mix.

  • Incubate the tube in a boiling water bath (95-100°C) for 15 minutes.

  • Cool the tube in an ice bath for 10 minutes to stop the reaction.

  • Centrifuge the mixture at 3000 x g for 15 minutes to pellet any precipitate.

  • Carefully transfer the clear supernatant to a cuvette.

  • Measure the absorbance at 532 nm using a spectrophotometer.

  • Prepare a standard curve using the MDA standard and calculate the concentration of MDA in the sample.

Calculation: Results are typically expressed as mg of MDA per kg of lipid or µmol of MDA per gram of lipid. The concentration is determined by comparing the sample's absorbance to the standard curve.

References

Technical Support Center: Optimizing Triglyceride Signal Intensity in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the signal intensity of triglycerides in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides

Low signal intensity for triglycerides is a common challenge in ESI-MS analysis. The following table summarizes potential causes and recommended solutions to enhance your experimental outcomes.

Issue Potential Cause Recommended Solution
Weak or No Triglyceride Signal Suboptimal Ionization: Triglycerides are neutral lipids and ionize poorly on their own.Promote adduct formation by adding modifiers to the mobile phase. Ammonium (B1175870) formate (B1220265) or acetate (B1210297) is commonly used to form [M+NH₄]⁺ adducts, which generally provide strong signals.[1][2][3][4][5] Sodium or lithium salts can also be used to form [M+Na]⁺ or [M+Li]⁺ adducts, respectively.[4][6][7][8]
Inappropriate Mobile Phase Composition: The solvent composition significantly impacts spray stability and ionization efficiency.For reversed-phase chromatography, a mobile phase containing acetonitrile (B52724) or methanol (B129727) is common.[4][9] The addition of isopropanol (B130326) in the mobile phase can also improve the signal. For positive ion mode, a composition of 60–75% acetonitrile in water with 0.2% formic acid has been shown to be effective.[9]
Unfavorable ESI Source Parameters: Incorrect source settings can lead to poor desolvation, inefficient ionization, or in-source fragmentation.Systematically optimize ESI source parameters, including spray voltage, ion source temperature, and nebulizing/drying gas flow rates.[10][11][12] For instance, a lower sprayer voltage might be necessary to avoid corona discharge and signal instability.[12]
High Background Noise or Contamination Sample Matrix Effects: Biological samples contain high concentrations of salts and other molecules that can suppress the triglyceride signal.Implement robust sample preparation protocols such as protein precipitation for plasma or serum samples to remove interfering substances.[13]
Solvent Contamination: Impurities in the mobile phase solvents can lead to high background noise and the formation of unwanted adducts.Use high-purity, LC-MS grade solvents. Be aware that even high-grade solvents can contain metal ions like sodium, which can lead to unintended adduct formation.[12]
In-source Fragmentation and Misannotation Excessive Energy in the ESI Source: High temperatures or voltages can cause triglycerides to fragment within the ion source, leading to a decrease in the precursor ion signal and potential misidentification of fragments as other lipids.[10][11][14]Reduce the ion source temperature and spray voltage. A systematic evaluation of source parameters is recommended to find a balance between efficient ionization and minimal fragmentation.[10][11]

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my triglycerides so low in ESI-MS?

A1: Triglycerides are neutral, non-polar molecules, which makes them inherently difficult to ionize by ESI. Their low proton affinity means they do not readily form protonated molecules ([M+H]⁺). To achieve good signal intensity, it is essential to promote the formation of adduct ions, such as ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺) adducts, by adding appropriate modifiers to your mobile phase.[1][4][5][6][8]

Q2: What are the best mobile phase additives for enhancing triglyceride signals?

A2: For positive ion mode ESI, ammonium salts like ammonium formate or ammonium acetate are widely used and are effective for forming [M+NH₄]⁺ adducts.[1][2][3][4][5] These adducts are stable and produce a strong signal for most triglycerides. For reversed-phase LC-MS, a mobile phase with 10 mM ammonium formate or 10 mM ammonium formate with 0.1% formic acid has been shown to provide high signal intensity for various lipid classes.[2][15]

Q3: How do I choose between forming ammonium, sodium, or lithium adducts?

A3: The choice of adduct can influence fragmentation patterns in tandem MS experiments.

  • Ammonium adducts ([M+NH₄]⁺) are often preferred for quantification as they readily lose a neutral ammonia (B1221849) molecule upon collision-induced dissociation (CID), followed by the loss of a fatty acid, which is useful for identification.[16]

  • Sodium adducts ([M+Na]⁺) can also provide strong signals.[7]

  • Lithium adducts ([M+Li]⁺) are particularly useful for detailed structural characterization, as their fragmentation can provide information on the position of fatty acids on the glycerol (B35011) backbone.[4][6][8] However, using lithium salts may require more frequent cleaning of the ion source.[4]

Q4: Can optimizing ESI source parameters really make a significant difference?

A4: Yes, optimizing ESI source parameters is critical. Parameters such as spray voltage, capillary temperature, and gas flows directly impact the efficiency of droplet formation, desolvation, and ion transfer into the mass spectrometer.[10][11][12] A systematic optimization of these parameters for your specific instrument and analytes can lead to a substantial increase in signal intensity and a reduction in in-source fragmentation.[10][11]

Q5: What is in-source fragmentation and how can I minimize it for triglycerides?

A5: In-source fragmentation is the breakdown of ions within the ESI source before they enter the mass analyzer. For triglycerides, this can lead to the loss of fatty acid chains, resulting in a decreased signal for the intact molecule and the appearance of diacylglycerol-like fragments.[10][11][14] This can lead to misinterpretation of your data. To minimize this, you should use the softest ionization conditions possible. This typically involves reducing the ion source temperature and the voltage difference between the capillary and the skimmer.[10][11]

Experimental Protocol: Mobile Phase Optimization for Enhanced Triglyceride Signal

This protocol describes a general method for optimizing the mobile phase to improve the signal intensity of triglycerides using LC-ESI-MS in positive ion mode.

Objective: To systematically evaluate the effect of different mobile phase additives on the formation of triglyceride adducts and overall signal intensity.

Materials:

  • Triglyceride standard mix (e.g., a mix of common triglycerides like trilaurin, trimyristin, tripalmitin, tristearin, and triolein)

  • LC-MS grade water, acetonitrile, methanol, and isopropanol

  • Ammonium formate (≥99% purity)

  • Formic acid (LC-MS grade)

  • A C18 reversed-phase LC column

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the triglyceride standard mix in isopropanol.

    • Prepare 1 M stock solutions of ammonium formate in water.

  • Prepare Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B (Test Condition 1): 90:10 (v/v) Acetonitrile:Isopropanol with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B (Test Condition 2): 90:10 (v/v) Methanol:Isopropanol with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B (Control): 90:10 (v/v) Acetonitrile:Isopropanol with 0.1% formic acid (no ammonium formate).

  • LC-MS System Setup:

    • Install the C18 column and equilibrate the system with the initial mobile phase conditions (e.g., 50% Mobile Phase B).

    • Set up the ESI source in positive ion mode. Start with generic source parameters (e.g., spray voltage 3.5 kV, capillary temperature 300 °C, sheath gas flow 40 arbitrary units, aux gas flow 10 arbitrary units).

  • Analysis:

    • Inject a fixed amount (e.g., 5 µL) of the triglyceride standard mix.

    • Run a gradient elution from 50% to 100% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration.

    • Acquire data in full scan mode over a mass range appropriate for the expected triglycerides (e.g., m/z 400-1200).

    • Repeat the analysis for each of the Mobile Phase B test conditions and the control.

  • Data Analysis:

    • For each condition, extract the ion chromatograms for the expected [M+NH₄]⁺ adducts of the triglycerides in your standard mix.

    • Compare the peak areas or heights for each triglyceride across the different mobile phase conditions.

    • The condition that yields the highest signal intensity is the optimized mobile phase for your application.

Visualizations

Troubleshooting_Workflow start Low Triglyceride Signal check_adducts Is an adduct-forming modifier present in the mobile phase? start->check_adducts add_modifier Add ammonium formate or acetate (e.g., 10 mM) to the mobile phase. check_adducts->add_modifier No optimize_mp Optimize Mobile Phase Composition (e.g., ACN/IPA ratio) check_adducts->optimize_mp Yes add_modifier->optimize_mp optimize_source Optimize ESI Source Parameters (Voltage, Temp, Gas) optimize_mp->optimize_source check_fragmentation Is in-source fragmentation observed? optimize_source->check_fragmentation reduce_energy Reduce source temperature and/or spray voltage. check_fragmentation->reduce_energy Yes good_signal Good Signal Intensity check_fragmentation->good_signal No reduce_energy->good_signal Adduct_Formation cluster_solution Solution Phase (in ESI droplet) cluster_gas Gas Phase (after desolvation) TG Triglyceride (TG) (Neutral) adduct [TG + NH₄]⁺ Adduct Ion (Detected by MS) TG->adduct Ionization/ Adduct Formation NH4 Ammonium Ion (NH₄⁺) (from additive) NH4->adduct

References

Technical Support Center: Enhancing the Solubility of 1,3-Dioleoyl-2-myristoyl glycerol (OOM) for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (OOM) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dioleoyl-2-myristoyl glycerol (OOM) and why is its solubility a concern for in vitro assays?

A1: this compound (OOM) is a triacylglycerol with oleic acid at the sn-1 and sn-3 positions and myristic acid at the sn-2 position.[1] Like other triglycerides, OOM is highly hydrophobic and insoluble in aqueous solutions, which are the basis for most in vitro assays and cell culture media. This poor solubility can lead to inaccurate experimental results due to the compound precipitating out of solution.

Q2: What are the primary methods for solubilizing OOM for in vitro experiments?

A2: The main strategies for solubilizing triglycerides like OOM for in vitro assays include:

  • Using organic solvents to create a stock solution, which is then diluted into the aqueous assay medium.

  • Employing surfactants or detergents to form micelles or emulsions that can be dispersed in aqueous solutions.[2]

  • Complexation with carrier molecules like cyclodextrins.

  • Formation of liposomes , which are microscopic vesicles that can encapsulate hydrophobic compounds.

Q3: Which organic solvents are recommended for creating an OOM stock solution?

A3: Due to its oily nature, OOM is slightly soluble in methanol.[1] For creating stock solutions, more effective organic solvents include chloroform, ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO). It is crucial to use the lowest possible concentration of the organic solvent in the final assay to avoid cellular toxicity.

Q4: How can I use surfactants to improve OOM solubility?

A4: Non-ionic surfactants like Triton X-100 can be used to create a stable emulsion of OOM in an aqueous buffer.[2] The triglyceride is first mixed with the surfactant, and then the buffer is added.[2] This method results in a milky but homogenous solution suitable for in vitro assays.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate forms when adding OOM stock solution to aqueous media. The concentration of OOM in the final solution exceeds its solubility limit in the aqueous medium. The organic solvent concentration is too high, causing the compound to crash out.- Prepare a more dilute stock solution of OOM. - Decrease the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium to below 0.5% (v/v). - Add the OOM stock solution to the pre-warmed (37°C) aqueous medium slowly while vortexing to ensure rapid dispersion.
The OOM solution is not homogenous and appears as an oil slick on the surface of the medium. Inadequate mixing or dispersion of the hydrophobic OOM in the aqueous medium.- Use a surfactant such as Triton X-100 to create a stable emulsion. - Sonicate the final solution to break down lipid aggregates and improve dispersion.
Inconsistent results between experiments. Instability of the OOM preparation, leading to variable concentrations of the solubilized lipid. Adsorption of the lipophilic OOM to plasticware.- Prepare fresh OOM solutions for each experiment. - Consider using low-binding microplates and pipette tips. - Including a low concentration of a non-ionic surfactant (e.g., Tween-80) in the medium can help prevent adsorption.
Observed cellular toxicity not related to the experimental endpoint. The solvent or surfactant used for solubilization is causing cytotoxicity.- Perform a solvent/surfactant toxicity control experiment to determine the maximum non-toxic concentration. - Reduce the concentration of the solvent or surfactant in the final assay.

Experimental Protocols

Protocol 1: Solubilization of OOM using Triton X-100

This protocol is adapted from a method for solubilizing triolein.[2]

Materials:

  • This compound (OOM)

  • Triton X-100

  • Tris-HCl buffer (or other desired aqueous buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile microcentrifuge tube, add the desired amount of OOM.

  • Add Triton X-100 to the OOM. A starting point is a 1:1 or 2:1 ratio (w/w) of Triton X-100 to OOM.

  • Vortex the mixture thoroughly until the OOM is fully dispersed in the Triton X-100.

  • Add the desired volume of Tris-HCl buffer to the mixture to achieve the final desired OOM concentration.

  • Vortex again to create a homogenous, milky emulsion.

  • This emulsion can then be further diluted in cell culture medium for your in vitro assay.

Protocol 2: Preparation of OOM Stock Solution in an Organic Solvent

Materials:

  • This compound (OOM)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weigh the desired amount of OOM and place it in a sterile, low-binding microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the OOM is not fully dissolved, gentle warming in a 37°C water bath or brief sonication may be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Preparation of OOM Working Solution cluster_cell_culture Cell Treatment cluster_assay Downstream Assay prep_stock Prepare High-Concentration OOM Stock Solution (e.g., in DMSO) dilute_media Dilute Stock Solution into Pre-warmed Cell Culture Media prep_stock->dilute_media vortex Vortex Gently to Mix dilute_media->vortex visual_insp Visually Inspect for Precipitation vortex->visual_insp seed_cells Seed Cells in Culture Plates incubate_adhere Incubate for Cell Adherence seed_cells->incubate_adhere add_oom Add OOM Working Solution to Cells incubate_adhere->add_oom incubate_treat Incubate for Treatment Period add_oom->incubate_treat perform_assay Perform Specific In Vitro Assay (e.g., Viability, Gene Expression) incubate_treat->perform_assay

Caption: Experimental workflow for in vitro cell-based assays with OOM.

triglyceride_metabolism cluster_hormonal_regulation Hormonal Regulation cluster_cellular_processes Cellular Processes in Adipocyte Insulin Insulin Lipogenesis Lipogenesis (Triglyceride Synthesis) Insulin->Lipogenesis stimulates Lipolysis Lipolysis (Triglyceride Breakdown) Insulin->Lipolysis inhibits Glucagon Glucagon Glucagon->Lipolysis stimulates Triglyceride Triglyceride (OOM) Storage Lipogenesis->Triglyceride FattyAcids Fatty Acids + Glycerol Lipolysis->FattyAcids Triglyceride->Lipolysis

Caption: Simplified signaling pathway of triglyceride metabolism.

References

Validation & Comparative

Confirming the Regiospecificity of Synthetic TG(18:1/14:0/18:1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of synthetic triglycerides is a critical step in ensuring product quality, understanding structure-activity relationships, and meeting regulatory requirements. The regiospecificity of a triglyceride (TG), which defines the exact position of the fatty acid residues on the glycerol (B35011) backbone, can significantly influence its physical, chemical, and biological properties. This guide provides a comparative overview of key analytical techniques to confirm the regiospecificity of synthetic TG(18:1/14:0/18:1), a triglyceride containing two oleic acid (18:1) moieties and one myristic acid (14:0) moiety.

The two primary regioisomers of TG(18:1/14:0/18:1) are:

  • sn-1,3-di(18:1)-2-(14:0)-glycerol (also referred to as OMO, where O is oleoyl (B10858665) and M is myristoyl)

  • sn-1,2-di(18:1)-3-(14:0)-glycerol (and its enantiomer sn-2,3-di(18:1)-1-(14:0)-glycerol, collectively referred to as OOM)

This guide will compare three principal methods for distinguishing between these isomers: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Assays.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), is a powerful technique for lipid analysis, offering high sensitivity and structural elucidation capabilities.[1][2][3] The fragmentation patterns of triglyceride regioisomers in the mass spectrometer can reveal the positions of the fatty acyl chains.

Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: Dissolve the synthetic TG(18:1/14:0/18:1) in a suitable organic solvent mixture, such as methanol/chloroform (B151607) (2:1, v/v), to a final concentration of approximately 10 µM.

  • Infusion: Infuse the sample solution directly into the ESI source of a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) at a flow rate of 5-10 µL/min.[3]

  • Ionization: Use positive ion mode ESI to generate sodiated adducts [M+Na]⁺, which often provide more structurally informative fragments than protonated molecules for triglycerides.

  • MS1 Scan: Acquire a full scan MS1 spectrum to identify the precursor ion corresponding to the sodiated TG(18:1/14:0/18:1) (expected m/z around 855.7).

  • MS/MS Analysis: Select the [M+Na]⁺ precursor ion for collision-induced dissociation (CID). Acquire the product ion spectrum. The fragmentation pattern will be indicative of the fatty acid positions. The key is to analyze the relative intensities of the ions corresponding to the neutral loss of the fatty acids.

Data Presentation: Expected Fragmentation Patterns

The primary diagnostic fragmentation for triglyceride regioisomers is the relative abundance of ions resulting from the neutral loss of a fatty acid from the precursor ion. The fatty acid at the sn-2 position is generally lost less readily than those at the sn-1 and sn-3 positions.

Precursor Ion (m/z)RegioisomerDiagnostic Fragment Ions (m/z)Expected Relative Abundance
[M+Na]⁺OMO (sn-1,3-di(18:1)-2-(14:0))[M+Na - C14H28O2]⁺ (Loss of Myristic Acid)Low
[M+Na - C18H34O2]⁺ (Loss of Oleic Acid)High
[M+Na]⁺OOM (sn-1,2-di(18:1)-3-(14:0))[M+Na - C14H28O2]⁺ (Loss of Myristic Acid)High
[M+Na - C18H34O2]⁺ (Loss of Oleic Acid)High (from sn-1) and Low (from sn-2)

Interpretation: For the OMO isomer, the myristic acid is at the sn-2 position, so its neutral loss will be significantly less abundant compared to the loss of oleic acid from the sn-1/3 positions. For the OOM isomer, one oleic acid is at the sn-2 position, leading to a lower abundance for one of the oleic acid losses.

Logical Workflow for MS Analysis

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation A Dissolve TG in Methanol/Chloroform B Direct Infusion ESI-MS A->B C Select [M+Na]+ Precursor Ion B->C D Collision-Induced Dissociation (CID) C->D E Acquire Product Ion Spectrum D->E F Analyze Relative Abundance of [M+Na - Fatty Acid]+ Fragments E->F G Identify Regioisomer (OMO vs. OOM) F->G

Caption: Workflow for regiospecific analysis of TG(18:1/14:0/18:1) using ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, is a non-destructive technique that can provide quantitative information on the distribution of fatty acids at the sn-2 versus the sn-1/3 positions.[4] The chemical shifts of the carbonyl carbons and the glycerol backbone carbons are sensitive to the identity of the adjacent fatty acyl chains.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve a sufficient amount of the purified synthetic TG (20-50 mg) in deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 125 or 150 MHz for ¹³C) for optimal signal dispersion.

  • Acquisition: Acquire a quantitative ¹³C NMR spectrum. This typically requires a longer relaxation delay (e.g., 5-10 seconds) and inverse-gated proton decoupling to ensure accurate integration of the carbonyl signals.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the relevant signals.

Data Presentation: Expected ¹³C NMR Chemical Shifts

The key signals to analyze are those of the carbonyl carbons of the ester groups and the carbons of the glycerol backbone. The chemical environment of the sn-2 position is different from the sn-1/3 positions, leading to distinct chemical shifts.

Carbon AtomRegioisomerExpected Chemical Shift (δ, ppm)
Glycerol Backbone C2 OMO (sn-1,3-di(18:1)-2-(14:0))Distinct shift influenced by myristoyl group
OOM (sn-1,2-di(18:1)-3-(14:0))Distinct shift influenced by oleoyl group
Carbonyl C=O (sn-1/3) OMO ~173.2 ppm (Oleoyl)
Carbonyl C=O (sn-2) OMO ~172.8 ppm (Myristoyl)
Carbonyl C=O (sn-1/3) OOM One Oleoyl (~173.2 ppm), one Myristoyl (~172.8 ppm)
Carbonyl C=O (sn-2) OOM ~172.8 ppm (Oleoyl)

Interpretation: By comparing the integration of the carbonyl signals corresponding to the oleoyl and myristoyl groups in the sn-2 region versus the sn-1/3 region, the regiospecificity can be determined. For the OMO isomer, the myristoyl carbonyl signal should appear predominantly in the sn-2 region, while for the OOM isomer, an oleoyl carbonyl signal will be in the sn-2 region.

Enzymatic Assays

Enzymatic methods provide a classic and reliable way to determine triglyceride structure. Pancreatic lipase (B570770), for instance, is regiospecific and selectively hydrolyzes the ester bonds at the sn-1 and sn-3 positions, leaving the sn-2 monoacylglycerol (2-MAG) intact.[5][6]

Experimental Protocol: Pancreatic Lipase Assay
  • Reaction Setup: Emulsify the synthetic TG (1-2 mg) in a buffer solution (e.g., Tris-HCl, pH 8.0) containing bile salts and calcium chloride.

  • Enzymatic Digestion: Add pancreatic lipase to the emulsion and incubate at 37-40°C with shaking for a few minutes. The reaction time should be optimized to ensure partial hydrolysis without acyl migration.

  • Reaction Quenching: Stop the reaction by adding ethanol (B145695) or by acidifying the mixture with HCl.

  • Product Extraction: Extract the lipids from the reaction mixture using a solvent system like diethyl ether or hexane.

  • Product Separation: Isolate the 2-monoacylglycerol (2-MAG) product from the unreacted TG, free fatty acids, and diacylglycerols using thin-layer chromatography (TLC).

  • Fatty Acid Analysis: Scrape the 2-MAG spot from the TLC plate, extract the lipid, and determine its fatty acid composition. This is typically done by transesterification to fatty acid methyl esters (FAMEs) followed by gas chromatography (GC) analysis.

Data Presentation: Expected Fatty Acid Composition of 2-MAG

The fatty acid profile of the isolated 2-MAG directly reveals which fatty acid was at the sn-2 position of the original triglyceride.

RegioisomerFatty Acid Expected in 2-MAG
OMO (sn-1,3-di(18:1)-2-(14:0))Myristic Acid (14:0)
OOM (sn-1,2-di(18:1)-3-(14:0))Oleic Acid (18:1)

Enzymatic Assay Workflow

A Emulsify TG (18:1/14:0/18:1) B Incubate with Pancreatic Lipase A->B C Hydrolysis at sn-1 and sn-3 positions B->C D Isolate 2-Monoacylglycerol (2-MAG) via TLC C->D E Transesterify to FAMEs D->E F Analyze Fatty Acid Composition by GC E->F G Identify Fatty Acid at sn-2 F->G

Caption: Workflow for determining the sn-2 fatty acid using a pancreatic lipase assay.

Comparison Summary

FeatureMass Spectrometry (ESI-MS/MS)¹³C NMR SpectroscopyEnzymatic Assay (Pancreatic Lipase)
Principle Fragmentation pattern analysisChemical shift differencesRegiospecific hydrolysis
Sample Amount Low (µg to ng)High (mg)Moderate (mg)
Speed FastModerate to SlowSlow (multi-step)
Quantitation Semi-quantitative (relative)QuantitativeQuantitative
Key Advantage High sensitivity, direct analysisNon-destructive, quantitativeWell-established, definitive
Key Disadvantage Isomer differentiation can be complexLower sensitivity, requires pure sampleLabor-intensive, risk of acyl migration
Alternative Methods Ion Mobility MS[7], Silver-ion HPLC-MS[8]-Grignard Reagent Hydrolysis[9]

Conclusion

Confirming the regiospecificity of synthetic TG(18:1/14:0/18:1) is essential for its proper characterization. Each of the described methods—Mass Spectrometry, NMR Spectroscopy, and Enzymatic Assays—offers a valid approach with distinct advantages and disadvantages. For unambiguous confirmation, it is highly recommended to use at least two orthogonal techniques. For instance, the high sensitivity of MS/MS can be complemented by the quantitative and non-destructive nature of ¹³C NMR, or the definitive positional information from an enzymatic assay. The choice of method will ultimately depend on the available instrumentation, sample amount, and the specific requirements of the research or development project.

References

A Comparative Guide to 1,3-Dioleoyl-2-myristoyl glycerol (OMo) and 1,3-Dioleoyl-2-palmitoyl glycerol (OPO) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Structured Triglycerides in Nutritional and Pharmaceutical Research

This guide provides a comprehensive comparison of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (OMo) and 1,3-Dioleoyl-2-palmitoyl glycerol (OPO), two structured triglycerides of significant interest in the fields of nutrition, particularly infant nutrition, and drug development. This document summarizes their physicochemical properties, details relevant experimental protocols, and explores their biological significance, presenting data in a clear, comparative format to aid researchers and scientists.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physical and chemical characteristics of OMo and OPO is crucial for their application. While both are triglycerides with oleic acid at the sn-1 and sn-3 positions, the difference in the fatty acid at the sn-2 position—myristic acid in OMo and palmitic acid in OPO—leads to distinct properties.

Property1,3-Dioleoyl-2-myristoyl glycerol (OMo)1,3-Dioleoyl-2-palmitoyl glycerol (OPO)
Molecular Formula C₅₃H₉₈O₆[1]C₅₅H₁₀₂O₆[2]
Molecular Weight 831.3 g/mol [1]859.4 g/mol [2]
Physical State Oil[1]Clear, colorless oil[3][4]
Melting Point Not available in search results19 °C[3][5]
Boiling Point Not available in search results802.2°C at 760 mmHg[3]
Density Not available in search results0.919 g/cm³[3]
Storage Temperature 2-8°C[6]-20°C[3]

Biological Significance and Comparative Effects

The structure of triglycerides, particularly the fatty acid at the sn-2 position, significantly influences their digestion, absorption, and subsequent metabolic effects. OPO is the most common triacylglycerol in human breast milk and is added to infant formulas to mimic its benefits.[2]

Digestion and Absorption:

During digestion, pancreatic lipase (B570770) preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions of triglycerides. This results in the formation of two free fatty acids and a 2-monoacylglycerol (2-MAG).[7] The 2-MAG is readily absorbed by intestinal cells.

  • OPO: The 2-palmitoyl-glycerol is well-absorbed and contributes to efficient fat and calcium absorption in infants.[4] Palmitic acid at the sn-1 or sn-3 position can lead to the formation of insoluble calcium soaps, which can cause constipation and reduce calcium absorption.[8]

  • OMo: While direct comparative studies are limited, the principle of preferential sn-2 position absorption suggests that 2-myristoyl-glycerol would be the primary absorption product. The shorter chain length of myristic acid compared to palmitic acid may influence the rate and efficiency of absorption.[9] Moderate intake of myristic acid has been shown to have beneficial lipidic effects.[4][10]

Calcium Absorption:

The formation of insoluble calcium soaps in the gut can significantly reduce the bioavailability of this essential mineral, a particular concern in infant nutrition.

  • OPO: By having palmitic acid at the sn-2 position, the formation of calcium soaps from palmitic acid is minimized, leading to improved calcium absorption.[2]

  • OMo: It is hypothesized that myristic acid, being a saturated fatty acid, could also form calcium soaps if present as a free fatty acid.[11][12] However, its positioning at the sn-2 position in OMo would similarly reduce this effect. The differential impact of myristic versus palmitic acid on calcium soap formation requires further investigation.

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of OMo and OPO, providing a foundation for researchers to replicate and build upon existing studies.

Enzymatic Synthesis of Structured Triglycerides

Enzymatic synthesis using sn-1,3 specific lipases is the preferred method for producing structured triglycerides like OMo and OPO due to its high selectivity and mild reaction conditions.

General Protocol:

  • Reactants: A glycerol backbone source (e.g., high-oleic sunflower oil for the oleic acid at sn-1 and sn-3) and a source for the sn-2 fatty acid (myristic or palmitic acid).

  • Enzyme: An immobilized sn-1,3 specific lipase (e.g., Lipozyme TL IM).

  • Reaction Conditions: The reactants and enzyme are incubated in a solvent-free system or in an organic solvent at a controlled temperature (typically 40-60°C) with constant stirring.

  • Purification: The product is purified using techniques such as short-path distillation to remove free fatty acids and other impurities.

Workflow for Enzymatic Synthesis:

Reactants Glycerol Source + Myristic/Palmitic Acid Reactor Stirred Tank Reactor (Controlled Temperature) Reactants->Reactor Enzyme Immobilized sn-1,3 Lipase Enzyme->Reactor Purification Short-Path Distillation Reactor->Purification Crude Product Final_Product OMo or OPO Purification->Final_Product Purified Product

Figure 1: General workflow for the enzymatic synthesis of OMo and OPO.

Analytical Techniques

Accurate analysis of the composition and structure of OMo and OPO is essential for quality control and research.

1. High-Performance Liquid Chromatography (HPLC):

HPLC is used to separate and quantify the different triglyceride species in a sample.

  • Protocol:

    • Sample Preparation: Dissolve the lipid sample in a suitable solvent (e.g., hexane (B92381) or isopropanol).

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of two or more solvents, such as acetonitrile (B52724) and isopropanol, is typically employed.

    • Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is used for detection.[13][14]

2. Differential Scanning Calorimetry (DSC):

DSC is used to determine the thermal properties of the triglycerides, such as melting and crystallization profiles.[15]

  • Protocol:

    • Sample Preparation: A small amount of the sample (5-10 mg) is hermetically sealed in an aluminum pan.

    • Temperature Program: The sample is subjected to a controlled heating and cooling cycle. A typical program involves heating from a low temperature (e.g., -60°C) to a high temperature (e.g., 80°C) at a constant rate (e.g., 5°C/min), followed by a cooling ramp at the same rate.[15]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of triglycerides, including the position of the fatty acids on the glycerol backbone.[11][16]

  • Protocol:

    • Sample Preparation: Dissolve the lipid sample in a deuterated solvent (e.g., CDCl₃).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Analysis: Analyze the chemical shifts and coupling constants to determine the fatty acid composition and their positions on the glycerol moiety.

Experimental Analysis Workflow:

cluster_analysis Analytical Techniques HPLC HPLC-ELSD/MS DSC Differential Scanning Calorimetry (DSC) NMR NMR Spectroscopy (¹H and ¹³C) Sample OMo or OPO Sample Sample->HPLC Compositional Analysis Sample->DSC Thermal Properties Sample->NMR Structural Elucidation

Figure 2: Workflow for the analytical characterization of OMo and OPO.

Signaling Pathways in Digestion and Absorption

The digestion and absorption of triglycerides involve a series of coordinated steps and signaling pathways.

Triglyceride Digestion Pathway:

TG Dietary Triglyceride (OMo or OPO) Lingual_Lipase Lingual & Gastric Lipase TG->Lingual_Lipase Initial Hydrolysis Emulsification Emulsified Fat Droplets Lingual_Lipase->Emulsification Pancreatic_Lipase Pancreatic Lipase / Colipase Hydrolysis Hydrolysis Pancreatic_Lipase->Hydrolysis Bile_Salts Bile Salts Bile_Salts->Emulsification Emulsification Micelle Mixed Micelles Bile_Salts->Micelle Emulsification->Pancreatic_Lipase Products 2-Monoacylglycerol + 2 Free Fatty Acids Hydrolysis->Products Products->Micelle Absorption Enterocyte Absorption Micelle->Absorption

Figure 3: Simplified pathway of triglyceride digestion.

Calcium Absorption and the Role of sn-2 Fatty Acids:

Efficient calcium absorption is critical, especially for infants. The presence of free saturated fatty acids can hinder this process.

cluster_good With sn-2 Saturated Fatty Acid (e.g., OPO, OMo) cluster_bad With sn-1,3 Saturated Fatty Acid FFA_unsat Free Unsaturated Fatty Acids (sn-1, sn-3) MAG_sat 2-Monoacylglycerol (Myristoyl or Palmitoyl) Absorption_good Efficient Ca²⁺ Absorption MAG_sat->Absorption_good Ca_good Calcium Ions (Ca²⁺) Ca_good->Absorption_good FFA_sat Free Saturated Fatty Acids Soap Insoluble Calcium Soaps FFA_sat->Soap Ca_bad Calcium Ions (Ca²⁺) Ca_bad->Soap Excretion Excretion Soap->Excretion

References

Differentiating Triglyceride Regioisomers: A Comparative Guide to TG(18:1/14:0/18:1) and 1,2-Dioleoyl-3-myristoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of lipids is paramount in understanding their metabolic roles and in the development of lipid-based therapeutics. Triglyceride (TG) regioisomers, which possess the same fatty acid composition but differ in their positional distribution on the glycerol (B35011) backbone, present a significant analytical challenge. This guide provides a comparative analysis of two such regioisomers: TG(18:1/14:0/18:1), also known as 1,3-Dioleoyl-2-myristoyl glycerol, and its counterpart, 1,2-Dioleoyl-3-myristoyl glycerol. We present key analytical techniques and expected experimental data for their differentiation.

Chemical and Physical Properties

Both TG(18:1/14:0/18:1) and 1,2-Dioleoyl-3-myristoyl glycerol share the same molecular formula and molecular weight, making their differentiation by basic mass determination impossible. The key to distinguishing these molecules lies in exploiting the structural differences arising from the placement of the oleoyl (B10858665) (18:1) and myristoyl (14:0) fatty acid chains.

PropertyTG(18:1/14:0/18:1) (this compound)1,2-Dioleoyl-3-myristoyl glycerol
Synonyms 1,3-Olein-2-Myristin[1]1,2-Olein-3-myristin, TG(18:1/18:1/14:0)[2]
Molecular Formula C₅₃H₉₈O₆[1]C₅₃H₉₈O₆[2]
Molecular Weight 831.3 g/mol [1]831.3 g/mol [2]
Structure Oleic acid at sn-1 and sn-3 positions, Myristic acid at sn-2 position.[1]Oleic acid at sn-1 and sn-2 positions, Myristic acid at sn-3 position.[2]

Analytical Differentiation Strategies

The primary methods for distinguishing between these regioisomers are tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), can also be employed for their separation.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a powerful tool for the structural elucidation of triglycerides. The fragmentation patterns of regioisomers differ due to the preferential neutral loss of fatty acids from the outer (sn-1 and sn-3) positions of the glycerol backbone compared to the central (sn-2) position.

Expected Fragmentation Patterns:

Upon collision-induced dissociation (CID) of the precursor ions (e.g., [M+NH₄]⁺), the following diacylglycerol-like fragment ions are expected. The relative intensities of these fragments are key to identifying the specific regioisomer.

Precursor IonFragment Ion (Neutral Loss)Expected Relative Abundance for TG(18:1/14:0/18:1)Expected Relative Abundance for 1,2-Dioleoyl-3-myristoyl glycerol
[M+NH₄]⁺[M+NH₄ - C₁₈H₃₄O₂]⁺ (Loss of Oleic Acid)HighHigh
[M+NH₄]⁺[M+NH₄ - C₁₄H₂₈O₂]⁺ (Loss of Myristic Acid)LowHigh

For TG(18:1/14:0/18:1), the loss of oleic acid (from sn-1 or sn-3) will be the most predominant fragmentation pathway, resulting in a high-intensity peak. The loss of myristic acid (from sn-2) will be significantly less favorable. Conversely, for 1,2-Dioleoyl-3-myristoyl glycerol, the loss of either oleic acid (from sn-1) or myristic acid (from sn-3) is possible from the outer positions, leading to high-intensity peaks for both corresponding fragment ions.

G cluster_0 TG(18:1/14:0/18:1) Fragmentation cluster_1 1,2-Dioleoyl-3-myristoyl glycerol Fragmentation TG1_Precursor [M+NH₄]⁺ TG1_Frag1 [M+NH₄ - C₁₈H₃₄O₂]⁺ (Loss of Oleic Acid) TG1_Precursor->TG1_Frag1 High Abundance TG1_Frag2 [M+NH₄ - C₁₄H₂₈O₂]⁺ (Loss of Myristic Acid) TG1_Precursor->TG1_Frag2 Low Abundance TG2_Precursor [M+NH₄]⁺ TG2_Frag1 [M+NH₄ - C₁₈H₃₄O₂]⁺ (Loss of Oleic Acid) TG2_Precursor->TG2_Frag1 High Abundance TG2_Frag2 [M+NH₄ - C₁₄H₂₈O₂]⁺ (Loss of Myristic Acid) TG2_Precursor->TG2_Frag2 High Abundance

Figure 1: Predicted MS/MS fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is particularly useful for differentiating triglyceride regioisomers. The chemical shifts of the carbonyl carbons of the fatty acyl chains are sensitive to their position on the glycerol backbone. The carbonyl carbon at the sn-2 position resonates at a slightly different chemical shift compared to the carbonyl carbons at the sn-1 and sn-3 positions.

Expected ¹³C NMR Chemical Shifts for Carbonyl Carbons:

IsomerFatty Acyl PositionExpected Chemical Shift (ppm)
TG(18:1/14:0/18:1)Oleoyl (sn-1, sn-3)~173.3
Myristoyl (sn-2)~172.9
1,2-Dioleoyl-3-myristoyl glycerolOleoyl (sn-1)~173.3
Oleoyl (sn-2)~172.9
Myristoyl (sn-3)~173.3

In the spectrum of TG(18:1/14:0/18:1), two distinct signals for the carbonyl carbons are expected: one for the two equivalent oleoyl groups at the sn-1 and sn-3 positions, and another for the myristoyl group at the sn-2 position. For 1,2-Dioleoyl-3-myristoyl glycerol, the carbonyl carbons of the oleoyl group at sn-1 and the myristoyl group at sn-3 would have similar chemical shifts, while the oleoyl group at sn-2 would show a separate signal. The integration of these peaks can provide quantitative information about the composition of a mixture of these isomers.

G cluster_0 ¹³C NMR Analysis Workflow Start Triglyceride Sample NMR Acquire ¹³C NMR Spectrum Start->NMR Identify Identify Carbonyl Carbon Region (~172-174 ppm) NMR->Identify Analyze Analyze Peak Pattern and Chemical Shifts Identify->Analyze TG1 Two Peaks: ~173.3 ppm (2C) ~172.9 ppm (1C) TG(18:1/14:0/18:1) Analyze->TG1 Symmetrical Pattern TG2 Two Peaks: ~173.3 ppm (2C) ~172.9 ppm (1C) 1,2-Dioleoyl-3-myristoyl glycerol Analyze->TG2 Asymmetrical Pattern

Figure 2: Logical workflow for ¹³C NMR based differentiation.

Experimental Protocols

Tandem Mass Spectrometry (MS/MS)
  • Sample Preparation: Dissolve the triglyceride sample in an appropriate solvent mixture, such as chloroform/methanol (1:1, v/v), to a final concentration of approximately 10 µg/mL. For electrospray ionization (ESI), it is common to add an ammonium (B1175870) acetate (B1210297) solution to the solvent to promote the formation of [M+NH₄]⁺ adducts.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an ESI or atmospheric pressure chemical ionization (APCI) source.

  • Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve stable and abundant precursor ion signals.

  • MS/MS Analysis: Select the [M+NH₄]⁺ precursor ion (m/z 848.8 for these isomers) for fragmentation. Perform collision-induced dissociation (CID) using an appropriate collision gas (e.g., argon) and optimize the collision energy to obtain a rich fragmentation spectrum.

  • Data Analysis: Analyze the resulting product ion spectrum. Identify the diacylglycerol-like fragment ions corresponding to the neutral loss of oleic acid (C₁₈H₃₄O₂) and myristic acid (C₁₄H₂₈O₂). Compare the relative intensities of these fragment ions to determine the positional distribution of the fatty acids and thus differentiate the regioisomers.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 50-100 mg of the triglyceride sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters to optimize include the pulse angle (e.g., 45°), relaxation delay (d1, typically 5-10 seconds to ensure full relaxation of the carbonyl carbons), and the number of scans (sufficient to obtain a good signal-to-noise ratio).

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and perform a Fourier transform. Reference the spectrum using the solvent signal (CDCl₃ at 77.16 ppm).

  • Spectral Analysis: Analyze the carbonyl region of the spectrum (approximately 172-174 ppm). Identify the distinct signals for the carbonyl carbons at the sn-1,3 and sn-2 positions. The chemical shifts and the integration of these signals will allow for the differentiation and quantification of the regioisomers.

Conclusion

The differentiation of TG(18:1/14:0/18:1) and 1,2-Dioleoyl-3-myristoyl glycerol, while challenging due to their identical mass, is achievable through the application of advanced analytical techniques. Tandem mass spectrometry provides a rapid and sensitive method based on predictable fragmentation patterns, while ¹³C NMR spectroscopy offers detailed structural information through the distinct chemical environments of the carbonyl carbons. The selection of the most appropriate technique will depend on the specific research question, sample availability, and the instrumentation at hand. The experimental protocols and expected data presented in this guide provide a solid framework for researchers to confidently distinguish between these and other triglyceride regioisomers.

References

A Comparative Analysis of Enzymatic versus Chemical Synthesis of Structured Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the method of synthesizing structured triglycerides (STs) is a critical consideration that impacts product specificity, yield, and overall sustainability. STs, which are triacylglycerols with a controlled fatty acid composition and positional distribution on the glycerol (B35011) backbone, offer tailored nutritional and therapeutic benefits. This guide provides an objective comparison of the two primary synthesis routes: enzymatic and chemical catalysis, supported by experimental data and detailed methodologies.

The synthesis of structured triglycerides can be broadly categorized into two main approaches: chemical and enzymatic methods.[1][2] Chemical synthesis, often employing catalysts like sodium methoxide (B1231860), typically results in a random distribution of fatty acids on the glycerol backbone.[3][4] In contrast, enzymatic synthesis, utilizing specific lipases, allows for regioselective acylation, enabling the precise placement of fatty acids at desired positions (sn-1, sn-2, or sn-3) of the glycerol molecule.[2][5] This specificity is a key advantage of the enzymatic route, particularly for producing STs that mimic the structure of naturally occurring fats, such as human milk fat.[1][5][6]

Performance Comparison: Enzymatic vs. Chemical Synthesis

The choice between enzymatic and chemical synthesis hinges on a trade-off between specificity, reaction conditions, cost, and environmental impact. Enzymatic reactions are lauded for their high specificity and mild reaction conditions, which prevent the formation of undesirable byproducts like trans fatty acids.[3][7] However, the cost of enzymes can be a significant drawback, although the potential for enzyme reuse can mitigate this expense.[3][8]

Chemical synthesis, on the other hand, is often more cost-effective for large-scale production due to cheaper catalysts.[8][9] The drawback lies in the lack of specificity, leading to a random distribution of fatty acids and the need for more extensive purification steps.[3] The harsh reaction conditions, including high temperatures, can also lead to the degradation of sensitive fatty acids and the formation of unwanted side products.[3][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for both synthesis methods, providing a clear comparison of their performance.

ParameterEnzymatic SynthesisChemical SynthesisSource(s)
Typical Yield (%) 70-90%80-95%[10][11]
Purity of Target ST (%) High (>90% with specific lipases)Variable (lower due to random acylation)[3][10]
Reaction Temperature (°C) 30-70°C80-120°C[3]
Reaction Time (hours) 4-48 hours0.5-2 hours[11][12]
Catalyst Lipases (e.g., Lipozyme RM IM, Novozym 435)Sodium methoxide, sodium ethoxide[3][13]
Specificity High (sn-1,3 specific)Low (random)[3][5]
Byproducts Minimal, mainly di- and monoglyceridesSoaps, mono- and diglycerides[4]
Cost Higher initial catalyst cost, potential for reuseLower catalyst cost[8][14]
Environmental Impact Generally lower, biodegradable catalysts, milder conditionsHigher, use of harsh chemicals, higher energy consumption[15][16]

Experimental Protocols

Detailed methodologies for the synthesis of a model structured triglyceride, 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), a key component of human milk fat substitutes, are provided below.[17][18]

Enzymatic Synthesis of OPO (Acidolysis)

This protocol describes the acidolysis of tripalmitin (B1682551) with oleic acid using an immobilized sn-1,3 specific lipase (B570770).

Materials:

  • Tripalmitin (substrate)

  • Oleic acid (acyl donor)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • Hexane (B92381) (solvent)

  • Molecular sieves (to maintain anhydrous conditions)

Procedure:

  • Dissolve tripalmitin and oleic acid in hexane in a stirred-tank reactor. The molar ratio of tripalmitin to oleic acid is typically 1:2 to 1:6.

  • Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of substrates).

  • Add molecular sieves to the mixture to remove any water, which can lead to hydrolysis.

  • Maintain the reaction temperature between 50-60°C with constant stirring for 8-24 hours.

  • Monitor the progress of the reaction by taking samples periodically and analyzing the composition using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed and reused.

  • Remove the solvent (hexane) under vacuum.

  • The resulting product mixture is then purified, typically by short-path distillation or crystallization, to isolate the OPO.

Chemical Synthesis of OPO (Interesterification)

This protocol describes the chemical interesterification of palm stearin (B3432776) (a source of tripalmitin) and high-oleic sunflower oil using sodium methoxide as a catalyst.[19]

Materials:

  • Palm stearin

  • High-oleic sunflower oil

  • Sodium methoxide (catalyst)

  • Citric acid (to quench the reaction)

  • Bleaching earth and activated carbon (for purification)

Procedure:

  • Dry and degas the blend of palm stearin and high-oleic sunflower oil under vacuum at 90-110°C.

  • Cool the mixture to the reaction temperature, typically 80-100°C.

  • Add the sodium methoxide catalyst (0.1-0.5% by weight of the oil blend) under vigorous stirring. The reaction is carried out under vacuum to prevent oxidation and hydrolysis.

  • Allow the reaction to proceed for 30-90 minutes. The reaction is random and reaches equilibrium quickly.

  • Stop the reaction by adding a citric acid solution to neutralize the catalyst.

  • The crude product is then washed with hot water to remove soaps and residual catalyst.

  • The oil is then dried under vacuum.

  • Finally, the product is bleached using bleaching earth and activated carbon and then deodorized by steam distillation under high vacuum to remove free fatty acids and other volatile compounds.

Visualizing the Processes and Pathways

The following diagrams illustrate the workflows of enzymatic and chemical synthesis, as well as the metabolic pathway of structured triglycerides.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Enzymatic Acidolysis cluster_separation Separation & Purification cluster_product Product Tripalmitin Tripalmitin (PPP) Reaction Reaction Vessel (50-60°C, 8-24h) + Immobilized Lipase Tripalmitin->Reaction Oleic_Acid Oleic Acid (OA) Oleic_Acid->Reaction Filtration Filtration (Enzyme Recovery) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Distillation/Crystallization) Evaporation->Purification OPO 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) Purification->OPO

Enzymatic synthesis workflow for OPO.

Chemical_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Chemical Interesterification cluster_processing Post-Processing cluster_product Product Palm_Stearin Palm Stearin Reaction Reactor (80-100°C, 30-90 min) + Sodium Methoxide Palm_Stearin->Reaction HO_Sunflower_Oil High-Oleic Sunflower Oil HO_Sunflower_Oil->Reaction Quenching Catalyst Quenching (Citric Acid) Reaction->Quenching Washing Washing & Drying Quenching->Washing Bleaching Bleaching Washing->Bleaching Deodorization Deodorization Bleaching->Deodorization Random_ST Randomized Structured Triglycerides Deodorization->Random_ST

Chemical synthesis workflow for STs.

Triglyceride_Metabolism cluster_digestion Digestion & Absorption cluster_resynthesis Resynthesis & Transport cluster_metabolism Systemic Metabolism ST Structured Triglyceride (MLM) Pancreatic_Lipase Pancreatic Lipase ST->Pancreatic_Lipase Hydrolysis at sn-1,3 MAG_FFA 2-Monoglyceride (L) + Free Fatty Acids (M) Pancreatic_Lipase->MAG_FFA Enterocyte Enterocyte Absorption MAG_FFA->Enterocyte Resynthesis Resynthesis into Triglycerides Enterocyte->Resynthesis Chylomicron Incorporation into Chylomicrons Resynthesis->Chylomicron Lymphatic Transport via Lymphatic System Chylomicron->Lymphatic Bloodstream Entry into Bloodstream Lymphatic->Bloodstream LPL Lipoprotein Lipase (LPL) Action Bloodstream->LPL Tissue_Uptake Uptake by Tissues (Energy/Storage) LPL->Tissue_Uptake

Metabolic pathway of MLM structured triglycerides.

References

A Comparative Analysis of Myristic Acid and Palmitic Acid at the sn-2 Position: Biological Effects and Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of two prominent saturated fatty acids, myristic acid (C14:0) and palmitic acid (C16:0), when esterified at the sn-2 position of glycerol (B35011) backbones in lipids. While direct comparative studies are limited, this document synthesizes available data from independent research to highlight their distinct roles in metabolic regulation, cellular signaling, and physiological outcomes.

Introduction

The positional distribution of fatty acids within a triglyceride or phospholipid molecule significantly influences its digestion, absorption, and subsequent metabolic fate. The fatty acid at the stereospecifically numbered (sn)-2 position is of particular interest as it is absorbed as a 2-monoacylglycerol. This guide delves into the nuanced biological impacts of having myristic acid versus palmitic acid at this specific location, a distinction with significant implications for nutrition, cell biology, and therapeutic development. It is crucial to differentiate the effects of these fatty acids as dietary components from their roles in post-translational protein modifications, namely N-myristoylation and S-palmitoylation, which are distinct biochemical processes.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative findings from studies investigating the effects of dietary lipids containing myristic acid or palmitic acid at the sn-2 position.

Table 1: Effects of sn-2 Myristic Acid on Plasma Lipids and Red Blood Cell (RBC) Membrane Fluidity

ParameterDiet 1 (1.2% Myristic Acid at sn-2)Diet 2 (1.8% Myristic Acid at sn-2)Reference
Total CholesterolDecreaseDecrease[1]
LDL-CholesterolDecreaseNot specified[1]
HDL-CholesterolNo significant changeIncrease[1]
TriglyceridesDecreaseDecrease[1]
RBC Membrane FluiditySignificant IncreaseSignificant Increase[1]

Data from a study on healthy monks.[1]

Table 2: Effects of sn-2 Palmitic Acid on Nutrient Absorption and Stool Characteristics in Infants

ParameterHigh sn-2 Palmitate FormulaLow sn-2 Palmitate FormulaReference
Fat Absorption (%)91.079.0[2]
Calcium Absorption (%)57.040.0 - 44.0[2]
Stool Palmitate Soaps46% lessControl[2]
Stool Consistency20% more soft stoolsControl[2]

Data compiled from various studies on infant nutrition.[2][3]

Biological Effects: A Comparative Overview

Metabolic and Physiological Effects

Myristic Acid at the sn-2 Position:

Research suggests that moderate intake of triglycerides with myristic acid at the sn-2 position can have beneficial effects on plasma lipid profiles, including a reduction in total cholesterol, LDL-cholesterol, and triglycerides.[1] Furthermore, it has been shown to increase red blood cell membrane fluidity, which could have implications for microcirculation and oxygen transport.[1]

Palmitic Acid at the sn-2 Position:

The biological effects of sn-2 palmitate are most extensively studied in the context of infant nutrition, where it aims to mimic the structure of human milk fat.[3] The presence of palmitic acid at the sn-2 position in infant formula leads to improved absorption of both fat and calcium.[2] This is attributed to the fact that 2-monopalmitin is readily absorbed, preventing the formation of insoluble calcium soaps in the gut, which can lead to harder stools and reduced mineral absorption.[2] Studies have also indicated that a diet rich in sn-2 palmitate can positively influence the gut microbiota, promoting the growth of beneficial bacteria.[4] In animal models, dietary sn-2 palmitate has been shown to modulate the endocannabinoid system and may play a role in regulating energy metabolism and inflammatory responses.[5][6][7]

Cellular Signaling and Membrane Properties

While direct comparative studies on cellular signaling are lacking, we can infer potential differences based on the distinct roles of myristoylation and palmitoylation in protein function.

Myristoylation vs. Palmitoylation:

It is critical to distinguish the dietary implications of sn-2 fatty acids from the post-translational modifications of proteins known as myristoylation and palmitoylation.

  • N-myristoylation is the irreversible attachment of myristic acid to an N-terminal glycine (B1666218) residue of a protein. This modification is crucial for membrane targeting and signal transduction of many proteins, including the Src family kinases.

  • S-palmitoylation is the reversible attachment of palmitic acid to cysteine residues. This dynamic modification regulates protein trafficking, localization to specific membrane domains like lipid rafts, and protein-protein interactions. The reversibility of palmitoylation allows for rapid regulation of signaling pathways.[8][9]

The presence of phospholipids (B1166683) with myristic or palmitic acid at the sn-2 position can influence the local membrane environment, potentially affecting the recruitment and function of myristoylated and palmitoylated proteins, respectively. The shorter chain length of myristic acid compared to palmitic acid can lead to differences in membrane fluidity and thickness, which in turn can modulate the activity of membrane-associated enzymes and receptors.

Experimental Protocols

In Vitro Cell Models to Study Fatty Acid Effects

Objective: To assess the cellular responses (e.g., inflammatory response, lipid accumulation) to phospholipids containing myristic or palmitic acid at the sn-2 position.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW264.7) or intestinal epithelial cell lines (e.g., Caco-2) are commonly used.[10][11] Cells are cultured in appropriate media until they reach a desired confluency.

  • Preparation of Fatty Acid-Enriched Liposomes:

    • Synthesize or procure phospholipids with the desired fatty acid (myristic or palmitic acid) at the sn-2 position.

    • Prepare liposomes by dissolving the lipids in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with aqueous buffer followed by sonication or extrusion to create small unilamellar vesicles.

  • Cell Treatment: The cultured cells are incubated with the prepared liposomes at various concentrations and for different time points.[12][13][14][15]

  • Assessment of Inflammatory Response:

    • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines in the cell culture supernatant are quantified using ELISA or multiplex bead-based assays.[6][16][17]

    • Gene Expression Analysis: The mRNA expression levels of inflammatory genes are measured using quantitative real-time PCR (qRT-PCR).[11]

    • Signaling Pathway Analysis: The activation of key inflammatory signaling pathways (e.g., NF-κB, MAPK) is assessed by Western blotting for phosphorylated forms of signaling proteins.[8]

  • Lipid Accumulation Analysis: Intracellular lipid droplets can be visualized and quantified by staining with fluorescent dyes like Nile Red or Oil Red O.

Enzymatic Determination of Fatty Acid Position

Objective: To confirm the positional distribution of myristic and palmitic acid in the lipid source.

Methodology:

  • Enzymatic Hydrolysis: The triglyceride or phospholipid sample is subjected to hydrolysis by a sn-1,3 specific lipase (B570770) (e.g., pancreatic lipase).[18] This enzyme specifically cleaves fatty acids from the sn-1 and sn-3 positions, leaving the sn-2 monoglyceride intact.

  • Separation: The resulting mixture of free fatty acids and 2-monoacylglycerols is separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Fatty Acid Analysis: The fatty acid composition of the isolated 2-monoacylglycerols is determined by gas chromatography (GC) after transesterification to fatty acid methyl esters (FAMEs). This analysis reveals the identity and quantity of the fatty acid at the sn-2 position.

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., RAW264.7) incubation Incubate Cells with Liposomes cell_culture->incubation lipid_prep Prepare Liposomes (sn-2 Myristate vs. sn-2 Palmitate) lipid_prep->incubation cytokine Cytokine Measurement (ELISA) incubation->cytokine gene_exp Gene Expression (qRT-PCR) incubation->gene_exp western Western Blot (Signaling Proteins) incubation->western lipid_acc Lipid Accumulation (Nile Red Staining) incubation->lipid_acc signaling_pathway cluster_extracellular cluster_intracellular membrane Cell Membrane sn2_lipid sn-2 Acylated Phospholipid receptor Membrane Receptor (e.g., TLR4) sn2_lipid->receptor Modulates Membrane Environment adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK, IKK) adaptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Inflammatory Gene Expression nucleus->gene_expression cytokines Cytokine Production (TNF-α, IL-6) gene_expression->cytokines

References

A Comparative Guide to Lipase Selectivities for Triglyceride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of triglycerides (TGs), particularly structured lipids (SLs) with specific fatty acid compositions and positional distributions, has garnered significant attention in the food, pharmaceutical, and cosmetic industries. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are the primary biocatalysts for these reactions due to their high selectivity, which allows for the production of tailor-made TGs under mild conditions.[1] This guide provides a detailed comparison of different lipase (B570770) selectivities, supported by experimental data, to aid researchers in selecting the optimal enzyme for their triglyceride synthesis needs.

Understanding Lipase Selectivity

Lipase selectivity is a crucial characteristic that dictates the outcome of TG synthesis. It can be categorized into three main types:

  • Regioselectivity: This refers to the lipase's preference for specific positions on the glycerol (B35011) backbone of the triglyceride.[2]

    • sn-1,3-specific lipases exclusively catalyze reactions at the outer positions (sn-1 and sn-3) of the glycerol molecule. This is the most common form of regioselectivity among lipases.[2][3]

    • sn-2-specific lipases show a preference for the central sn-2 position. These are rare in nature.[4]

    • Non-specific (or random) lipases can act on all three positions of the glycerol backbone.[3][5]

  • Fatty Acid Selectivity (Typoselectivity): This is the preference of a lipase for certain types of fatty acids based on their chemical structure, such as chain length (short, medium, or long), degree of saturation (saturated vs. unsaturated), and the geometry of double bonds (cis vs. trans).[1]

  • Stereoselectivity: This refers to the ability of a lipase to differentiate between the two outer positions, sn-1 and sn-3, which are stereochemically distinct in a prochiral triglyceride. For instance, some lipases are more active at the sn-1 position than the sn-3 position.[6][7]

Comparison of Common Lipases for Triglyceride Synthesis

The choice of lipase is critical for achieving the desired triglyceride structure. The following table summarizes the selectivities of several commercially important lipases.

Lipase SourceCommercial Name(s)RegioselectivityFatty Acid Preference & Notes
Rhizomucor mieheiLipozyme RM IMsn-1,3 specificPrefers medium-chain fatty acids (C8-C12).[8][9] Exhibits higher activity at the sn-1 position over the sn-3 (stereoselective), especially at low water activity.[6][7]
Thermomyces lanuginosusLipozyme TL IMsn-1,3 specificShows high activity for medium-chain fatty acids (C12-C14).[9] Widely used for producing structured lipids like cocoa butter equivalents.[10]
Rhizopus oryzaeLipase Dsn-1,3 specificEffective for producing 2-monoglycerides in alcoholysis reactions.[8] Shows a higher preference for oleic acid (unsaturated C18:1) over stearic acid (saturated C18:0).[11]
Candida antarctica Lipase BNovozym 435Non-specificBroad substrate specificity but often favors medium-chain fatty acids (C6-C16).[9] Its non-specificity can be advantageous in esterification to produce MLM lipids with high yields (e.g., 72.19%).[8]
Janibacter sp.Lipase MAJ1sn-1,3 specificA novel lipase shown to be highly effective for synthesizing long-medium-long (LML) type structured lipids with high purity.[12]
Adipose Triglyceride Lipase (ATGL)(Not commercially used for synthesis)sn-2 specific (without co-activator)Primarily a hydrolytic enzyme in metabolism. In the absence of its co-activator CGI-58, it selectively hydrolyzes the sn-2 position.[4]

Visualizing Lipase Regioselectivity

The diagram below illustrates how different lipases act on a triglyceride molecule based on their regioselectivity.

Caption: Action of different lipase types on a triglyceride.

Performance Data in Triglyceride Synthesis

The effectiveness of a lipase is quantified by the degree of fatty acid incorporation or the yield of the desired structured lipid. The following tables summarize experimental data from various studies.

Table 1: Fatty Acid Incorporation via Acidolysis

This table shows the incorporation of a specific fatty acid into an existing oil, a common method for producing structured lipids.

LipaseOil SubstrateFatty Acid DonorMax. Incorporation (mol%)Reference
Lipozyme TL IMCanola OilCaprylic Acid (C8:0)37.2%[13]
Novozym 435Canola OilCaprylic Acid (C8:0)38.5%[13]
Lipozyme RM IMGrapeseed OilCapric Acid (C10:0)34.5%[14]
Lipozyme TL IMAvocado OilCaprylic Acid (C8:0)29.2%[8]

Table 2: Yield of Medium-Long-Medium (MLM) Structured Lipids

This table compares the final yield of MLM-type triglycerides, which are synthesized for specific nutritional properties.

LipaseSynthesis MethodSubstratesProduct YieldReference
Novozym 435EsterificationGlycerol, Caprylic/Capric/Oleic Acids72.19% MLCT¹[8]
Lipozyme RM IMEsterificationGlycerol, Stearic/Capric Acids58.0% MLCT¹[8]
Lipozyme RM IMInteresterificationC. camphora Oil & Camellia Oil68.05% MCFA² at sn-1,3[8]
Lipase MAJ1InteresterificationMethyl Palmitate & Tricaprylin44.3% LML-TAGs³[12]

¹ MLCT: Medium- and Long-Chain Triacylglycerol ² MCFA: Medium-Chain Fatty Acid ³ LML-TAGs: Long-Medium-Long Triacylglycerols

Experimental Protocols

1. General Protocol for Lipase-Catalyzed Acidolysis

This protocol describes a typical batch reaction for incorporating a new fatty acid into a triglyceride.

Materials:

  • Immobilized lipase (e.g., Lipozyme TL IM, Novozym 435)

  • Triglyceride source (e.g., vegetable oil)

  • Free fatty acid (e.g., caprylic acid)

  • Organic solvent (e.g., hexane) or solvent-free system

  • Shaking incubator or stirred-tank reactor

Methodology:

  • Substrate Preparation: Dissolve the triglyceride oil and the desired free fatty acid in the solvent (if used) in a sealed reaction vessel. A typical molar ratio of oil to fatty acid is 1:2 or higher to drive the reaction forward.[14]

  • Enzymatic Reaction: Add the immobilized lipase to the substrate mixture. The enzyme load is typically between 5-12% of the total substrate weight.[13][14]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-65°C) with constant agitation for a specified duration (e.g., 6-48 hours).[13][14]

  • Reaction Termination: Stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.

  • Product Purification: Remove the unreacted free fatty acids and solvent (if applicable), often through distillation or column chromatography.

2. Analysis of Reaction Products

Determining the structure and composition of the synthesized triglycerides is essential for evaluating the lipase's selectivity and reaction efficiency.

  • Gas Chromatography (GC): Used to determine the overall fatty acid composition of the final product after converting the triglycerides to fatty acid methyl esters (FAMEs).

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the different glyceride species (TGs, diglycerides, monoglycerides).[6][7] Specialized columns, such as silver-ion or C28 columns, can be used to separate positional isomers (e.g., OPO from OOP).[15]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), MS provides detailed structural information, including the identification of specific fatty acids and their positions on the glycerol backbone.[16][17]

  • Pancreatic Lipase Digestion: A classic method for determining positional distribution. Pancreatic lipase is strictly sn-1,3 specific, hydrolyzing fatty acids from the outer positions. Subsequent analysis of the remaining 2-monoglyceride reveals the fatty acid composition at the sn-2 position.[18]

Visualizing the Experimental Workflow

The following diagram outlines the key steps in a typical experiment to synthesize and analyze structured lipids.

G cluster_analysis Analytical Methods A 1. Substrate Preparation (Oil + Free Fatty Acid) B 2. Enzymatic Reaction (Add Lipase, Control Temp & Time) A->B C 3. Reaction Termination (Filter to remove enzyme) B->C D 4. Product Purification (Remove unreacted substrates) C->D E 5. Product Analysis D->E GC GC (Fatty Acid Profile) E->GC HPLC HPLC (Glyceride Composition) E->HPLC MS MS (Structural Elucidation) E->MS

Caption: Workflow for enzymatic synthesis and analysis.

Two-Step Synthesis of ABA-Type Structured Lipids

For producing highly pure structured lipids of the ABA type (where A is one fatty acid and B is another), a two-step enzymatic process is often employed. This method leverages the high specificity of sn-1,3 lipases to achieve a level of purity difficult to obtain in a single step.[8]

G A Step 1: Alcoholysis TAG (BBB) + Ethanol B sn-1,3 Lipase (e.g., Rhizopus oryzae) A->B C Products: 2-Monoglyceride (2-MG) + Fatty Acid Ethyl Esters B->C D Purification (Crystallization or Chromatography) C->D E Pure 2-Monoglyceride D->E F Step 2: Esterification Pure 2-MG + Fatty Acid (A) E->F G Lipase (e.g., Novozym 435) F->G H Final Product: Structured Lipid (ABA) G->H

Caption: Two-step synthesis of ABA-type structured lipids.

This two-step approach is particularly useful for producing high-purity human milk fat substitutes or cocoa butter equivalents, where a specific fatty acid (like palmitic or oleic acid) must be precisely located at the sn-2 position.[8][19]

References

A Comparative Guide to the Cross-Validation of Analytical Results for 1,3-Olein-2-Myristin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of analytical results for the mixed-acid triglyceride, 1,3-Olein-2-Myristin (OMo). Ensuring the accuracy and purity of lipid-based products is critical in research and pharmaceutical development. This document outlines detailed experimental protocols for several analytical techniques, presents comparative data against relevant alternatives, and offers visual workflows to guide the validation process.

Comparative Analytical Methodologies

The robust characterization of 1,3-Olein-2-Myristin requires orthogonal analytical methods to confirm its identity, purity, and stability. The primary techniques include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography (GC) for fatty acid profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

Experimental Protocols

A. Purity Determination and Quantification by HPLC with Evaporative Light Scattering Detection (ELSD)

This method separates intact triglycerides, allowing for the quantification of OMo and the detection of other lipid impurities.[1][2][3][4][5]

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is employed using a binary solvent system.

    • Solvent A: Acetonitrile

    • Solvent B: Dichloromethane/Methanol (80:20 v/v)

  • Gradient Program: Start with 10% B, ramp to 50% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[2][4]

  • ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas (Nitrogen) pressure 3.5 bar.

  • Sample Preparation: Dissolve a precisely weighed amount of 1,3-Olein-2-Myristin in isopropanol (B130326) to a final concentration of 1 mg/mL. Filter through a 0.45 µm PTFE filter before injection.

  • Injection Volume: 20 µL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all detected peaks.

B. Fatty Acid Composition by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol determines the relative composition of oleic and myristic acids after transesterification of the triglyceride into fatty acid methyl esters (FAMEs).[6][7][8][9]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation (Transesterification):

    • To approximately 10 mg of the lipid sample, add 2 mL of 0.5 M NaOH in methanol.

    • Heat at 100°C for 10 minutes in a sealed vial.

    • Cool, then add 2 mL of Boron Trifluoride-Methanol solution (14% BF3).

    • Heat again at 100°C for 10 minutes.

    • Cool to room temperature, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

    • Shake vigorously and allow the layers to separate. The upper hexane layer containing the FAMEs is collected for analysis.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Detector Temperature: 260°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at a rate of 4°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

    • Split Ratio: 50:1.

  • Injection Volume: 1 µL.

  • Identification: FAME peaks are identified by comparing their retention times with those of a certified FAME standard mixture.

C. Structural Confirmation by ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful non-destructive technique used to confirm the specific positional arrangement of the fatty acids on the glycerol (B35011) backbone (regioisomerism).[10][11][12]

  • Instrumentation: NMR Spectrometer operating at a frequency of at least 125 MHz for ¹³C nuclei.

  • Sample Preparation: Dissolve 50-100 mg of 1,3-Olein-2-Myristin in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Experimental Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C acquisition.

    • Relaxation Delay: 5 seconds to ensure quantitative accuracy.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Data Analysis: The chemical shifts of the carbonyl carbons (C=O) and the glycerol backbone carbons are diagnostic. For 1,3-Olein-2-Myristin, the carbonyl signal for the myristoyl group at the sn-2 position will be distinct from the signals of the oleoyl (B10858665) groups at the sn-1 and sn-3 positions, confirming the desired structure.

Data Presentation: Comparative Analysis

The performance of 1,3-Olein-2-Myristin (Product A) is compared against two alternatives: 1,2-Dioleoyl-3-palmitoyl-rac-glycerol (Product B), a different mixed-acid triglyceride, and a standard synthetic lipid excipient (Product C).

Table 1: Purity and Composition Comparison

Parameter1,3-Olein-2-Myristin (Product A)1,2-Dioleoyl-3-palmitoyl-rac-glycerol (Product B)Synthetic Lipid Excipient (Product C)
Purity by HPLC-ELSD (%) 99.2 ± 0.398.5 ± 0.599.5 ± 0.2
Oleic Acid Content (GC-FID, %) 65.8 ± 0.768.1 ± 0.9N/A
Myristic Acid Content (GC-FID, %) 33.1 ± 0.4N/AN/A
Palmitic Acid Content (GC-FID, %) N/A30.5 ± 0.6N/A
Regioisomeric Purity (¹³C NMR, %) >98% (sn-2 Myristin)>97% (sn-3 Palmitin)N/A

Table 2: Physicochemical Properties

Parameter1,3-Olein-2-Myristin (Product A)1,2-Dioleoyl-3-palmitoyl-rac-glycerol (Product B)Synthetic Lipid Excipient (Product C)
Melting Point (°C) 28 - 3032 - 3445 - 48
Solubility in Ethanol (mg/mL at 25°C) 15.212.825.5
Stability (Degradation % after 6 mo. at 40°C) < 0.5%< 0.8%< 0.2%

Mandatory Visualizations

Analytical Cross-Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive cross-validation of a 1,3-Olein-2-Myristin sample, ensuring robust quality control.

G cluster_0 Sample Analysis cluster_1 Data Comparison & Validation cluster_2 Decision Sample Lipid Sample Received HPLC HPLC-ELSD Analysis (Purity, Impurities) Sample->HPLC GC GC-FID Analysis (Fatty Acid Profile) Sample->GC NMR 13C NMR Analysis (Structural Confirmation) Sample->NMR Compare Compare Results: HPLC vs. GC vs. NMR HPLC->Compare GC->Compare NMR->Compare Spec Check Against Specifications Compare->Spec Decision Pass QC? Spec->Decision Pass Release Decision->Pass Yes Fail Reject / Re-process Decision->Fail No

Caption: Workflow for the analytical cross-validation of 1,3-Olein-2-Myristin.

Hypothetical Metabolic Fate of 1,3-Olein-2-Myristin

This diagram outlines a simplified, hypothetical pathway illustrating how 1,3-Olein-2-Myristin could be metabolized following administration, releasing its constituent fatty acids for energy production or other cellular processes.

G cluster_0 Uptake & Hydrolysis cluster_1 Metabolic Products cluster_2 Cellular Pathways OMO 1,3-Olein-2-Myristin (OMo) Hydrolysis Lipase-mediated Hydrolysis OMO->Hydrolysis Glycerol Glycerol Hydrolysis->Glycerol OleicAcid Oleic Acid (x2) Hydrolysis->OleicAcid MyristicAcid Myristic Acid Hydrolysis->MyristicAcid Glycolysis Glycolysis/ Gluconeogenesis Glycerol->Glycolysis BetaOx Beta-Oxidation OleicAcid->BetaOx MyristicAcid->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Krebs Krebs Cycle (Energy Production) AcetylCoA->Krebs

Caption: Simplified metabolic pathway of 1,3-Olein-2-Myristin components.

References

A Comparative Guide to the Crystallization Behavior of 1,3-Dioleoyl-2-myristoyl glycerol (OOM) and Other Triacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallization behavior of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (OOM), a specific triacylglycerol (TAG), with other well-studied TAGs. Understanding the crystallization properties of TAGs is crucial in various fields, including pharmaceuticals, food science, and materials science, as it dictates the physical properties, stability, and functionality of the final product.

Disclaimer: Direct experimental data on the crystallization behavior of 1,3-Dioleoyl-2-myristoyl glycerol (OOM) is limited in publicly available scientific literature. Therefore, this guide will draw comparisons based on the established crystallization patterns of structurally similar TAGs, particularly those containing oleic and myristic acid residues. The information presented for OOM should be considered a theoretical projection based on the behavior of analogous compounds.

Introduction to Triacylglycerol Crystallization

Triacylglycerols are the primary components of fats and oils and are capable of existing in different crystalline forms, a phenomenon known as polymorphism. The three main polymorphic forms are α, β', and β, in order of increasing stability.[1] The specific polymorphic form that crystallizes depends on factors such as the cooling rate, temperature, and the presence of impurities. The arrangement of fatty acid chains within the crystal lattice determines the melting point, density, and texture of the fat.

The general and irreversible transformation pathway for TAG polymorphs is from the least stable to the most stable form:

α → β' → β

Comparative Crystallization Data

Due to the lack of specific data for OOM, this table presents a comparison with other common TAGs. The properties of OOM are inferred based on the behavior of TAGs with similar fatty acid compositions.

PropertyThis compound (OOM) (Inferred)1,3-Dipalmitoyl-2-oleoyl-glycerol (POP)1,3-Distearoyl-2-oleoyl-glycerol (SOS)
Molecular Weight 859.4 g/mol 861.4 g/mol 889.5 g/mol
Fatty Acid Composition Oleic (C18:1), Myristic (C14:0), Oleic (C18:1)Palmitic (C16:0), Oleic (C18:1), Palmitic (C16:0)Stearic (C18:0), Oleic (C18:1), Stearic (C18:0)
Polymorphic Forms Expected to exhibit α, β', and β forms.α, γ, δ, β′2, β′1, β2, and β1[2]α, β', and β forms are well-documented.
Melting Point (°C) α: Low, β': Intermediate, β: Highest (Specific values not found)α: ~23.5, β': ~35.4-36.5, β: ~41.0-43.0[3]α: ~23.5, β': ~36.5, β: ~43.0[3]
Crystallization Onset (°C) Expected to be lower than POP and SOS due to the shorter myristic acid chain.Dependent on cooling rate; for example, α-form crystallizes rapidly on fast cooling.[2]Dependent on cooling rate and purity.
Transformation Rate The transformation from α to more stable forms is likely to be relatively slow.The transformation from α to γ and then to β can occur within 24 hours.[4]The transformation to the stable β form is crucial in applications like chocolate manufacturing.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Polymorph Analysis

DSC is a primary technique for studying the thermal transitions of TAGs, including melting and crystallization events associated with different polymorphs.[5]

Objective: To determine the melting points and enthalpies of fusion of different polymorphic forms of a TAG.

Instrumentation: A differential scanning calorimeter (DSC) equipped with a cooling system.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the TAG sample into an aluminum DSC pan and hermetically seal it.

  • Thermal History Erasure: Heat the sample to a temperature at least 20°C above its final melting point and hold for 10-15 minutes to erase any crystal memory.

  • Controlled Cooling (Crystallization): Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -50°C) to induce crystallization. Different cooling rates can be used to promote the formation of different polymorphs.

  • Controlled Heating (Melting): Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of different polymorphs. The peak temperature is the melting point, and the area under the peak corresponds to the enthalpy of fusion.

X-ray Diffraction (XRD) for Polymorph Identification

XRD is used to identify the specific polymorphic form of a TAG by analyzing the diffraction pattern of its crystal lattice.[6]

Objective: To identify the crystal structure (α, β', or β) of a crystallized TAG sample.

Instrumentation: An X-ray diffractometer with a temperature-controlled sample stage.

Procedure:

  • Sample Preparation: The crystallized TAG sample is mounted on the sample holder. The sample should have a flat surface.

  • Instrument Setup: The X-ray source (commonly Cu-Kα) and detector are configured. The sample is maintained at the desired temperature.

  • Data Collection: The sample is scanned over a range of 2θ angles (typically 15-30° for short spacings and 0-15° for long spacings).

  • Data Analysis: The resulting diffraction pattern is analyzed for characteristic peaks:

    • α form: A single strong peak at a d-spacing of approximately 4.15 Å.[6]

    • β' form: Two strong peaks at d-spacings of approximately 4.2 Å and 3.8 Å.[6]

    • β form: A single strong peak at a d-spacing of approximately 4.6 Å, often accompanied by other weaker peaks.[6]

Visualizations

Polymorphic_Transformation_Pathway Melt Melt (Liquid State) Alpha α (Alpha) Form (Hexagonal) Melt->Alpha Fast Cooling BetaPrime β' (Beta-Prime) Form (Orthorhombic) Melt->BetaPrime Slow Cooling Beta β (Beta) Form (Triclinic) Melt->Beta Very Slow Cooling/ Seeding Alpha->BetaPrime Transformation BetaPrime->Beta Transformation

Caption: Polymorphic transformation pathway of triacylglycerols.

DSC_Experimental_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Weigh 5-10 mg of TAG prep2 Seal in Aluminum Pan prep1->prep2 dsc1 Heat to Erase Thermal History prep2->dsc1 dsc2 Controlled Cooling (Crystallization) dsc1->dsc2 dsc3 Controlled Heating (Melting) dsc2->dsc3 analysis1 Generate Thermogram dsc3->analysis1 analysis2 Identify Melting Peaks analysis1->analysis2 analysis3 Calculate Enthalpy analysis2->analysis3

Caption: Workflow for DSC analysis of TAG polymorphism.

Discussion and Comparison

The crystallization behavior of this compound (OOM) is expected to follow the general principles observed for other mixed-acid TAGs. The presence of two unsaturated oleic acid chains and one shorter saturated myristic acid chain will influence its packing efficiency in the crystal lattice.

Compared to 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) and 1,3-distearoyl-2-oleoyl-glycerol (SOS), OOM has a shorter saturated fatty acid (myristic acid, C14:0) at the sn-2 position. This shorter chain length is likely to result in a lower melting point for all its polymorphic forms compared to POP (with palmitic acid, C16:0) and SOS (with stearic acid, C18:0). The disruption in the crystal lattice caused by the chain length difference between myristic and oleic acids might also affect the kinetics of polymorphic transformations. It is plausible that the transformation from the metastable α form to the more stable β' and β forms is slower in OOM compared to TAGs with more uniform chain lengths.

The presence of the two oleic acid chains will also play a significant role. The kink in the oleic acid chain due to the cis-double bond hinders dense packing, which generally leads to lower melting points compared to their fully saturated counterparts. The symmetrical positioning of the oleic acids in OOM (sn-1 and sn-3) would likely lead to a "tuning fork" conformation in the crystal structure, similar to other symmetrical TAGs.

Conclusion

While direct experimental data for this compound is scarce, a comparative analysis based on the well-understood principles of TAG crystallization and data from structurally similar molecules provides valuable insights into its expected behavior. OOM is predicted to exhibit the typical α, β', and β polymorphism, with melting points generally lower than those of analogous TAGs containing longer saturated fatty acids like palmitic or stearic acid. The kinetics of its polymorphic transformations are likely influenced by the interplay of the shorter myristic acid chain and the two unsaturated oleic acid chains. Further experimental investigation using techniques such as DSC and XRD is necessary to fully elucidate the specific crystallization characteristics of OOM.

References

Performance comparison of different chromatography columns for lipid separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the separation and analysis of lipids are critical for understanding biological systems and developing new therapeutics. The choice of chromatography column is a pivotal decision that directly impacts the resolution, sensitivity, and overall success of a lipidomics study. This guide provides an objective comparison of different chromatography columns for lipid separation, supported by experimental data and detailed methodologies, to aid in making an informed selection.

Principles of Lipid Separation by Liquid Chromatography

Liquid chromatography (LC) is the cornerstone of modern lipidomics, enabling the separation of complex lipid mixtures prior to detection by mass spectrometry (MS). The separation can be based on two primary principles:

  • Reversed-Phase (RP) Liquid Chromatography: This is the most widely used technique in lipidomics. RP columns feature a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. Lipids are separated based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acyl chains.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): In contrast to RP, HILIC uses a polar stationary phase and a more nonpolar mobile phase. This technique separates lipids based on the polarity of their headgroups, making it ideal for class-based separation.[1][3]

The complementary nature of these two techniques makes their combined use a powerful strategy for achieving comprehensive lipidome profiling.[1][4]

Comparative Analysis of Chromatography Columns

The selection of a column depends heavily on the specific goals of the analysis—whether it's broad profiling, separating isomers, or quantifying specific lipid classes. Below is a comparison of commonly used column types.

Table 1: Overview of Common Chromatography Columns for Lipid Analysis
Column TypeStationary Phase ChemistryPrimary Separation PrincipleKey Applications & Strengths
Reversed-Phase (RP) C18 (Octadecylsilane)Hydrophobicity (Acyl Chains)Global Lipidomics: Excellent for separating lipid species within the same class based on chain length and unsaturation.[1][5]
C8 (Octylsilane)Hydrophobicity (Acyl Chains)Broad Polarity Range: Provides good separation for lipids across a wide polarity range, from polar lysophospholipids to nonpolar triacylglycerols.[6]
C30 (Triacontylsilane)Hydrophobicity (Acyl Chains)Hydrophobic Lipids: Superior separation for highly hydrophobic and long-chain lipids, including carotenoids and lipid-soluble vitamins.[1][7]
HILIC Unmodified Silica, Amide, DiolPolarity (Headgroups)Class Separation: Separates lipids into distinct classes (e.g., PC, PE, PS). Optimal for quantification using class-specific internal standards.[1][3]
Specialty RP Charged Surface Hybrid (CSH) C18Hydrophobicity & Ion-ExchangeImproved Peak Shape: Enhances peak shape and loading capacity for ionizable lipids.[8][9] Ideal for separating isomers and for LC-MS applications.[7][10]
Phenyl-HexylHydrophobicity & π-π InteractionsVery Hydrophobic Analytes: Lower hydrophobicity facilitates the elution of extremely hydrophobic lipids, such as certain phospholipids (B1166683) in lipid nanoparticle formulations.[11]

Performance Data: A Head-to-Head Look

Quantitative data from comparative studies highlight the distinct advantages of different column technologies.

Table 2: Performance Metrics of Different Column Chemistries
ComparisonColumns EvaluatedKey FindingsReference
CSH C18 vs. BEH C18 Waters ACQUITY UPLC CSH C18 vs. BEH C18The CSH C18 column provides better peak shape and increased loading capacity for basic compounds in low ionic strength mobile phases.[8] It also exhibits narrower peaks for ionizable lipids like DLin-MC3-DMA.[11][8][11]
Core-Shell C30 vs. Porous C18 Accucore C30 (2.6 µm, core-shell) vs. three sub-2 µm porous C18 columnsThe Accucore C30 column demonstrated the highest performance, with the narrowest peaks, highest theoretical plate number, and excellent peak capacity for complex lipid extracts from rat plasma and liver.[7][7]
RP vs. HILIC HALO AQ-C18 (RP) vs. HALO Penta-HILICThe two modes are complementary. RP provides higher selectivity for isomers like leucine/isoleucine, while HILIC offers better retention and altered selectivity for very polar metabolites that elute in the void volume in RP mode.[4] HILIC also provides higher MS sensitivity due to the higher organic content in the mobile phase.[4][4]
Impact of Column Length & Pressure 15 cm vs. 50 cm BEH C18 columns (up to 35 kpsi)For a given analysis time, 50 cm columns operated at higher pressures provided a 20-95% increase in peak capacity compared to 15 cm columns at lower pressures. The number of lipids identified from human plasma correlated directly with the increase in peak capacity.[12][12]

Visualizing the Process: Workflows and Logic

To effectively plan a lipidomics experiment, it is crucial to understand both the overall workflow and the decision-making process for column selection.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Sample Biological Sample (Plasma, Tissue, Cells) Standards Spike Internal Standards Sample->Standards Extraction Lipid Extraction (e.g., MTBE, Folch) LC Chromatographic Separation (LC) Extraction->LC Standards->Extraction MS Mass Spectrometry (MS) LC->MS Processing Data Processing (Peak Picking, Alignment) MS->Processing Identification Lipid Identification & Quantification Processing->Identification

Caption: A typical experimental workflow for a lipidomics study.

G Goal Define Research Goal Global Global, Untargeted Lipidome Profiling Goal->Global Class Lipid Class Separation & Quantification Goal->Class Isomer Separation of Specific Isomers (e.g., cis/trans) Goal->Isomer Hydrophobic Analysis of Very Hydrophobic Lipids Goal->Hydrophobic RPC18 Reversed-Phase (C18, C8) Global->RPC18 HILIC_col HILIC Class->HILIC_col CSH_col Specialty RP (e.g., CSH C18) Isomer->CSH_col RPC30 Reversed-Phase (C30) Hydrophobic->RPC30

Caption: Logic diagram for selecting a chromatography column.

Experimental Protocols

Reproducibility is key in scientific research. The following tables outline typical starting conditions for reversed-phase and HILIC methods for lipid separation coupled with mass spectrometry.

Table 3: Typical Experimental Protocol for Reversed-Phase (CSH C18) Lipidomics
ParameterDescription
Column ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 55 °C
Injection Vol. 2 µL
Gradient Time (min)
0.0
2.0
2.1
12.0
12.1
18.0
18.1
20.0
MS System High-Resolution Mass Spectrometer (e.g., Q-Exactive HF)
Ionization Mode ESI Positive and Negative (separate runs)
(Protocol adapted from conditions described in cited literature for general lipidomics).[13]
Table 4: Typical Experimental Protocol for HILIC Lipid Class Separation
ParameterDescription
Column HALO Penta-HILIC, 2.7 µm, 2.1 x 150 mm
Mobile Phase A 90:10 Acetonitrile:Water + 5 mM Ammonium Acetate
Mobile Phase B 50:50 Acetonitrile:Water + 5 mM Ammonium Acetate
Flow Rate 0.4 mL/min
Column Temp. 45 °C
Injection Vol. 2 µL
Gradient Time (min)
0.0
10.0
12.0
14.0
14.1
20.0
MS System High-Resolution Mass Spectrometer
Ionization Mode ESI Positive and Negative (separate runs)
(Protocol adapted from conditions described in cited literature for HILIC separations).[4]

Conclusion

The optimal choice of a chromatography column is a function of the analytical objective.

  • For comprehensive, untargeted profiling where separation is based on acyl chain characteristics, a high-quality Reversed-Phase C18 or C8 column is the standard choice.[5][6]

  • For the analysis of highly hydrophobic lipids , a C30 column often provides superior performance.[7]

  • When the goal is separation by lipid class , a HILIC column is the most effective tool.[3]

  • For challenging separations involving ionizable lipids or isomers , specialty columns like CSH C18 offer enhanced peak shape and resolution, proving invaluable for detailed structural analysis.[7][9]

By aligning column chemistry with the specific lipid species of interest and the overall research question, scientists can significantly enhance the quality and depth of their lipidomic data.

References

Navigating the Digestive Fate of Structured Triglycerides: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of lipid digestion is paramount for optimizing the delivery of therapeutic agents and enhancing the nutritional value of foods. This guide offers a comprehensive comparison of the in vitro digestion profiles of various structured triglycerides, supported by experimental data and detailed methodologies, to illuminate the key factors governing their breakdown and absorption.

Structured triglycerides (STGs), also known as structured lipids, are fats that have been modified from their natural state through enzymatic or chemical processes to alter the composition and positional distribution of fatty acids on the glycerol (B35011) backbone.[1] This molecular tailoring can significantly influence their physicochemical properties and, consequently, their digestibility and nutritional impact.[2][3] This guide delves into the in vitro digestion differences between various STGs, providing a clear, data-driven overview for professionals in the field.

Comparative In Vitro Digestion Performance

The rate and extent of in vitro lipolysis, measured by the release of free fatty acids (FFAs), are critical parameters for evaluating the digestive fate of structured triglycerides. The following tables summarize quantitative data from various studies, offering a comparative look at how different triglyceride structures behave under simulated physiological conditions.

Table 1: Comparative FFA Release from Natural Oils and Simple Triglycerides

Lipid SourceMaximum FFA Release (%)Apparent Rate Constant (k)Reference
Palm Oil (PO)HighestHighest[4]
Rapeseed Oil (RO)IntermediateIntermediate[4]
Leaf Lard Oil (LO)LowestLowest[4]
Glycerol Tripalmitate (GTP)HighestHighest[4]
Glycerol Tristearate (GTS)IntermediateIntermediate[4]
Glycerol Trioleate (GTO)LowestLowest[4]

Table 2: In Vitro Digestion of Medium- and Long-Chain Triglycerides

Lipid TypeTotal FFA Release (%)First-Order Rate Constant (s⁻¹)Reference
Medium- and Long-Chain Triglycerides (MLCT)99.880.0395[1]
Physical Mixture of MCT and LCT (PM)92.820.0444[1]

Table 3: Influence of Melting Temperature on Gastric Lipolysis of Butterfat Fractions

Butterfat FractionMelting Temperature (°C)Gastric Hydrolysis Extent (%)Apparent Hydrolysis Rate Constant (k, min⁻¹)Reference
High-Melting (30S)42.128.02.1[5]
Medium-Melting (20S)38.929.82.4[5]
Low-Melting (20L)22.057.36.1[5]

Table 4: Comparative Intestinal Lipolysis of Different Lipid Forms

Lipid FormInitial Rate of LipolysisReference
1-Monoolein (MO)Highest[6]
DO:MO (1:1) Rich OilHigh[6]
1,3-Diolein (DO) Rich OilIntermediate[6]
Triolein (TO)Lowest[6]

Key Factors Influencing In Vitro Digestion

The digestion of structured triglycerides is a multifaceted process influenced by several key factors related to their molecular architecture and the surrounding environment.

influencing_factors cluster_triglyceride Triglyceride Structure cluster_environment In Vitro Environment TGS Fatty Acid Chain Length DIG In Vitro Digestion (Lipolysis Rate & Extent) TGS->DIG FAP Fatty Acid Position (sn-1, sn-2, sn-3) FAP->DIG FAS Degree of Unsaturation FAS->DIG MTP Melting Temperature MTP->DIG ENZ Enzyme Concentration (Lipase) ENZ->DIG BS Bile Salt Concentration BS->DIG PH pH PH->DIG CA Calcium Ion Concentration CA->DIG

Caption: Factors influencing the in vitro digestion of structured triglycerides.

The structure of the triglyceride itself plays a pivotal role. The chain length of the fatty acids, their position on the glycerol backbone (sn-1, sn-2, or sn-3), the degree of unsaturation, and the overall melting point of the fat all impact the efficiency of enzymatic hydrolysis.[3][4][5] For instance, pancreatic lipase (B570770) preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions.[7] The composition of the in vitro digestion medium, including the concentration of lipase and bile salts, pH, and the presence of minerals like calcium, also significantly affects the rate and extent of lipolysis.[8][9]

Experimental Protocols: A Closer Look

To ensure the reproducibility and comparability of in vitro digestion studies, standardized methodologies are crucial. The INFOGEST static in vitro digestion method is a widely accepted protocol that simulates the conditions of the human upper gastrointestinal tract.[10]

Standardized Static In Vitro Digestion (INFOGEST) Protocol

The INFOGEST method consists of three sequential phases: oral, gastric, and intestinal.

  • Oral Phase: The food or lipid sample is mixed with simulated salivary fluid (SSF) containing α-amylase and incubated for a short period to mimic mastication and initial enzymatic breakdown.[10]

  • Gastric Phase: The oral bolus is then mixed with simulated gastric fluid (SGF) containing pepsin and gastric lipase (if applicable), and the pH is adjusted to around 3.0. This mixture is incubated at 37°C to simulate gastric digestion.[2][10]

  • Intestinal Phase: Finally, the gastric chyme is mixed with simulated intestinal fluid (SIF) containing pancreatin (B1164899) (a source of pancreatic lipase and other enzymes) and bile salts. The pH is raised to 7.0 and maintained using a pH-stat device, which titrates the released free fatty acids with a base (e.g., NaOH). The volume of titrant added over time is used to calculate the rate and extent of lipolysis.[10][11]

experimental_workflow cluster_phases In Vitro Digestion Phases ORAL Oral Phase (Simulated Salivary Fluid) GASTRIC Gastric Phase (Simulated Gastric Fluid, pH 3.0) ORAL->GASTRIC INTESTINAL Intestinal Phase (Simulated Intestinal Fluid, pH 7.0) GASTRIC->INTESTINAL PHSTAT pH-Stat Titration (Measures FFA Release) INTESTINAL->PHSTAT Titration with NaOH SAMPLE Lipid Sample SAMPLE->ORAL ANALYSIS Data Analysis (Lipolysis Rate & Extent) PHSTAT->ANALYSIS

Caption: Workflow of the INFOGEST static in vitro digestion model.

Key Analytical Techniques
  • pH-Stat Titration: This is the most common method for real-time monitoring of lipolysis. It relies on the principle that the release of free fatty acids causes a decrease in pH, which is then neutralized by the addition of a base. The rate of base addition is directly proportional to the rate of FFA release.[11][12]

  • Gas Chromatography (GC): GC analysis of fatty acid methyl esters (FAMEs) provides a detailed profile of the specific fatty acids released during digestion. This technique allows for a more in-depth understanding of the selectivity of lipases for different fatty acids.[12][13]

Conclusion

The in vitro digestion of structured triglycerides is a complex process governed by the interplay of the lipid's molecular structure and the conditions of the digestive environment. This guide highlights that modifying the type and position of fatty acids on the glycerol backbone can significantly alter the rate and extent of lipolysis. For researchers and professionals in drug development and nutrition, these insights are crucial for designing lipid-based systems with tailored digestive fates, ultimately leading to improved bioavailability of active compounds and enhanced nutritional benefits. The use of standardized in vitro models, such as the INFOGEST protocol, is essential for generating reliable and comparable data to advance our understanding in this field.

References

Safety Operating Guide

Proper Disposal of 1,3-Dioleoyl-2-myristoyl glycerol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety, regulatory compliance, and environmental protection. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1,3-Dioleoyl-2-myristoyl glycerol (B35011), ensuring the protection of personnel and the environment.

Immediate Safety and Handling Considerations:

While 1,3-Dioleoyl-2-myristoyl glycerol is a triglyceride and generally not classified as hazardous, it is crucial to handle it according to good laboratory practices. Always wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the substance.[1] Work in a well-ventilated area.[1] In case of a spill, prevent the material from entering drains and collect it for proper disposal.[1]

Step-by-Step Disposal Protocol

The primary directive from safety data sheets (SDS) for this compound is to avoid environmental release.[1] The material should not be discharged into sewer systems or contaminated water sources.[1] The recommended disposal method is through a licensed chemical destruction facility or by controlled incineration.[1]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is pure or mixed with other chemicals. If it is contaminated with solvents or other hazardous substances, the entire mixture must be treated as hazardous waste according to the constituent with the highest hazard level.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams.[2][3] Proper segregation is critical for safe disposal and is a requirement under most laboratory safety protocols.[2]

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a clean, leak-proof container that is chemically compatible with the glyceride.[2] High-density polyethylene (B3416737) (HDPE) or glass containers are often suitable. The container must have a secure, tight-fitting lid to prevent leaks.[2]

  • Label Correctly: Clearly label the waste container. The label should include:

    • The full chemical name: "this compound"

    • The words "Non-Hazardous Waste for Disposal" (unless contaminated with hazardous materials)

    • The accumulation start date (the date waste was first added)

    • Relevant hazard information (if any)

    • The name of the principal investigator or lab group

Step 3: Storage and Accumulation

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[4] This area should be at or near the point of generation and under the control of laboratory personnel.[2]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to prevent the spread of material in case of a leak.[2]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[4][5]

Step 4: Arrange for Disposal

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste. They will provide specific instructions and ensure the disposal process complies with all federal, state, and local regulations.[4]

  • Professional Disposal: The recommended disposal route is through a licensed chemical waste contractor arranged by your EHS office.[1][6] The material can be disposed of via controlled incineration with flue gas scrubbing or at a chemical destruction plant.[1]

Step 5: Disposal of Empty Containers

  • Decontamination: A container that held this compound can typically be disposed of as regular trash once it is "RCRA empty" (all contents have been removed by normal means).

  • Triple Rinsing: For thorough decontamination, containers can be triple-rinsed with a suitable solvent.[5] The rinsate (the solvent used for rinsing) must be collected and disposed of as chemical waste.[5]

  • Deface Labels: Before disposing of the empty container in the regular trash, deface or remove all chemical labels to prevent confusion.[5]

Disposal Route Summary

Waste TypeContainer RequirementLabelingDisposal PathwayKey Restrictions
Pure this compound Clean, leak-proof, compatible container with a secure lid."Waste this compound"Arrange for pickup by institution's EHS for incineration or chemical destruction.Do not discharge to sewer systems.[1] Avoid environmental release.[1]
Materials Contaminated with the Compound (e.g., gloves, paper towels) Sealed plastic bag or solid waste container."Solid Waste Contaminated with this compound"Dispose of through the institutional chemical waste stream.Do not dispose of in regular trash unless confirmed safe by EHS.
Empty, Rinsed Containers N/AAll chemical labels must be defaced or removed.Regular trash or glass recycling, per institutional policy.[5]Must be "RCRA Empty" and triple-rinsed if required by institutional policy.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify Waste: 1,3-Dioleoyl-2-myristoyl glycerol is_mixed Is it mixed with hazardous chemicals? start->is_mixed pure_waste Pure or Non-Hazardous Mixture is_mixed->pure_waste No hazardous_waste Treat as Hazardous Waste (Follow protocol for the most hazardous constituent) is_mixed->hazardous_waste Yes container Select & Label Compatible Container pure_waste->container hazardous_waste->container store Store in Satellite Accumulation Area container->store contact_ehs Contact EHS for Pickup and Professional Disposal (e.g., Incineration) store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility. Always prioritize the specific guidelines provided by the chemical manufacturer's Safety Data Sheet and your institution's EHS department.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。